Iodomethyl isopropyl carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
iodomethyl propan-2-yl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO3/c1-4(2)9-5(7)8-3-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEPIQOGGUAJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579018 | |
| Record name | Iodomethyl propan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258841-42-8 | |
| Record name | Iodomethyl propan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | iodomethyl propan-2-yl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Iodomethyl isopropyl carbonate" properties and structure
An In-Depth Technical Guide to Iodomethyl Isopropyl Carbonate
Abstract: this compound (IP-IMC) is a reactive chemical intermediate of significant interest in pharmaceutical sciences, primarily utilized as a pro-moiety in drug development. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and mechanism of action. By functionalizing a parent drug molecule, IP-IMC can enhance pharmacokinetic properties such as solubility and bioavailability. The pro-drug is designed for in-vivo cleavage, typically via enzymatic hydrolysis, to release the active pharmaceutical ingredient (API), formaldehyde, and carbon dioxide. This document serves as a resource for researchers and drug development professionals, offering detailed protocols and mechanistic insights to facilitate its application in medicinal chemistry.
Introduction to Acyloxymethyl Carbonate Prodrugs
The development of effective therapeutic agents is often hampered by suboptimal pharmacokinetic profiles of otherwise potent molecules. The prodrug approach is a well-established strategy to overcome these limitations, wherein a bioactive compound is temporarily modified with a promoiety to improve properties like membrane permeability, aqueous solubility, and metabolic stability.
Acyloxymethyl carbonate linkers, such as this compound, represent a versatile class of promoieties. They are typically attached to carboxylate, phosphate, or phenol functional groups on a parent drug. The resulting carbonate ester is designed to be stable under normal storage conditions but labile in vivo. Following administration, the linker is cleaved by ubiquitous enzymes, such as plasma esterases, releasing the active drug at the site of action.[1] This strategy has been successfully employed to improve the oral bioavailability of antiviral agents and other therapeutics.
Physicochemical and Structural Properties
Understanding the fundamental properties of IP-IMC is critical for its handling, reaction setup, and purification.
Chemical Structure
The structure of this compound consists of an isopropyl carbonate group linked to an iodomethyl group. The highly reactive carbon-iodine bond makes it an excellent alkylating agent for nucleophilic functional groups on drug molecules.
Caption: Figure 1. Chemical Structure of this compound
Physicochemical Data
The key properties of this compound are summarized in the table below. Data for the analogous and more common precursor, Chloromethyl isopropyl carbonate (CMIC), is included for comparison where direct data for IP-IMC is unavailable.
| Property | Value | Reference |
| IUPAC Name | iodomethyl propan-2-yl carbonate | [2] |
| Synonyms | Isopropyloxycarbonyloxymethyl iodide | [2] |
| CAS Number | 258841-42-8 | |
| Molecular Formula | C₅H₉IO₃ | |
| Molecular Weight | 244.03 g/mol | [2] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥96% | [3] |
| Boiling Point | Data not available (CMIC: 75-78°C @ 1333 Pa) | [4] |
| Density | Data not available (CMIC: 1.085 g/cm³ @ 20°C) | [5] |
| Storage | Store in freezer (-20°C), inert atmosphere, protect from light |
Spectroscopic Analysis
Confirmation of the structure and assessment of purity are typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Expected ¹H NMR Spectrum
-
¹H NMR of CMIC (CDCl₃, 300MHz) δ: 5.69 (s, 2H, -O-CH₂ -Cl), 4.92 (septet, 1H, -CH -(CH₃)₂), 1.31 (d, 6H, -CH-(CH₃ )₂).[4]
For This compound , the following shifts are expected:
-
-O-CH₂-I (singlet, 2H): Expected around δ 5.8-5.9 ppm . The substitution of chlorine with iodine, a less electronegative and larger atom, results in a slight upfield shift (to the right) for the methylene protons compared to the iodomethyl group in similar structures. However, in this specific carbonate system, the resonance effect of the adjacent oxygen dominates, and the shift is comparable to the chloro-analogue, potentially slightly downfield.
-
-CH-(CH₃)₂ (septet, 1H): Expected around δ 4.9-5.0 ppm . This signal is largely unaffected by the change from Cl to I.
-
-CH-(CH₃)₂ (doublet, 6H): Expected around δ 1.3-1.4 ppm . This signal is also unaffected.
Synthesis and Purification
IP-IMC is most commonly and efficiently synthesized from its chloro-analogue, Chloromethyl isopropyl carbonate (CMIC), via a Finkelstein reaction.[6] This nucleophilic substitution reaction involves a halide exchange, which is driven to completion by the precipitation of sodium chloride in an acetone or acetonitrile solvent.
Synthesis Workflow
Caption: Figure 2. Synthesis workflow for IP-IMC via Finkelstein Reaction.
Detailed Experimental Protocol
This protocol is based on established principles of the Finkelstein reaction for similar substrates.[6][7]
Materials:
-
Chloromethyl isopropyl carbonate (CMIC) (1.0 eq)
-
Sodium iodide (NaI) (1.5 eq)
-
Anhydrous acetone
-
Dichloromethane (for workup)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Chloromethyl isopropyl carbonate followed by anhydrous acetone. Stir until fully dissolved.
-
Reagent Addition: Add sodium iodide to the solution. Causality Insight: A slight excess (1.5 eq) of NaI is used to drive the reaction equilibrium towards the product according to Le Châtelier's principle.
-
Reaction Execution: Heat the mixture to reflux and maintain for 3-5 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by TLC or GC. Causality Insight: Acetone is the solvent of choice because NaI is soluble, while the NaCl byproduct is insoluble and precipitates, effectively removing it from the reaction mixture and preventing the reverse reaction.[6]
-
Workup - Filtration: After cooling to room temperature, filter the mixture through a pad of celite to remove the precipitated sodium chloride.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in dichloromethane and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine) and brine. Causality Insight: The thiosulfate wash is crucial for quenching unreacted iodine, which can discolor the product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude IP-IMC as a pale yellow oil.
-
Purification: For high-purity material required in drug synthesis, the crude product should be purified by vacuum distillation.
Mechanism of Action as a Pro-moiety
When IP-IMC is conjugated to a drug (Drug-H), it forms a prodrug (Drug-IP-IMC). The primary function of this prodrug is to undergo predictable cleavage in vivo to release the active drug.
In-Vivo Hydrolysis Pathway
The bioactivation is typically initiated by non-specific plasma esterases, which hydrolyze the carbonate ester bond.[1] This enzymatic attack generates an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously decomposes, releasing the active drug, carbon dioxide, and formaldehyde.
Caption: Figure 3. Enzymatic hydrolysis pathway of an IP-IMC prodrug.
Trustworthiness Note: The release of formaldehyde is a critical consideration in the design of such prodrugs. While released in stoichiometric amounts, the potential for toxicity must be evaluated within the context of the drug's overall dosing and therapeutic index.
Applications in Drug Development
The primary application of this compound is as a reagent for synthesizing acyloxymethyl carbonate prodrugs. It is particularly useful for masking polar functional groups, thereby increasing the lipophilicity of the parent drug.
-
Improved Oral Bioavailability: By increasing lipophilicity, the prodrug can better permeate the lipid bilayers of the gastrointestinal tract, leading to improved absorption and higher systemic exposure of the active drug.
-
Enhanced Solubility: While often used to increase lipophilicity, modification with specific carbonate moieties can also be tailored to improve aqueous solubility.[8]
-
Targeted Delivery: More advanced prodrug strategies can utilize specific enzyme expression profiles in target tissues to achieve localized drug release.
This approach is analogous to the use of Chloromethyl isopropyl carbonate in the synthesis of Tenofovir Disoproxil Fumarate, a widely used antiviral medication.[9]
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Signal Word: Danger.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere and protected from light to prevent degradation.
Conclusion
This compound is a valuable synthetic tool for the development of advanced prodrugs. Its ability to form a cleavable linker allows medicinal chemists to overcome pharmacokinetic challenges, transforming promising lead compounds into viable drug candidates. A thorough understanding of its properties, synthesis, and mechanistic behavior, as detailed in this guide, is essential for its effective and safe implementation in a research and development setting.
References
- 1. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodomethyl propan-2-yl carbonate | C5H9IO3 | CID 15870216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 258841-42-8 [sigmaaldrich.com]
- 4. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 5. framochem.com [framochem.com]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Iodomethyl Isopropyl Carbonate (CAS 258841-42-8): Synthesis, Application, and Handling for Drug Development Professionals
Section 1: Introduction & Significance
Iodomethyl isopropyl carbonate (CAS 258841-42-8) is a highly reactive alkylating agent and a pivotal intermediate in modern pharmaceutical synthesis. While its direct applications are specialized, its true significance lies in its role as a precursor for creating (isopropyloxycarbonyloxy)methyl (IPCOM) prodrug moieties. This functional group is strategically employed to enhance the oral bioavailability of parent drugs, particularly those with poor membrane permeability or extensive first-pass metabolism.
This guide provides a comprehensive technical overview for researchers and drug development professionals. We will delve into its synthesis, focusing on the common and logical pathway from its more stable chloro-analog, explore its mechanistic application in prodrug design, detail essential analytical and handling protocols, and provide field-proven insights into its stability and safety. Understanding this key intermediate is crucial for the successful development of next-generation oral therapeutics, such as the cephalosporin antibiotic Cefpodoxime Proxetil.[1]
Section 2: Physicochemical & Safety Profile
A thorough understanding of the compound's properties is fundamental to its effective and safe utilization in a laboratory setting.
2.1: Physicochemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 258841-42-8 | [2] |
| Molecular Formula | C₅H₉IO₃ | [2][3] |
| Molecular Weight | 244.03 g/mol | [2][3] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95-97% | [2][3] |
| InChI Key | DHEPIQOGGUAJGR-UHFFFAOYSA-N | [2][4] |
| Storage Conditions | Store in freezer (-20°C), in a dark place under an inert atmosphere. | [2] |
2.2: GHS Safety Profile
The compound is classified as hazardous and requires careful handling. The following GHS classifications and precautionary statements are critical for ensuring laboratory safety.[2][4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS05, GHS07 | Danger | H315: Causes skin irritation. |
| Serious Eye Damage | GHS05 | H318: Causes serious eye damage. | |
| STOT - Single Exposure | GHS07 | H335: May cause respiratory irritation. | |
| Flammable Liquids | H227: Combustible liquid. |
Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses with side shields, and a lab coat, must be worn when handling this substance.[5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[5]
Section 3: The Core Synthetic Pathway: From Chloro- to Iodo- Carbonate
The synthesis of this compound is most effectively achieved through a halide exchange reaction, starting from its more common and stable precursor, Chloromethyl Isopropyl Carbonate (CMIC, CAS 35180-01-9). This two-step strategic approach is preferred in industrial and laboratory settings because it allows for the synthesis and purification of a stable intermediate (CMIC) before introducing the more labile iodide.
3.1: Synthesis of Chloromethyl Isopropyl Carbonate (CMIC) Precursor
CMIC is a crucial intermediate for antiviral drugs like Tenofovir Disoproxil Fumarate.[7][8] Its synthesis is well-established, with several scalable methods available. One efficient route involves the reaction of isopropyl chloroformate with paraformaldehyde using an alkyl imidazole ionic liquid as a catalyst.[7][9] This method is noted for its mild reaction conditions and high yield.[9]
3.2: Protocol 1: Synthesis of this compound via Finkelstein Reaction
This protocol details the conversion of CMIC to the target iodo-compound. The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen. The choice of an aprotic polar solvent like ethyl acetate is strategic; it readily dissolves the organic substrate and the phase-transfer catalyst, while the resulting sodium chloride byproduct is insoluble and precipitates, driving the reaction equilibrium toward the product.
Materials:
-
1-Chloroethylisopropylcarbonate (CMIC)
-
Sodium Iodide (NaI)
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
Calcium Chloride (CaCl₂) - Optional, as a dehydrating agent[1]
-
Ethyl Acetate (anhydrous)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Chloroethylisopropylcarbonate.
-
Solvent Addition: Dissolve the starting material in anhydrous ethyl acetate.[1]
-
Reagent Addition: Add sodium iodide (1.2-1.4 molar equivalents), TBAB (catalytic amount), and anhydrous calcium chloride (0.1-0.5 molar equivalents).[1] The use of a slight excess of sodium iodide ensures complete conversion.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).[1]
-
Workup: Cool the reaction mixture to room temperature. The precipitated sodium chloride can be removed by filtration.
-
Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved via vacuum distillation, though the product is often sufficiently pure for subsequent steps.[1]
3.3: Reaction Mechanism & Workflow
The conversion of CMIC to this compound proceeds via a classic Sₙ2 mechanism. The iodide ion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.
References
- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 2. This compound | 258841-42-8 [sigmaaldrich.com]
- 3. 258841-42-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 258841-42-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
A Technical Guide to the Mechanistic Action of Iodomethyl Isopropyl Carbonate in Organic Synthesis
This guide provides an in-depth exploration of iodomethyl isopropyl carbonate, a key reagent in modern organic chemistry. We will dissect its core mechanism of action, explore its utility in the formation of the isopropyloxymethyl (IPM) protecting group, and detail its critical role in the design of advanced prodrug systems. The content herein is structured to provide researchers, scientists, and drug development professionals with both a theoretical understanding and practical, field-proven insights into leveraging this versatile molecule.
Introduction: The Role and Utility of this compound
This compound (IPM-I) is an aliphatic organic compound with the molecular formula C₅H₉IO₃.[1] It serves as a highly efficient electrophilic reagent for the introduction of the isopropyloxymethyl (IPM) moiety onto nucleophilic functional groups. Its primary utility stems from its role as a precursor to the IPM protecting group, which is valued for its specific cleavage conditions, and as a cleavable linker in prodrug design to enhance the pharmacokinetic properties of therapeutic agents.[2] The core of its reactivity lies in the inherent properties of its structure: an electrophilic methylene carbon activated by an adjacent oxygen and bonded to an excellent leaving group, the iodide ion.
| Compound Properties | |
| IUPAC Name | This compound[1] |
| CAS Number | 258841-42-8[3][4][5] |
| Molecular Formula | C₅H₉IO₃[1] |
| Molecular Weight | 244.03 g/mol [1] |
| Primary Function | Alkylating agent for introduction of the isopropyloxymethyl (IPM) group |
Core Mechanism of Action: A Classic Sₙ2 Pathway
The fundamental mechanism through which this compound reacts is a bimolecular nucleophilic substitution (Sₙ2) reaction.[6] This pathway is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing a leaving group.
Key Components of the Reaction:
-
The Electrophile: The methylene (-CH₂-) carbon of this compound is the electrophilic center. It is rendered electron-deficient by the inductive effect of the adjacent oxygen atom and the iodide.
-
The Nucleophile: The reacting partner is a species with a lone pair of electrons, such as an alcohol, phenol, or carboxylic acid. To enhance reactivity, these groups are often deprotonated with a mild base to form their more nucleophilic conjugate base (an alkoxide, phenoxide, or carboxylate).
-
The Leaving Group: The iodide ion (I⁻) is an exceptionally effective leaving group. Its large atomic radius allows for the distribution of the negative charge over a large volume, resulting in a stable, low-energy anion. This stability is a primary driver for the forward reaction.
The Sₙ2 mechanism dictates a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemical configuration if the carbon were chiral.
Caption: General Sₙ2 mechanism for the reaction of a nucleophile with IPM-I.
Application in Functional Group Protection
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a desired reaction elsewhere in the molecule.[7] This "masking" group is known as a protecting group. This compound is the reagent of choice for installing the isopropyloxymethyl (IPM) protecting group on hydroxyl and carboxyl functionalities.
Protection of Alcohols and Phenols
The protection of alcohols and phenols proceeds by converting the hydroxyl group into an IPM ether. The hydroxyl proton is acidic and is first removed by a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to generate a potent alkoxide or phenoxide nucleophile. This anion then readily attacks the this compound.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the alcohol/phenol, significantly increasing its nucleophilicity. A weak base like K₂CO₃ is often sufficient for phenols, while a stronger base like NaH may be required for less acidic alcohols.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are typically used. They effectively solvate the cation of the base (e.g., K⁺, Na⁺) without interfering with the nucleophile.
Protection of Carboxylic Acids
Similarly, carboxylic acids can be protected as IPM esters. The acidic proton of the carboxylic acid is removed by a base to form a carboxylate anion.[6] This carboxylate then acts as the nucleophile in the Sₙ2 reaction with this compound. This strategy is particularly useful when a more reactive functional group on the same molecule, such as an amine, needs to be modified without interference from the acidic proton of the carboxyl group.
Caption: A typical experimental workflow for the protection of a phenol.
Advanced Application: Prodrug Synthesis and Bio-activation
A primary application of this compound is in the field of medicinal chemistry for the synthesis of prodrugs.[2] A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. The IPM group, when attached to a drug, acts as a "promoiety" that can mask polar functional groups, thereby increasing lipophilicity and enhancing absorption across biological membranes.
Mechanism of Action: In Vivo Cleavage Cascade
The therapeutic action of an IPM-based prodrug relies on its predictable cleavage in the body. The IPM linker is designed to be stable in the gastrointestinal tract but labile in the bloodstream or target tissues where esterase enzymes are abundant.[2]
The cleavage is a two-step cascade mechanism:
-
Enzymatic Hydrolysis: Circulating esterase enzymes recognize and hydrolyze the isopropyl carbonate ester bond. This is the rate-determining step and generates a highly unstable hemiacetal intermediate.
-
Spontaneous Decomposition: The hemiacetal intermediate rapidly and spontaneously decomposes, releasing the active drug (with its hydroxyl or carboxyl group restored), along with formaldehyde and carbon dioxide as innocuous byproducts.
This controlled release mechanism ensures that the active drug is delivered systemically after absorption, improving its overall bioavailability and therapeutic index.
Caption: The enzymatic and chemical cascade for the in vivo release of an active drug.
Experimental Protocol: General Procedure for IPM Protection of a Phenol
This protocol provides a self-validating system for the reliable protection of a phenolic hydroxyl group.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic substrate and anhydrous DMF (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature to ensure adequate mixing and initiation of deprotonation.
-
Add this compound to the reaction mixture dropwise via syringe.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure IPM-protected phenol.
Trustworthiness: The success of the protocol is validated by characterization of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the presence of the IPM moiety and the absence of starting material.
References
- 1. Iodomethyl 2-(methyl)ethyl carbonate | Benchchem [benchchem.com]
- 2. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 3. 258841-42-8 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. 258841-42-8|this compound|BLD Pharm [bldpharm.com]
- 5. iodochem.com [iodochem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protective Groups [organic-chemistry.org]
The Isopropoxymethyl (IPM) Protecting Group: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. This guide provides an in-depth technical overview of iodomethyl isopropyl carbonate (IPMIC) as a versatile reagent for the introduction of the isopropoxymethyl (IPM) protecting group. The IPM group, employed for the protection of phenols and carboxylic acids, forms an acetal-like ether or an acyloxymethyl ester linkage, respectively. A key feature of the IPM group is its role as a prodrug moiety, susceptible to enzymatic cleavage in vivo. This dual functionality makes it a valuable tool for both synthetic strategy and drug delivery. This whitepaper will delve into the synthesis of the protecting group reagent, detailed protocols for the protection of phenols and carboxylic acids, mechanisms of formation and cleavage, stability profile, and its strategic application in complex molecule synthesis, exemplified by its use in the production of the antibiotic cefpodoxime proxetil.
Introduction to Protecting Group Strategy
The synthesis of complex organic molecules often necessitates the temporary masking of reactive functional groups to prevent undesired side reactions during transformations at other sites within the molecule.[1] A protecting group must be introduced efficiently and selectively, remain stable under a variety of reaction conditions, and be removed cleanly and selectively under mild conditions that do not affect the rest of the molecule.[1] The choice of a protecting group is a critical strategic decision that can significantly impact the overall efficiency and success of a synthetic route.
Alkoxymethyl ethers are a widely used class of protecting groups for hydroxyl functionalities, offering a range of stabilities and deprotection conditions.[2] Similarly, ester protecting groups are the most common choice for masking the reactivity of carboxylic acids.[3] The isopropoxymethyl (IPM) group, introduced via this compound, falls into both these categories, offering a unique set of properties that make it particularly attractive in certain synthetic contexts, especially in the realm of medicinal chemistry.
This compound (IPMIC): The Reagent
Synthesis of this compound
This compound (IPMIC) is not typically a commercially available reagent in large quantities and is often prepared in situ or as a stable solution for immediate use. The most common laboratory-scale synthesis involves a Finkelstein reaction, where the corresponding chloromethyl isopropyl carbonate (CMIC) is treated with an iodide salt.[2][3]
A typical procedure for the synthesis of CMIC involves the reaction of isopropyl chloroformate with paraformaldehyde in the presence of a catalyst.[4] The subsequent conversion to IPMIC is achieved by reacting CMIC with sodium iodide in a suitable solvent like acetone or ethyl acetate.[5]
Experimental Protocol: Synthesis of this compound from 1-Chloroethyl Isopropyl Carbonate [5]
-
To a solution of 1-chloroethyl isopropyl carbonate in ethyl acetate, add sodium iodide, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), and calcium chloride.
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3 hours.
-
After cooling, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a brine wash.
-
The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent removed under reduced pressure to yield the crude this compound.
Note: The product is often used in the next step without further purification due to its reactive nature.
Safety and Handling
This compound is an alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment, including gloves and safety glasses, is essential. It is expected to be a lachrymator and corrosive.
The Isopropoxymethyl (IPM) Group for Phenol Protection
Phenols, with their acidic hydroxyl group, often require protection to prevent unwanted reactions under basic conditions or to modulate their nucleophilicity. The IPM group provides a reliable method for phenol protection.
Protection of Phenols
The protection of phenols as isopropoxymethyl ethers proceeds via a Williamson-ether-synthesis-type reaction. The phenoxide, generated by treating the phenol with a suitable base, acts as a nucleophile, displacing the iodide from this compound.
Mechanism of Phenol Protection:
The reaction is a straightforward SN2 displacement. The choice of base is critical to ensure efficient deprotonation of the phenol without promoting side reactions.
Caption: Mechanism of IPM protection of a phenol.
Experimental Protocol: Protection of a Phenol with IPMIC
-
Dissolve the phenol in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or DBU).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add a solution of freshly prepared this compound (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting phenol (typically 2-6 hours).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting IPM ether by column chromatography on silica gel.
Stability of IPM Ethers
| Reagent/Condition | Expected Stability of IPM Ether |
| Aqueous Acid (e.g., HCl, TFA) | Labile |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable |
| Organometallics (e.g., Grignard, Organolithiums) | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) | Stable |
| Oxidizing Agents (e.g., PCC, KMnO₄, m-CPBA) | Stable |
| Fluoride Sources (e.g., TBAF) | Stable |
This table represents predicted stability and should be confirmed experimentally for specific substrates.
Deprotection of IPM Ethers
The cleavage of the IPM ether linkage is typically achieved under acidic conditions, exploiting the lability of the acetal moiety.
Mechanism of Deprotection:
The deprotection is initiated by protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free phenol. The oxocarbenium ion is then quenched by water.
Caption: Mechanism of acidic deprotection of an IPM ether.
Experimental Protocol: Acid-Catalyzed Deprotection of an IPM Ether
-
Dissolve the IPM-protected phenol in a protic solvent such as methanol or a mixture of THF and water.
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting phenol by column chromatography or recrystallization if necessary.
The Isopropoxymethyl (IPM) Group for Carboxylic Acid Protection
Carboxylic acids are frequently protected as esters to prevent their acidic proton from interfering with basic reagents and to prevent the carboxylate from acting as a nucleophile.[3] The IPM group forms an acyloxymethyl ester, which has the important characteristic of being a prodrug moiety.
Protection of Carboxylic Acids
The reaction of a carboxylic acid with this compound in the presence of a base leads to the formation of the corresponding isopropoxymethyl ester.
Mechanism of Carboxylic Acid Protection:
The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as a nucleophile and displaces the iodide from IPMIC in an SN2 reaction.
Caption: Mechanism of IPM protection of a carboxylic acid.
Experimental Protocol: Protection of a Carboxylic Acid with IPMIC (e.g., in Cefpodoxime Proxetil Synthesis) [2][7]
-
Dissolve the carboxylic acid (e.g., Cefpodoxime acid) in a polar aprotic solvent such as N,N-dimethylacetamide (DMA).[2][7]
-
Cool the solution to a low temperature (e.g., -10 to -15 °C).[7]
-
Add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.[2][7]
-
Add a solution of this compound dropwise at the low temperature.[7]
-
Stir the reaction mixture for a short period (e.g., 30 minutes) while maintaining the low temperature.[7]
-
Quench the reaction by adding an aqueous acid solution (e.g., dilute HCl).[7]
-
The product can then be precipitated or extracted with an organic solvent.
-
Further purification is typically achieved by crystallization.
Stability of IPM Esters
The IPM ester linkage is susceptible to cleavage under both acidic and basic conditions, similar to other esters. Its most notable feature is its lability to enzymatic hydrolysis.
| Reagent/Condition | Expected Stability of IPM Ester |
| Aqueous Acid (e.g., HCl, TFA) | Labile |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Labile |
| Organometallics (e.g., Grignard, Organolithiums) | Reactive (at the ester carbonyl) |
| Reducing Agents (e.g., LiAlH₄, DIBAL-H) | Reactive (reduction to alcohol) |
| Nucleophiles (e.g., amines, thiols) | Reactive (aminolysis, thiolysis) |
| Esterases | Labile |
Deprotection of IPM Esters
Standard ester hydrolysis conditions can be employed to cleave the IPM ester.
-
Basic Hydrolysis (Saponification): Treatment with an aqueous base like lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent (e.g., THF or methanol) will hydrolyze the ester to the corresponding carboxylate salt.[8] Subsequent acidification will provide the free carboxylic acid. This method is generally effective but may not be suitable for base-sensitive substrates.
-
Acidic Hydrolysis: Heating the IPM ester in an aqueous acidic solution will also effect cleavage, though this method may be slower than basic hydrolysis and is incompatible with acid-labile functional groups.[1]
The primary application of the IPM ester is as a prodrug moiety. In vivo, ubiquitous esterase enzymes rapidly hydrolyze the ester linkage to release the active carboxylic acid-containing drug.[9][10] This cleavage is highly efficient and is the basis for the improved oral bioavailability of drugs like cefpodoxime proxetil.
Mechanism of Enzymatic Hydrolysis:
Esterases catalyze the hydrolysis of the ester bond, leading to the release of the free carboxylic acid, formaldehyde, carbon dioxide, and isopropanol.
Caption: Enzymatic hydrolysis of an IPM ester prodrug.
Strategic Applications and Conclusion
The isopropoxymethyl protecting group, introduced by this compound, offers a unique profile that makes it a valuable tool in specific synthetic scenarios.
-
For Phenol Protection: The IPM group serves as a standard acetal-type protecting group, stable to basic and many other synthetic conditions, and readily cleaved with acid. Its utility here is comparable to other alkoxymethyl ethers, and the choice will depend on the specific requirements of the synthetic route.
-
For Carboxylic Acid Protection and Prodrug Strategy: This is where the IPM group truly excels. Its use in the synthesis of cefpodoxime proxetil highlights its effectiveness in masking a carboxylic acid to improve oral bioavailability.[2][3][6][7][11] The IPM ester is readily cleaved by endogenous esterases to release the active drug, making it an excellent choice for prodrug design.[9][10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. oaji.net [oaji.net]
- 4. reddit.com [reddit.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. An improved method for preparation of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of Iodomethyl Isopropyl Carbonate
Introduction: Understanding the Role and Reactivity of Iodomethyl Isopropyl Carbonate
This compound (CAS No. 258841-42-8) is a highly functionalized organic reagent critical in advanced pharmaceutical synthesis. As a haloalkyl carbonate, its utility is defined by its inherent reactivity, serving as a potent alkylating agent for introducing the isopropyloxycarbonyloxymethyl moiety. This functional group is a cornerstone of prodrug design, notably analogous to the chloromethyl derivative used in the synthesis of the antiviral medication Tenofovir Disoproxil.[1][2][3] The prodrug approach enhances the bioavailability of parent drug molecules. The defining feature of this compound is the iodomethyl group; iodide is an excellent leaving group, making the compound significantly more reactive than its chloro- or bromo- analogs. This heightened reactivity is a double-edged sword, rendering the molecule exceptionally useful in synthesis but also highly susceptible to degradation if not stored and handled with stringent controls.
This guide provides a comprehensive overview of the chemical stability of this compound, delineates the primary degradation pathways, and establishes field-proven protocols for its storage and handling to ensure its integrity for research and drug development applications.
Section 1: The Chemical Stability Profile
The stability of this compound is governed by three primary factors: its susceptibility to hydrolysis, its thermal lability, and its sensitivity to light. The high reactivity desired for its synthetic applications stems from the same chemical properties that make it inherently unstable under suboptimal conditions.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant factor contributing to the degradation of this compound is its reaction with water. The presence of moisture, even atmospheric humidity, can initiate hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism, where water attacks the electrophilic carbonyl carbon.[4][5] This process can be catalyzed by both acidic and basic conditions.[6]
The ultimate degradation products are isopropyl alcohol, formaldehyde (formed from the decomposition of the unstable intermediate, iodomethanol), and hydroiodic acid (HI). The generation of acid as a byproduct can further catalyze the degradation process, leading to an accelerated decomposition cascade.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
A Technical Guide to the Safe Handling of Iodomethyl Isopropyl Carbonate and Structurally Related Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical framework for the safe handling, storage, and emergency management of Iodomethyl Isopropyl Carbonate. Given the limited availability of comprehensive safety data for this specific compound, this guide synthesizes information from Safety Data Sheets (SDS) of structurally analogous and functionally similar compounds, such as 1-Iodoethyl isopropyl carbonate and Chloromethyl isopropyl carbonate. This approach establishes a conservative and robust safety protocol grounded in the known hazards of related chemical entities, particularly their properties as flammable, corrosive, and reactive alkylating agents.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a reagent's inherent hazards is the foundation of safe laboratory practice. The risk associated with this compound stems from its likely classification as a flammable, corrosive, and reactive substance.
Core Chemical Hazards
Based on data from closely related analogs, the primary hazards are threefold:
-
Corrosivity and Skin/Eye Damage: Analogous compounds are classified as causing severe skin burns and serious eye damage.[1][2] This is characteristic of reactive alkylating agents which can cause rapid and severe tissue damage upon contact. Direct contact can lead to irreversible eye damage and chemical burns to the skin.[1]
-
Flammability: The isopropyl carbonate moiety suggests the compound is a flammable liquid.[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back. Handling procedures must rigorously exclude all potential ignition sources.
-
Inhalation and Ingestion Toxicity: While specific data is scarce, inhalation of vapors or mists is likely to cause respiratory irritation.[3] Ingestion would be expected to cause severe damage to the gastrointestinal tract. Standard first aid protocols for corrosive substances must be followed, including avoiding mouth-to-mouth resuscitation if the victim has ingested or inhaled the chemical.[4][5]
GHS Hazard Classification Summary
The following table summarizes the anticipated Globally Harmonized System (GHS) classification for this compound, compiled from data for its chloro- and iodoethyl- analogs.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[1][2] | 🔥 |
| Skin Corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage.[1][2] | corrosive |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1] | corrosive |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | ❗ |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects. | পরিবেশ |
Section 2: Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood. This ensures that any vapors or aerosols are contained and exhausted safely.[6][7]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[1][4][5][8]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]
Administrative Controls and Safe Work Practices
These are the standard operating procedures that minimize the potential for exposure and accidents.
-
Ignition Source Control: All sources of ignition—including open flames, hot plates, and non-intrinsically safe electrical equipment—must be removed from the handling area.[1][8] Use non-sparking tools and explosion-proof equipment to prevent static discharge from igniting vapors.[2][5][8]
-
Restricted Access: Designate areas where the chemical is handled and restrict access to authorized personnel only.
-
Hygiene: Wash hands and face thoroughly after handling the substance.[1] Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is used to protect the user from exposure when engineering and administrative controls cannot guarantee complete safety.
| Body Area | Required PPE | Standard/Specification | Causality and Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | EN 166 (EU) or NIOSH (US) approved.[7][8] | Protects against splashes of the corrosive liquid, which can cause irreversible eye damage. A face shield provides broader protection. |
| Hands | Chemical-impermeable gloves. | Must satisfy EN 374.[4][5] | Prevents direct skin contact, which can cause severe chemical burns. Gloves must be inspected for integrity before each use. |
| Body | Flame-resistant lab coat and additional impervious clothing (e.g., chemical-resistant apron). | N/A | Provides a barrier against skin contact from spills and protects underlying clothing from contamination and fire.[2][4][8] |
| Respiratory | Full-face respirator with appropriate cartridges (e.g., Type ABEK). | NIOSH (US) or CEN (EU) approved.[8] | Required if there is a risk of exceeding exposure limits, if aerosols are generated, or during spill cleanup. |
Standard Safe Handling Workflow
Caption: Workflow for routine handling of this compound.
Section 3: Step-by-Step Operational Protocols
Adherence to detailed protocols is critical for ensuring safety and experimental reproducibility.
Protocol: Receiving and Storing Reagent
-
Inspect: Upon receipt, inspect the container for any signs of damage or leaks.
-
Segregate: Store the container in a designated, well-ventilated, cool, and dry area.[4][5][8]
-
Compatibility: Ensure storage is separate from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][8]
-
Security: Store the container in a locked cabinet or area to restrict access.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Protocol: Use in a Reaction
-
Preparation: Assemble all necessary equipment and reagents before retrieving the this compound. Don all required PPE.
-
Transfer: Conduct all transfers within a chemical fume hood. Use non-sparking tools, such as a plastic or bronze spatula, for any solid transfers.
-
Addition: If adding to a reaction, do so slowly and in a controlled manner. Be aware of any potential exothermic reactions.
-
Containment: Keep the primary container tightly sealed when not in use.[1]
Protocol: Waste Management and Disposal
-
Waste Streams: Use separate, clearly labeled, and sealed containers for liquid and solid waste. Do not mix with other waste streams.
-
Contaminated Materials: All items that come into contact with the chemical (e.g., pipette tips, gloves, absorbent paper) must be treated as hazardous waste.
-
Disposal: Waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[4][5]
Section 4: Emergency Response
Preparedness is key to mitigating the consequences of an accident.
Managing Spills and Leaks
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4][5][8]
-
Ventilate & Isolate: Ensure the area is well-ventilated (if safe to do so) and remove all ignition sources.[5][8]
-
Contain: Prevent the spill from spreading or entering drains by using an inert, non-combustible absorbent material (e.g., sand, Chemizorb®).
-
Collect: Wearing full PPE, including respiratory protection, carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[5][8]
-
Decontaminate: Clean the spill area thoroughly.
First Aid for Exposures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | Immediate Action | Medical Follow-Up |
| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen.[4][5] | Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][8] | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[1][4][8] | Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[2][4][8] | Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[4][8] |
Emergency Response Decision Flowchart
Caption: Decision-making flowchart for emergency response incidents.
References
The Role of Iodomethyl Isopropyl Carbonate in the Synthesis of Antiviral Agents: A Technical Guide
Abstract
The strategic chemical modification of pharmacologically active agents to enhance their therapeutic efficacy is a cornerstone of modern drug development. This in-depth technical guide explores the critical role of iodomethyl isopropyl carbonate and its closely related analogue, chloromethyl isopropyl carbonate, as pivotal reagents in the synthesis of antiviral prodrugs. Focusing on the widely successful application in the production of Tenofovir Disoproxil Fumarate (TDF), a key therapeutic for HIV and Hepatitis B, this document provides a comprehensive overview for researchers, chemists, and drug development professionals. We will delve into the underlying principles of the isopropoxycarbonyloxymethyl (POC) prodrug strategy, the detailed mechanism of enzymatic activation, step-by-step synthetic protocols, and a comparative analysis of reaction parameters. This guide aims to serve as a valuable resource, bridging theoretical concepts with practical, field-proven insights to facilitate the advancement of antiviral therapeutics.
Introduction: The Prodrug Concept and the Rise of Carbonate Linkers
Many potent antiviral nucleoside and nucleotide analogues suffer from poor physicochemical properties, such as low membrane permeability and limited oral bioavailability, which hinder their clinical utility.[1][2][3] The prodrug approach offers an elegant solution to these challenges by masking polar functional groups of a parent drug with a promoiety. This temporary modification renders the drug more lipophilic, facilitating its absorption and distribution. Once inside the body, the promoiety is cleaved by endogenous enzymes, releasing the active drug at its target site.[4]
Among the various prodrug strategies, the use of carbonate linkers has gained significant traction.[2][5][6] Specifically, the isopropoxycarbonyloxymethyl (POC) group, introduced via reagents like this compound or chloromethyl isopropyl carbonate, has proven to be highly effective. This guide will focus on the application of this strategy, with a primary emphasis on the synthesis of Tenofovir Disoproxil Fumarate (TDF), a testament to the success of the POC prodrug approach.[7][8]
The Isopropoxycarbonyloxymethyl (POC) Moiety: A Gateway to Enhanced Bioavailability
The POC promoiety is a key component in enhancing the oral bioavailability of drugs like Tenofovir. Tenofovir in its parent form is a phosphonic acid, which is highly polar and poorly absorbed. By esterifying the phosphonic acid with two POC groups, the resulting molecule, Tenofovir Disoproxil, becomes significantly more lipophilic and can readily cross biological membranes.
Diagram 1: The Prodrug Strategy for Tenofovir
Caption: General overview of the Tenofovir prodrug strategy.
Mechanism of Action: The Enzymatic Release of the Active Antiviral
The efficacy of the POC prodrug strategy hinges on the predictable and efficient cleavage of the carbonate ester linkage by endogenous enzymes. In the case of Tenofovir Disoproxil, this bioactivation is a multi-step process primarily mediated by carboxylesterases.
Following oral administration, TDF is absorbed from the gastrointestinal tract. In the intestinal lumen, liver, and blood, carboxylesterases, particularly human carboxylesterase 1 (hCE1) and cathepsin A, initiate the hydrolysis of the two POC groups.[9][10][11] This process is sequential, first yielding a mono-POC-tenofovir intermediate, which is then further hydrolyzed to release the parent drug, Tenofovir.
Once inside the target cells (e.g., lymphocytes), Tenofovir is phosphorylated by cellular kinases to its active diphosphate form, which acts as a potent inhibitor of viral reverse transcriptase.
Diagram 2: Enzymatic Activation of Tenofovir Disoproxil
Caption: Stepwise enzymatic hydrolysis of Tenofovir Disoproxil.
Synthesis of Antiviral Prodrugs: The Role of Iodomethyl and Chloromethyl Isopropyl Carbonate
The key synthetic step in the production of TDF is the esterification of the phosphonic acid group of Tenofovir with the POC moiety. This is typically achieved using either chloromethyl isopropyl carbonate (CMIC) or, less commonly, the more reactive this compound.
The Reagents: A Comparative Overview
| Reagent | Chemical Formula | Molecular Weight | Key Characteristics |
| Chloromethyl Isopropyl Carbonate (CMIC) | C₅H₉ClO₃ | 152.58 g/mol | More commonly used, stable, and cost-effective. |
| This compound | C₅H₉IO₃ | 244.03 g/mol | More reactive, potentially allowing for milder reaction conditions, but may be less stable and more expensive. |
This compound can be synthesized from its chloro-analogue via a Finkelstein-type reaction with an iodide salt, such as sodium iodide.
General Synthetic Scheme for Tenofovir Disoproxil Fumarate
The synthesis of TDF from Tenofovir and CMIC is a well-established industrial process. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the phosphonic acid.
Diagram 3: Synthesis of Tenofovir Disoproxil Fumarate
Caption: Synthetic pathway for Tenofovir Disoproxil Fumarate.
Experimental Protocol: Laboratory-Scale Synthesis of Tenofovir Disoproxil Fumarate
The following protocol is a representative procedure synthesized from various published methods.[7][8][12][13] Note: This procedure should be carried out by qualified personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials:
-
Tenofovir (PMPA)
-
Chloromethyl isopropyl carbonate (CMIC)
-
Triethylamine (TEA)
-
N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Isopropanol
-
Fumaric acid
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add Tenofovir (1.0 equivalent).
-
Azeotropic Dehydration (Optional but Recommended): Add a suitable solvent like toluene and heat to reflux with a Dean-Stark trap to remove any residual water. Then, remove the solvent under reduced pressure.
-
Reaction Mixture Preparation: To the dried Tenofovir, add N-methyl-2-pyrrolidone (approximately 5-10 volumes) and triethylamine (2.0-3.0 equivalents). Stir the mixture at room temperature until a clear solution is obtained.
-
Esterification: Heat the reaction mixture to 50-60 °C. Slowly add chloromethyl isopropyl carbonate (2.2-2.5 equivalents) dropwise, maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add the reaction mixture to cold deionized water (approximately 10 volumes) with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 5 volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with deionized water (2 x 5 volumes) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Tenofovir Disoproxil as an oil.
-
Salt Formation: Dissolve the crude Tenofovir Disoproxil oil in isopropanol (approximately 10 volumes). Add fumaric acid (1.0-1.1 equivalents) and heat the mixture to 50-60 °C with stirring until a clear solution is obtained.
-
Crystallization and Isolation: Slowly cool the solution to room temperature, and then further cool to 0-5 °C. Stir for several hours to induce crystallization. Collect the precipitated solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield Tenofovir Disoproxil Fumarate as a white crystalline solid.
Data Presentation: Comparative Analysis of Reaction Conditions
The yield and purity of Tenofovir Disoproxil Fumarate can be influenced by various reaction parameters. The following table summarizes data compiled from different synthetic approaches.
| Solvent | Base | Equivalents of CMIC | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-methyl-2-pyrrolidone | Triethylamine | 2.5 | 63 | 4 | ~53 | [8] |
| N-methyl-2-pyrrolidone | Triethylamine | ~2.3 | 50-55 | 5 | ~85 (in situ) | [7] |
| Acetonitrile | Potassium Carbonate | 2.0 | 40-50 | 3 | ~71.6 (crude) | |
| N,N-dimethylacetamide | Triethylamine | 3.0 | 50-60 | 3 | Not specified |
Spectroscopic Analysis of this compound
-
¹H NMR:
-
A doublet for the six methyl protons of the isopropyl group.
-
A septet for the methine proton of the isopropyl group.
-
A singlet for the two methylene protons adjacent to the iodine atom. The chemical shift of this peak would be expected to be further downfield compared to the analogous protons in CMIC due to the deshielding effect of iodine.
-
-
¹³C NMR:
-
A signal for the methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the methylene carbon attached to the iodine.
-
A signal for the carbonyl carbon of the carbonate group.
-
-
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the carbonate group, typically in the range of 1750-1775 cm⁻¹.
-
C-O stretching bands.
-
C-H stretching and bending vibrations for the alkyl groups.
-
-
Mass Spectrometry:
-
The molecular ion peak would be expected at m/z = 244.
-
Characteristic fragmentation patterns would include the loss of an iodine atom, an isopropoxy group, and other fragments related to the carbonate structure.
-
Broader Applications and Future Perspectives
While the synthesis of TDF is the most prominent application, the use of iodomethyl and chloromethyl isopropyl carbonate is not limited to this single antiviral. The POC prodrug strategy can be applied to other molecules containing suitable functional groups, such as phosphates, phosphonates, and carboxylic acids, to improve their pharmacokinetic properties.
Future research in this area may focus on:
-
Development of novel carbonate-based promoieties: Tailoring the structure of the carbonate linker could fine-tune the rate of enzymatic cleavage, leading to more controlled drug release profiles.
-
Application to other therapeutic areas: The POC strategy could be explored for the delivery of anticancer agents, anti-inflammatory drugs, and other therapeutics with poor oral bioavailability.
-
Greener synthetic methodologies: The development of more environmentally friendly and efficient synthetic routes for both the prodrug-forming reagents and the final drug products is an ongoing area of interest in pharmaceutical chemistry.
Conclusion
This compound and its chloro-analogue are indispensable tools in the arsenal of the medicinal chemist for the development of effective antiviral therapies. The successful application of the isopropoxycarbonyloxymethyl prodrug strategy in the synthesis of Tenofovir Disoproxil Fumarate has had a profound impact on the treatment of HIV and Hepatitis B, enabling the oral administration of a life-saving medication. A thorough understanding of the principles of this prodrug approach, the mechanism of enzymatic activation, and the practical aspects of its synthesis is crucial for researchers and professionals in the field of drug development. As our understanding of drug metabolism and delivery continues to evolve, the strategic use of such chemical modifications will undoubtedly play a pivotal role in the creation of the next generation of antiviral agents.
References
- 1. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years [dspace.alquds.edu]
- 5. Prodrug strategies in developing antiviral nucleoside analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 8. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 13. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
Iodomethyl Isopropyl Carbonate in Antibiotic Development: A Prodrug Strategy for Enhanced Oral Bioavailability
An In-depth Technical Guide for Drug Development Professionals
Abstract
The challenge of poor oral bioavailability is a significant hurdle in the development of many potent antibiotic candidates, particularly those in the carbapenem class. This guide provides a detailed technical overview of the use of iodomethyl isopropyl carbonate as a key reagent in a prodrug strategy designed to overcome this limitation. We will explore the synthesis of this reagent, its application in modifying parent antibiotic molecules, the in vivo mechanism of drug release, and critical considerations regarding the safety and analysis of the resulting prodrugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced prodrug technologies to enhance the therapeutic potential of parenteral antibiotics.
Introduction: The Oral Bioavailability Challenge in Antibiotic Therapy
For decades, the efficacy of many of the most powerful antibiotics, such as carbapenems, has been confined to clinical settings where intravenous administration is possible. Their inherent physicochemical properties—typically high polarity and low membrane permeability—severely limit their oral absorption. This limitation not only increases healthcare costs but also complicates the transition from inpatient to outpatient care.
The prodrug approach is a well-established medicinal chemistry strategy to overcome such pharmacokinetic barriers.[1] By temporarily masking the functional groups responsible for poor absorption with a lipophilic, cleavable promoiety, a drug's ability to traverse the gastrointestinal membrane can be dramatically improved. The (acyloxy)alkoxycarbonyl moiety is one such promoiety, and this compound stands out as a critical reagent for its installation. This guide focuses on the chemistry, application, and mechanistic function of this versatile chemical tool.
This compound: Profile of a Key Reagent
This compound (IMPC) is an alkylating agent specifically designed for the creation of (isopropoxycarbonyloxy)methyl ester prodrugs.[2] The iodide atom serves as an excellent leaving group, facilitating the esterification of carboxylic acid functional groups present on many antibiotic parent molecules.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 258841-42-8 | |
| Molecular Formula | C₅H₉IO₃ | |
| Molecular Weight | 244.03 g/mol | |
| Appearance | Liquid | [3] |
| Primary Function | Alkylating agent for prodrug synthesis | [2] |
| Storage | Inert atmosphere, store in freezer (-20°C) | [3] |
Synthesis of this compound
The synthesis of IMPC is typically achieved via a Finkelstein reaction, where a more readily available chloromethyl precursor is converted to the highly reactive iodomethyl compound. This substitution is driven by the poor solubility of sodium chloride in the reaction solvent (e.g., ethyl acetate or acetone), which precipitates and drives the equilibrium toward the desired product.
-
Reaction Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add chloromethyl isopropyl carbonate (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous ethyl acetate as the solvent, followed by sodium iodide (1.3 eq) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).[4]
-
Reaction Conditions: Heat the mixture to reflux (approximately 75-80°C) and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC.[4]
-
Work-up: After cooling to room temperature, quench the reaction by adding a 25% aqueous solution of sodium thiosulfate to remove any residual iodine. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound as a pale yellow liquid.[4]
DOT script for the synthesis workflow of this compound
Caption: Workflow for the synthesis of IMPC via Finkelstein reaction.
Application in Antibiotic Prodrug Synthesis
The primary utility of IMPC is the esterification of a parent drug's carboxylic acid. The resulting (isopropoxycarbonyloxy)methyl ester masks the polar carboxylate group, increasing the molecule's lipophilicity and facilitating its passage across the lipid-rich membranes of intestinal epithelial cells.
Case Study: Tebipenem Pivoxil, a Blueprint for Oral Carbapenems
Tebipenem Pivoxil is the first orally available carbapenem and serves as an excellent model for this prodrug strategy.[5] It is the pivaloyloxymethyl ester of tebipenem, a potent antibiotic.[6] After oral administration, tebipenem pivoxil is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release active tebipenem.[6][7] The synthesis of an analogous isopropyl carbonate prodrug would follow a similar esterification pathway.
-
Salification: In a reaction vessel under an inert atmosphere, dissolve the parent antibiotic (containing a carboxylic acid, 1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a suitable base, such as anhydrous potassium carbonate (1.2 eq), and stir at room temperature to form the carboxylate salt.[8][9]
-
Esterification: To the salt suspension, add a solution of this compound (1.5 eq) in DMF. A phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.[9]
-
Reaction Monitoring: Maintain the reaction at room temperature and monitor for completion using HPLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is then dried, filtered, and concentrated. The crude prodrug is purified using column chromatography or recrystallization to yield the final product.[8]
DOT script for the esterification of a parent antibiotic
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Iodomethyl 2-(methyl)ethyl carbonate | Benchchem [benchchem.com]
- 3. This compound | 258841-42-8 [sigmaaldrich.com]
- 4. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 5. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tebipenem Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 8. CN103059028A - Preparation method of tebipenem pivoxil - Google Patents [patents.google.com]
- 9. CN104341421A - Tebipenem pivoxil industrial preparation method - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Synthesis of Acyloxymethyl Isopropyl Carbonate Prodrugs from Carboxylic Acids
For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and pharmacology.
Introduction: The Strategic Role of the (Isopropyloxycarbonyloxy)methyl Ester in Prodrug Design
The transformation of a promising active pharmaceutical ingredient (API) into a viable drug candidate often hinges on overcoming pharmacokinetic challenges such as poor solubility, limited permeability, or rapid metabolism. Prodrug design represents a cornerstone strategy to address these liabilities, wherein a transient, bioreversible moiety is attached to the parent drug.[1] This "promoiety" masks a key functional group, altering the drug's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.
The (isopropyloxycarbonyloxy)methyl (IPCOM) group is a particularly effective promoiety for drugs bearing a carboxylic acid functional group.[2] Esterification of the acidic proton with iodomethyl isopropyl carbonate yields a specialized acyloxymethyl carbonate ester. This linkage is designed for high chemical stability at physiological pH while being susceptible to cleavage by ubiquitous esterase enzymes in vivo.[1] This enzymatic hydrolysis releases the active carboxylic acid drug, along with carbon dioxide and isopropanol—two generally well-tolerated and readily metabolized byproducts. This application note provides a comprehensive guide to the mechanism, a detailed experimental protocol, and critical troubleshooting insights for the successful synthesis of IPCOM prodrugs.
Mechanism of Action: Carboxylate O-Alkylation
The reaction proceeds via a classical two-step nucleophilic substitution pathway. The success of the protocol is predicated on the efficient execution of both steps.
-
Deprotonation: The carboxylic acid, being a weak acid, must first be converted into its conjugate base, the carboxylate. This is achieved by reacting the parent drug with a suitable base. While various bases can be employed, cesium carbonate (Cs₂CO₃) is often preferred. The resulting cesium carboxylate exhibits high solubility in polar aprotic solvents and is a potent nucleophile, driving the reaction forward efficiently.[3]
-
Nucleophilic Substitution (Sₙ2): The generated carboxylate anion attacks the electrophilic methylene carbon of this compound. The iodide ion is an excellent leaving group, facilitating a bimolecular nucleophilic substitution (Sₙ2) reaction to form the desired acyloxymethyl isopropyl carbonate ester product.[4][5] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation (e.g., Cs⁺) without strongly solvating the nucleophilic anion, thereby maximizing its reactivity.
The overall transformation is depicted below:
Detailed Experimental Protocol
This protocol describes the synthesis of an IPCOM ester using Ibuprofen as a model carboxylic acid drug. The principles are broadly applicable to other APIs containing a carboxylic acid moiety.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Ibuprofen | ≥98% | Sigma-Aldrich | Ensure starting material is dry. |
| This compound | ≥97% | Arctom | Store under inert gas, protected from light and moisture.[6] |
| Cesium Carbonate (Cs₂CO₃) | ≥99.9%, anhydrous | Sigma-Aldrich | Finely powdered is preferred for faster reaction. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Use a freshly opened bottle or from a solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Chemical | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Chemical | For chromatography. |
| Saturated Sodium Bicarbonate (aq.) | - | - | For work-up. |
| Brine (Saturated NaCl aq.) | - | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying organic layers. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
| Equipment | |||
| Round-bottom flasks | Appropriately sized for the reaction scale. | ||
| Magnetic stirrer and stir bars | |||
| Nitrogen/Argon inlet and bubbler | To maintain an inert atmosphere. | ||
| Syringes and needles | For anhydrous transfer of solvents and reagents. | ||
| Separatory funnel | For liquid-liquid extraction. | ||
| Rotary evaporator | For solvent removal. | ||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄. |
Step-by-Step Methodology
1. Formation of Cesium Ibuprofenate (in situ): a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ibuprofen (2.06 g, 10.0 mmol, 1.0 equiv.). b. Under a stream of nitrogen or argon, add anhydrous DMF (40 mL). Stir until all solids have dissolved. c. Add finely powdered cesium carbonate (1.79 g, 5.5 mmol, 0.55 equiv.). Rationale: Using slightly more than the stoichiometric requirement of 0.5 equivalents ensures complete deprotonation of the carboxylic acid. d. Stir the resulting suspension at room temperature for 30-60 minutes. The mixture may become clearer as the soluble cesium salt forms.
2. Alkylation Reaction: a. To the suspension from the previous step, add this compound (3.10 g, 12.0 mmol, 1.2 equiv.) via syringe. Rationale: A slight excess of the alkylating agent helps to drive the reaction to completion. b. Heat the reaction mixture to 50-60 °C using an oil bath. c. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 20% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rƒ) than the starting ibuprofen spot. The reaction is typically complete within 4-8 hours.
3. Work-up and Extraction: a. Once the reaction is complete, cool the flask to room temperature. b. Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate. c. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer. d. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Rationale: The bicarbonate wash removes any unreacted carboxylic acid, while the brine wash helps to remove residual water and DMF. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification: a. The resulting crude oil or solid should be purified by silica gel column chromatography. b. Adsorb the crude material onto a small amount of silica gel and load it onto a prepared column. c. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc). d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the final IPCOM ester of ibuprofen as a clear, colorless oil.
Optimization and Troubleshooting
The success of this esterification can be influenced by several factors. The following table provides guidance on common challenges.[7][8]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation of the carboxylic acid. 2. Wet reagents or solvents. 3. Decomposed this compound. | 1. Use a stronger base (e.g., DBU) or increase the reaction time for salt formation. Ensure the base is finely powdered. 2. Use strictly anhydrous solvents and reagents. Dry the carboxylic acid starting material in a vacuum oven if necessary. 3. Verify the quality of the reagent; store it properly and use a fresh bottle if in doubt. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Steric hindrance around the carboxylic acid group. | 1. Increase the reaction temperature to 70-80 °C or extend the reaction time, continuing to monitor by TLC/LC-MS. 2. For sterically hindered acids, consider using a less hindered base or a more reactive solvent system. A phase-transfer catalyst like tetrabutylammonium iodide (TBAI) may also be beneficial.[3] |
| Side Product Formation | 1. Hydrolysis of the product or reagent due to water. 2. Decomposition of the alkylating agent at high temperatures. | 1. Re-verify that all conditions are anhydrous. 2. Avoid excessively high temperatures (>80 °C) for prolonged periods. If the reaction is sluggish, it is better to increase the time or change the base/solvent rather than excessively increasing heat. |
| Difficult Purification | 1. Co-elution of product with starting material or impurities. 2. Streaking on TLC and column. | 1. Adjust the polarity of the chromatography eluent. Use a shallower gradient for better separation. 2. Residual DMF can cause streaking. Ensure the work-up procedure effectively removes the DMF. If issues persist, consider an alternative solvent like acetonitrile for the reaction. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: This is an alkylating agent and should be treated as potentially toxic and a lachrymator. Avoid inhalation of vapors and direct contact with skin and eyes.[9][10] Handle in a fume hood and use sealed containers for storage.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Always wear appropriate gloves (nitrile gloves may not be sufficient for prolonged exposure; consult a glove compatibility chart).
-
Cesium Carbonate: While not highly toxic, it is a basic irritant. Avoid creating and inhaling dust.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arctomsci.com [arctomsci.com]
- 7. researchgate.net [researchgate.net]
- 8. ijert.org [ijert.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
Application Notes and Protocols: Iodomethyl Isopropyl Carbonate for Alcohol and Phenol Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Protecting Group for Hydroxyl Functionalities
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions.[1] The protection of hydroxyl groups in alcohols and phenols is a frequent necessity, preventing their acidic proton and nucleophilic oxygen from interfering with reactions at other sites within a molecule.[2] Iodomethyl isopropyl carbonate emerges as a valuable reagent for this purpose, offering a reliable method for the introduction of the isopropoxycarbonyloxymethyl (i-POC) protecting group.
This application note provides a comprehensive guide to the use of this compound for the protection of alcohols and phenols. It details the synthesis of the reagent, the mechanisms of protection and deprotection, and provides detailed, field-proven protocols for its application.
Advantages of the Isopropoxycarbonyloxymethyl (i-POC) Protecting Group
The i-POC group, installed using this compound, presents several advantages for the synthetic chemist:
-
Mild Introduction: The protection reaction proceeds under generally mild, basic conditions.
-
Stability: The resulting carbonate is stable to a range of synthetic conditions where other protecting groups might be labile.
-
Orthogonal Deprotection: The i-POC group can be cleaved under specific conditions that often leave other protecting groups, such as silyl ethers or benzyl ethers, intact, allowing for selective deprotection strategies.[3]
-
Clean Cleavage: Deprotection regenerates the free alcohol or phenol, with byproducts that are typically easy to remove.
Synthesis of this compound
This compound is readily synthesized from the commercially available chloromethyl isopropyl carbonate via a Finkelstein reaction. This classic SN2 reaction involves the exchange of a halide and is driven to completion by the precipitation of the insoluble sodium chloride in a suitable solvent like acetone.
Protocol: Synthesis of this compound
Materials:
-
Chloromethyl isopropyl carbonate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a solution of chloromethyl isopropyl carbonate (1.0 eq) in anhydrous acetone, add sodium iodide (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
The crude this compound can be purified by vacuum distillation if necessary, although it is often used directly in the subsequent protection step.
Mechanism of Protection: An SN2 Displacement
The protection of alcohols and phenols with this compound proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The alcohol or phenol, acting as a nucleophile, attacks the electrophilic methylene carbon of the this compound. The iodide ion, being an excellent leaving group, is displaced, forming the protected isopropoxycarbonyloxymethyl ether and an iodide salt. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Caption: SN2 mechanism for alcohol and phenol protection.
Experimental Protocols: Protection of Alcohols and Phenols
The following protocols provide detailed, step-by-step methodologies for the protection of a representative alcohol and phenol.
Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Syringes and needles
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous DMF under an inert atmosphere, add benzyl alcohol (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected benzyl alcohol.
Protocol 2: Protection of a Phenol (e.g., 4-Methoxyphenol)
Materials:
-
4-Methoxyphenol
-
This compound
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Syringes and needles
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add anhydrous cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography on silica gel to yield the protected phenol.
Data Summary: Reaction Conditions and Yields
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | K₂CO₃ | DMF | 25 | 18 | 85-95 |
| 4-Nitrobenzyl alcohol | K₂CO₃ | DMF | 25 | 16 | 80-90 |
| Cyclohexanol | NaH | THF | 25 | 24 | 75-85 |
| Phenol | Cs₂CO₃ | CH₃CN | 25 | 8 | 90-98 |
| 4-Methoxyphenol | Cs₂CO₃ | CH₃CN | 25 | 6 | 92-99 |
| 4-Chlorophenol | K₂CO₃ | Acetone | reflux | 12 | 88-95 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.
Deprotection of the Isopropoxycarbonyloxymethyl (i-POC) Group
The removal of the i-POC protecting group can be achieved under various conditions, providing flexibility in a synthetic sequence. Common methods include treatment with Lewis acids or under specific basic conditions.
Mechanism of Deprotection
Deprotection with a Lewis acid, such as aluminum chloride, is believed to proceed via coordination of the Lewis acid to the carbonyl oxygen, followed by cleavage of the O-isopropyl bond to form a stable isopropyl cation.[3][4]
Caption: Lewis acid-mediated deprotection of the i-POC group.
Protocol: Deprotection of an i-POC Protected Alcohol
Materials:
-
i-POC protected alcohol
-
Aluminum chloride (AlCl₃), anhydrous
-
Nitromethane (CH₃NO₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Ice bath
-
Ethyl acetate
-
Ice-water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the i-POC protected alcohol (1.0 eq) in anhydrous nitromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (4.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Conclusion
This compound is a versatile and efficient reagent for the protection of alcohols and phenols as their isopropoxycarbonyloxymethyl ethers. The mild conditions for both protection and the varied options for deprotection make the i-POC group a valuable addition to the synthetic chemist's toolbox. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this protecting group strategy in complex organic synthesis.
References
- 1. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective Prenylation of Protected Phenols for Synthesis of Pawhuskin A Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols: Synthesis of Tenofovir Disoproxil Fumarate Utilizing Iodomethyl Isopropyl Carbonate
Abstract and Introduction
Tenofovir disoproxil fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV-1 and chronic hepatitis B infections.[1][2] It is an orally administered prodrug of Tenofovir, a potent nucleotide analogue reverse transcriptase inhibitor (NRTI).[3] The parent drug, Tenofovir, exhibits poor membrane permeability and low oral bioavailability due to its dianionic phosphonate group at physiological pH.[4] To overcome this limitation, the phosphonate moiety is masked with two lipophilic isopropoxycarbonyloxymethyl (disoproxil) groups. These groups are cleaved by esterases in the body to release the active Tenofovir intracellularly, which is then phosphorylated to the active metabolite, tenofovir-diphosphate.[2][4][5]
The crucial step in this elegant prodrug strategy is the efficient and high-yield esterification of Tenofovir's phosphonic acid group. This document provides a detailed protocol for the synthesis of Tenofovir disoproxil, focusing on the use of Iodomethyl isopropyl carbonate as the key alkylating agent. This reagent offers enhanced reactivity compared to its chloro-analogue, potentially leading to improved reaction kinetics and yields.[6][7] We will explore the underlying reaction mechanism, provide a step-by-step synthesis and purification protocol, and detail the necessary analytical methods for process monitoring and quality control.
Scientific Rationale and Reaction Mechanism
The synthesis of Tenofovir disoproxil is a nucleophilic substitution reaction, specifically an O-alkylation of a phosphonic acid.
2.1 The Role of the Base and Solvent The reaction begins with the deprotonation of the phosphonic acid groups of Tenofovir (PMPA). A non-nucleophilic organic base, such as triethylamine (TEA), is typically used. The two acidic protons on the phosphonic acid are sequentially removed, generating a phosphonate anion. This anion is a potent nucleophile, ready to attack the electrophilic alkylating agent.
Due to the poor solubility of Tenofovir and its salts, a polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) is essential.[8] NMP effectively solvates the ionic intermediates without participating in the reaction. Initially, adding the base to a suspension of Tenofovir in NMP leads to dissolution, followed by the precipitation of the triethylammonium salts of Tenofovir.[8]
2.2 The Alkylating Agent: this compound this compound serves as the electrophile. The carbon atom attached to the iodine is electron-deficient due to the electronegativity of the adjacent oxygen and the excellent leaving group ability of iodide. The phosphonate anion attacks this electrophilic carbon, displacing the iodide and forming the desired phosphonate ester bond. This process occurs twice to yield the final diester, Tenofovir disoproxil.
While many literature processes cite the use of chloromethyl isopropyl carbonate (CMIC)[3][9][10], the iodo-derivative (IMIC) is significantly more reactive. Iodine is a larger, more polarizable, and better leaving group than chlorine, which accelerates the rate of the SN2 reaction. IMIC can be prepared from CMIC via a Finkelstein reaction with sodium iodide.[6][7]
2.3 Reaction Pathway Diagram
Caption: Reaction mechanism for the synthesis of Tenofovir Disoproxil.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| (R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir/PMPA) | >99% Purity | Commercial | Starting Material. Must be anhydrous. |
| This compound (IMIC) | >98% Purity | Commercial | Highly reactive alkylating agent. Handle with care. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Commercial | Must be dry. Use freshly distilled or from a sealed bottle. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, >99.5% | Commercial | Reaction solvent. Must be dry. |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction solvent. |
| Isopropyl Alcohol (IPA) | ACS Grade | Commercial | Solvent for salt formation and crystallization. |
| Fumaric Acid | >99% Purity | Commercial | For forming the fumarate salt. |
| Deionized Water | Type II | In-house | Used for aqueous wash steps. |
| Magnesium Sulfate | Anhydrous | Commercial | Drying agent. |
Experimental Protocols
4.1 Overall Synthesis Workflow
Caption: High-level workflow for TDF synthesis.
4.2 Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Part A: Esterification to Tenofovir Disoproxil (Free Base)
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Tenofovir (PMPA) (e.g., 10.0 g, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) (e.g., 30 mL) and anhydrous triethylamine (TEA) (e.g., 2.2 eq).
-
Initial Stirring: Begin stirring the suspension under a nitrogen atmosphere. Heat the mixture to approximately 60°C. Stir for 30 minutes. The suspension should initially dissolve and may then form a thicker slurry of the TEA salt.[8]
-
Alkylating Agent Addition: Slowly add this compound (IMIC) (e.g., 4.5 eq) to the reaction mixture over 20-30 minutes, maintaining the internal temperature between 50-60°C.
-
Reaction: Maintain the reaction at 55-60°C for 4-6 hours. The reaction mixture should become a clear solution as the product forms.[8][9]
-
Monitoring: Monitor the reaction progress using HPLC or TLC (Mobile phase: ethyl acetate/methanol 9:1 v/v).[11] The reaction is considered complete when the starting material and mono-ester intermediate are below the target threshold.
Part B: Work-up and Isolation
-
Cooling: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 5-10°C.
-
Quenching: Slowly quench the reaction by adding pre-chilled deionized water (e.g., 50 mL). Maintain the temperature below 20°C during the addition.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) to remove residual NMP and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure (rotary evaporator) to yield Tenofovir disoproxil as a viscous, oily residue.[9]
Part C: Fumarate Salt Formation and Purification
-
Dissolution: Dissolve the crude oily residue in isopropyl alcohol (IPA) (e.g., 70 mL).
-
Addition of Fumaric Acid: Add fumaric acid (1.0 eq) to the solution.
-
Heating: Heat the mixture to 50-55°C and stir until all solids are completely dissolved.[9]
-
Crystallization: Slowly cool the clear solution to room temperature, then further cool to 0-5°C in an ice bath. Maintain this temperature with gentle stirring for at least 4 hours to induce crystallization.[9][12]
-
Isolation: Collect the precipitated white crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield pure Tenofovir disoproxil fumarate. A typical yield is in the range of 50-65% from Tenofovir.
Analytical Quality Control
Analytical testing is critical to ensure the purity and identity of the synthesized TDF.
5.1 High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the primary method for assessing purity and monitoring reaction progress.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol : Phosphate Buffer (pH 5.0) (90:10 v/v)[13] |
| Flow Rate | 1.2 mL/min[13] |
| Detection | UV at 260 nm[13][14] |
| Injection Volume | 20 µL |
| Expected Retention Time | ~2.1 min[13] |
5.2 UV-Visible Spectrophotometry A rapid method for confirming the presence of the adenine chromophore.
| Parameter | Condition |
| Solvent | Methanol or Water[14][15] |
| Scan Range | 200 - 400 nm[14][16] |
| λmax (Maximum Absorbance) | ~260 nm[14][15] |
| Concentration Range | 2 - 10 µg/mL for linearity check[14] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficiently dried reagents/solvents. 2. Low reaction temperature. 3. Insufficient reaction time. | 1. Ensure use of anhydrous grade materials. 2. Verify internal reaction temperature is 55-60°C. 3. Extend reaction time and monitor by HPLC. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during crystallization. 3. Side reactions (e.g., N-alkylation). | 1. Perform an additional extraction of the aqueous layer. 2. Ensure slow cooling and adequate crystallization time. 3. Control temperature carefully during IMIC addition. |
| Oily Product After Crystallization | 1. Incomplete removal of NMP. 2. Presence of unreacted intermediates. | 1. Perform an additional aqueous wash during work-up. 2. Purify the crude base by column chromatography before salt formation. |
| Product Fails Purity Spec | 1. Impurities in starting materials. 2. Inefficient purification. | 1. Verify purity of Tenofovir and IMIC before use. 2. Perform a re-crystallization of the final product from IPA.[9][17] |
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 10. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. WO2009130437A1 - Crystalline form of tenofovir disoproxil and a process for its preparation - Google Patents [patents.google.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. rroij.com [rroij.com]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. CN105198928A - Purification method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
Application Notes & Protocols: Iodomethyl Isopropyl Carbonate in Cephalosporin Prodrug Synthesis
Introduction: Overcoming the Bioavailability Challenge of Cephalosporins
Cephalosporins represent a cornerstone class of β-lactam antibiotics, prized for their broad-spectrum activity and clinical efficacy. However, many potent cephalosporin parent drugs suffer from poor oral bioavailability. This is primarily due to the presence of a polar carboxylate group at the C-4 position of the cephem nucleus, which is ionized at physiological pH, hindering its absorption across the lipophilic membranes of the gastrointestinal tract.
To surmount this challenge, a common and highly successful strategy is the development of ester prodrugs.[1][2] This approach involves masking the polar carboxylate group with a lipophilic, enzyme-labile ester moiety. The resulting prodrug is more readily absorbed orally. Once in systemic circulation, endogenous esterases efficiently hydrolyze the ester bond, releasing the active cephalosporin parent drug at the site of action.[2]
One of the most clinically significant examples of this strategy is the synthesis of (isopropoxycarbonyloxy)methyl esters. Iodomethyl isopropyl carbonate has emerged as a key and highly effective reagent for the installation of this specific prodrug moiety, exemplified in the industrial synthesis of antibiotics like Cefpodoxime Proxetil.[3][4][5] This guide provides a detailed technical overview and actionable protocols for the use of this compound in the synthesis of next-generation cephalosporin prodrugs.
The Prodrug Activation Mechanism: An Enzyme-Mediated Release
The efficacy of the (isopropoxycarbonyloxy)methyl ester prodrug strategy hinges on a predictable, two-step enzymatic cleavage process that occurs in vivo.
-
Esterase-Mediated Hydrolysis: After absorption, ubiquitous human carboxylesterases recognize and cleave the terminal carbonate ester bond of the prodrug.[2][6]
-
Spontaneous Decomposition: This initial cleavage generates an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously decomposes to release the active cephalosporin drug, along with formaldehyde and isopropyl alcohol as byproducts.
This targeted release ensures that the active antibiotic is liberated systemically, rather than in the gut, maximizing therapeutic efficacy.
Caption: In-vivo activation pathway of the cephalosporin prodrug.
Synthesis of the Key Reagent: this compound
The successful synthesis of the cephalosporin prodrug is critically dependent on the quality and purity of the alkylating agent. This compound is typically prepared from its more stable chloro-analogue via a Finkelstein-type halide exchange reaction. The iodo-variant is significantly more reactive and thus more effective for the subsequent esterification step.
Protocol 1: Synthesis of this compound (from Chloromethyl Isopropyl Carbonate)
This protocol outlines a robust method for preparing the iodo-reagent. The higher reactivity of the iodide compared to the chloride is the driving force for this substitution reaction.
Materials:
-
Chloromethyl isopropyl carbonate (CMIC)
-
Sodium iodide (NaI), anhydrous
-
Toluene or Ethyl Acetate, anhydrous
-
Phase Transfer Catalyst (optional, e.g., 18-crown-6 or Tetrabutylammonium Bromide)
-
1% w/v aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add anhydrous toluene (e.g., 5 mL per gram of CMIC).
-
Reagent Addition: Add sodium iodide (1.1 to 1.5 molar equivalents relative to CMIC) and the phase transfer catalyst (e.g., 0.02 equivalents of 18-crown-6).[4]
-
Initiation: Add chloromethyl isopropyl carbonate (1.0 molar equivalent) to the suspension at room temperature.
-
Reaction: Heat the suspension to 105-110 °C (if using toluene) and stir vigorously for 2-4 hours.[4] The reaction progress can be monitored by TLC or GC, observing the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride and any excess sodium iodide.
-
Transfer the filtrate to a separatory funnel and wash with a 1% aqueous sodium thiosulfate solution to remove any traces of free iodine (indicated by a disappearance of any brown/orange color).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: The resulting solution of this compound in toluene is often used directly in the next step without isolation to avoid decomposition.[4] If isolation is required, the solvent can be removed under reduced pressure at low temperature (<40°C).
Expert Insights:
-
Anhydrous Conditions: The reaction is moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the carbonate.
-
Reagent Quality: Use high-purity, anhydrous sodium iodide for optimal conversion.
-
Stability: this compound is less stable than its chloro-analogue and is sensitive to light, heat, and moisture.[7][8] It is best prepared fresh and used immediately. For short-term storage, keep in a dark place under an inert atmosphere in a freezer at -20°C.[7]
Core Protocol: Synthesis of the Cephalosporin Prodrug
This protocol details the O-alkylation of the cephalosporin C-4 carboxylic acid with freshly prepared this compound. The key to this reaction is the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile.[9]
Protocol 2: Esterification of Cefpodoxime Acid
This procedure uses Cefpodoxime acid as a representative cephalosporin core.
Materials:
-
Cefpodoxime acid
-
Solution of this compound (from Protocol 1)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Deionized water
-
Cyclohexane
Procedure:
-
Dissolution: In a dry, multi-necked flask under a nitrogen atmosphere, dissolve Cefpodoxime acid (1.0 molar equivalent) in anhydrous DMAc (e.g., 5-7 mL per gram of acid).
-
Activation: Cool the solution to between -20°C and -15°C using a suitable cooling bath (e.g., acetone/dry ice).
-
Base Addition: Slowly add DBU (0.95-1.0 molar equivalents) dropwise, ensuring the temperature remains below -15°C.[4] Stir the mixture for 30 minutes at this temperature. The DBU acts as a strong, non-nucleophilic base to deprotonate the carboxylic acid.
-
Alkylation: Add the freshly prepared solution of this compound (~1.1 molar equivalents) dropwise over 30 minutes, maintaining the reaction temperature between -20°C and -15°C.[4][10]
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 2-3 hours. Monitor the reaction's completion by HPLC, checking for the disappearance of the Cefpodoxime acid starting material.
-
Quenching: Once the reaction is complete, quench it by adding a mixture of water and hydrochloric acid, adjusting the pH to ~2-3, while keeping the temperature below 5°C.[10]
-
Extraction & Purification:
-
Add ethyl acetate to the quenched reaction mixture and stir.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
The crude product can be precipitated/crystallized from the ethyl acetate solution by adding an anti-solvent like cyclohexane.[3]
-
Collect the solid product by filtration, wash with fresh cyclohexane, and dry under vacuum at a temperature not exceeding 45°C.
-
Caption: General workflow for cephalosporin ester prodrug synthesis.
Data & Characterization
The final product should be characterized thoroughly to confirm its identity and purity.
Table 1: Typical Reaction Parameters & Expected Outcomes
| Parameter | Value/Condition | Rationale |
| Cephalosporin Core | Cefpodoxime Acid | A common 3rd generation cephalosporin. |
| Alkylating Agent | This compound | High reactivity ensures efficient esterification. |
| Solvent | N,N-Dimethylacetamide (DMAc) | Aprotic polar solvent, effectively dissolves reactants. |
| Base | DBU | Strong, non-nucleophilic base minimizes side reactions. |
| Temperature | -20°C to -15°C | Low temperature controls reactivity and minimizes the formation of the inactive Δ²-isomer.[11] |
| Molar Ratios | Acid:Base:Iodide ≈ 1:1:1.1 | A slight excess of the alkylating agent drives the reaction to completion. |
| Expected Yield | 75-85% | Typical for this type of esterification. |
| Purity (HPLC) | >98% | Required for pharmaceutical applications. |
Table 2: Key Characterization Data for Cefpodoxime Proxetil
| Technique | Expected Result |
| ¹H NMR | Characteristic peaks for the isopropoxy group (~1.3 ppm, doublet; ~4.8 ppm, septet) and the -O-CH₂-O- methylene protons (~5.8 ppm, quartet). |
| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the calculated molecular weight of the prodrug (e.g., ~558.1 for Cefpodoxime Proxetil).[4] |
| HPLC | A single major peak at the expected retention time, with diastereomers potentially resolved depending on the column and method. |
Troubleshooting & Advanced Considerations
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; decomposition of the iodo-reagent. | Ensure the iodo-reagent is freshly prepared and used immediately. Confirm complete deprotonation by the base before adding the alkylating agent. |
| High Impurity Levels | Formation of Δ²-isomer; side reactions. | Strictly maintain low reaction temperatures. Ensure slow, controlled addition of reagents. Use high-purity starting materials. |
| Inconsistent Results | Moisture in reagents or solvents. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Difficult Purification | Oily product instead of solid. | Modify the solvent/anti-solvent system for crystallization. Consider purification by column chromatography if crystallization fails. |
Self-Validation: The success of this protocol is validated through rigorous in-process controls and final product analysis. HPLC monitoring is critical to ensure the reaction goes to completion and to quantify the purity of the final product against a reference standard. Structural confirmation via NMR and Mass Spectrometry provides the ultimate validation of the desired chemical entity.
References
- 1. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. oaji.net [oaji.net]
- 5. researchgate.net [researchgate.net]
- 6. A new esterase for the cleavage of pivalic acid-containing prodrug esters of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 8. benchchem.com [benchchem.com]
- 9. Ester synthesis by O-alkylation [organic-chemistry.org]
- 10. EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents [patents.google.com]
- 11. Synthesis and mechanisms of decomposition of some cephalosporin prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Iodomethyl Isopropyl Carbonate Alkylation of Phosphonic Acids for Prodrug Synthesis
Introduction: Overcoming the Phosphonate Paradox in Drug Development
Phosphonic acids are a cornerstone in modern medicinal chemistry, serving as highly effective isosteric replacements for phosphates in drug candidates targeting enzymes like polymerases and proteases.[1][2] Their key advantage lies in the stable carbon-phosphorus (C-P) bond, which, unlike the phosphate ester's P-O bond, is resistant to enzymatic hydrolysis, leading to improved metabolic stability.[3] However, this very stability presents a significant challenge: at physiological pH, the phosphonic acid moiety is dianionic. This high negative charge severely hampers the molecule's ability to cross the lipophilic cell membrane, resulting in poor oral bioavailability and limited therapeutic efficacy.[4][5]
This "phosphonate paradox"—possessing excellent target affinity but poor cellular uptake—has been successfully addressed through the prodrug strategy.[1][5] By masking the anionic phosphonate group with lipophilic, cleavable moieties, a neutral, membrane-permeable molecule is created. One of the most successful and widely implemented approaches is the formation of isopropyloxycarbonyloxymethyl (POC) esters.[3] This is achieved through the alkylation of the phosphonic acid with an activated reagent like iodomethyl isopropyl carbonate.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism, application, and detailed protocol for the alkylation of phosphonic acids using halomethyl isopropyl carbonates. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol, and offer insights gleaned from extensive field experience, using the landmark synthesis of Tenofovir Disoproxil Fumarate (TDF) as a guiding example.[6]
Mechanistic Rationale: From Charged Acid to Neutral Ester
The conversion of a hydrophilic phosphonic acid into a lipophilic bis(POC) phosphonate ester is a classic example of a nucleophilic substitution reaction. The success of this transformation hinges on the careful selection of reagents and conditions to favor the desired dialkylation.
The Core Reaction
The fundamental reaction involves the deprotonation of the phosphonic acid (R-PO(OH)₂) by a non-nucleophilic base to form a phosphonate dianion. This highly nucleophilic species then attacks the electrophilic methylene carbon of a halomethyl isopropyl carbonate (X-CH₂-O-CO-O-iPr, where X is typically Cl or I), displacing the halide leaving group.[7] This process occurs twice to yield the neutral diester product.
Key Reagents and Their Roles
-
Phosphonic Acid: The active pharmaceutical ingredient (API) containing the P-C bond. Its solubility characteristics often dictate the choice of solvent.[7]
-
Alkylating Agent: While this guide focuses on this compound due to its high reactivity, large-scale industrial syntheses often employ chloromethyl isopropyl carbonate (CMIC) for cost and stability reasons.[6][7][8] The corresponding iodide can be generated in situ or used directly for faster reaction kinetics.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Its role is solely to deprotonate the phosphonic acid. A nucleophilic base would compete with the phosphonate anion, leading to unwanted byproducts. Typically, slightly more than two equivalents of base are used per equivalent of phosphonic acid to ensure the formation of the dianion.[9][10]
-
Solvent: A polar, aprotic solvent is required to facilitate the SN2 reaction and to dissolve, at least partially, the phosphonic acid salts. N-methyl-2-pyrrolidinone (NMP) is a common choice, though DMF and acetonitrile have also been used.[7][8] The reaction often begins as a suspension of the phosphonic acid, which may dissolve upon addition of the base to form the salt, and can become a thick slurry before turning into a solution as the soluble product forms.[7]
The In Vivo Activation: Releasing the Active Drug
The brilliance of the POC prodrug strategy lies in its bio-reversibility. Once the neutral prodrug enters the target cell, it is recognized by ubiquitous intracellular esterases. These enzymes hydrolyze the carbonate ester, initiating a chemical cascade that ultimately releases the active phosphonic acid, along with isopropanol, carbon dioxide, and formaldehyde as non-toxic byproducts.[1]
Caption: In-vivo activation pathway of a POC-phosphonate prodrug.
Detailed Experimental Protocol: Synthesis of a Bis(POC) Phosphonate Ester
This protocol provides a generalized procedure applicable to a wide range of phosphonic acids. Reagent quantities and reaction times should be optimized for specific substrates.
Materials and Reagents
| Reagent | Typical Molar Eq. | Purpose |
| Phosphonic Acid (Substrate) | 1.0 | Starting Material |
| Chloromethyl Isopropyl Carbonate (CMIC) | 2.5 - 4.0 | Alkylating Agent |
| Triethylamine (TEA) | 2.2 - 4.0 | Non-nucleophilic Base |
| N-Methyl-2-pyrrolidinone (NMP) | - | Polar Aprotic Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| Deionized Water | - | Aqueous Wash |
| Brine | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup:
-
Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the alkylating agent and product.
-
Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
-
Reagent Charging and Salt Formation:
-
Charge the phosphonic acid (1.0 eq.) and NMP (approx. 4-5 mL per gram of phosphonic acid) into the flask.
-
Begin stirring to create a suspension.
-
Slowly add triethylamine (2.2 - 4.0 eq.) to the suspension. An initial exotherm may be observed. Stir the resulting mixture for 30-60 minutes at room temperature. The consistency may change from a thin suspension to a thick slurry as the triethylammonium salt precipitates.[7]
-
-
Alkylation Reaction:
-
Heat the reaction mixture to 50-60 °C.[10]
-
Slowly add chloromethyl isopropyl carbonate (2.5 - 4.0 eq.) dropwise via an addition funnel over 30-45 minutes. The addition is exothermic, and the rate should be controlled to maintain the internal temperature within the desired range.
-
As the reaction proceeds, the solid salts will gradually dissolve as the soluble mono- and di-ester products are formed, resulting in a clear solution.[7]
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material and the mono-alkylated intermediate by a suitable analytical method, such as HPLC or TLC (a typical mobile phase for TLC is ethyl acetate/methanol, 9:1 v/v).[9] ³¹P NMR spectroscopy can also be used to track the shift from the phosphonic acid starting material to the phosphonate ester product.
-
-
Work-up and Extraction:
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to the NMP).
-
Extract the aqueous phase three times with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual NMP and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often a viscous oil.
-
-
Purification:
-
Chromatography: For laboratory-scale purification, the crude oil can be purified by silica gel column chromatography.[9] A gradient elution system, such as ethyl acetate in hexanes, is typically effective.
-
Crystallization/Salt Formation: For products that are solids or can form stable crystalline salts (like Tenofovir Disoproxil Fumarate), this is the preferred method for purification and isolation on a larger scale. The crude product is dissolved in a suitable solvent (e.g., isopropyl alcohol), and the salting agent (e.g., fumaric acid) is added. The desired salt crystallizes upon cooling, leaving impurities in the mother liquor.[8][10]
-
Caption: General experimental workflow for phosphonate alkylation.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion: If monitoring shows significant amounts of the mono-alkylated intermediate, the cause is often an insufficient excess of the alkylating agent or base, or deactivation by moisture.[7] Adding an additional portion of base and CMIC and extending the reaction time can often drive the reaction to completion.
-
Byproduct Formation: For phosphonic acids on molecules with other nucleophilic sites (e.g., the N7 of adenine in Tenofovir), N-alkylation can compete with the desired O-alkylation.[7] This is often controlled by optimizing temperature and the rate of addition. Purification via crystallization is highly effective at removing such impurities.
-
Purification Difficulties: Crude phosphonate esters are frequently sticky, non-crystalline oils.[11] If direct crystallization is not feasible, converting the product to a crystalline salt is a powerful alternative. For non-crystalline compounds, thorough removal of the high-boiling point solvent (NMP) under high vacuum is essential before chromatography.
-
Reagent Quality: The stability of chloromethyl isopropyl carbonate is critical. It is moisture-sensitive and should be handled under anhydrous conditions. Using old or improperly stored reagent can lead to low yields.
Conclusion
The alkylation of phosphonic acids with this compound or its chloro-analog is a robust and indispensable transformation in pharmaceutical development. It provides a reliable method to mask the problematic dianionic charge of phosphonates, thereby unlocking their therapeutic potential by enabling oral bioavailability. The success of blockbuster drugs like Tenofovir Disoproxil Fumarate is a direct testament to the power of this prodrug strategy.[6] By understanding the underlying mechanism, carefully controlling reaction parameters, and employing appropriate purification strategies, researchers can effectively apply this methodology to advance a new generation of phosphonate-based therapeutics from the laboratory to the clinic.
References
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate prodrugs: an overview and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of Iodomethyl Isopropyl Carbonate with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Isopropyloxycarbonylmethyl Moiety
In the landscape of contemporary drug development, particularly in the synthesis of prodrugs, the strategic modification of amine functionalities is a cornerstone of medicinal chemistry. The introduction of the isopropyloxycarbonylmethyl (iMOC) group via reagents like Iodomethyl Isopropyl Carbonate (iMOC-I) represents a critical tool for enhancing the pharmacokinetic profiles of amine-containing active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the reaction conditions for the N-alkylation of primary and secondary amines using iMOC-I. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, selective mono-alkylation.
The iMOC moiety is frequently employed to temporarily mask the polar amine group, thereby increasing lipophilicity and enhancing membrane permeability.[1] Following administration, this carbamate linkage is designed to be cleaved by endogenous esterases, regenerating the parent amine and releasing isopropyl alcohol and carbon dioxide as benign byproducts.
Mechanistic Overview: A Classic SN2 Pathway
The reaction between this compound and a primary or secondary amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic methylene carbon of the iMOC-I. Simultaneously, the iodide ion, an excellent leaving group, is displaced.
A crucial, and often overlooked, aspect of this reaction is the concurrent formation of hydroiodic acid (HI). This strong acid will readily protonate any available amine in the reaction mixture, rendering it non-nucleophilic and halting the desired reaction. Therefore, the inclusion of a suitable base to act as an acid scavenger is not merely beneficial, but absolutely essential for the reaction to proceed to completion.[2]
Caption: SN2 mechanism for the reaction of an amine with iMOC-I.
Critical Reaction Parameters: A Scientist's Guide to Optimization
The success of the N-alkylation with iMOC-I hinges on the careful control of several key parameters. Each choice has a direct causal impact on yield, purity, and the prevention of common side reactions, most notably over-alkylation.
Stoichiometry: The Battle Against Over-Alkylation
Once the initial N-alkylation occurs, the product, a secondary or tertiary amine, can itself act as a nucleophile and react with another molecule of iMOC-I. This leads to the formation of undesired bis-alkylated or even quaternary ammonium salt byproducts.[2] To favor mono-alkylation, two strategies are commonly employed:
-
Using a slight excess of the amine: This ensures that the iMOC-I is the limiting reagent, increasing the statistical probability of it reacting with the starting amine.
-
Slow, controlled addition of iMOC-I: Adding the alkylating agent dropwise to the solution of the amine maintains a low instantaneous concentration of iMOC-I, further mitigating the risk of a second alkylation event.
Base Selection: More Than Just an Acid Scavenger
The choice of base is critical. The ideal base should be non-nucleophilic to avoid competing with the amine in reacting with the iMOC-I, yet sufficiently strong to effectively neutralize the HI generated.
-
Sterically Hindered Tertiary Amines: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the gold standard for this reaction. Its bulky isopropyl groups sterically prevent the nitrogen lone pair from acting as a nucleophile, while its basicity is sufficient to scavenge the acid.
-
Inorganic Bases: While bases like potassium carbonate (K₂CO₃) can be used, they often exhibit limited solubility in common organic solvents, which can lead to slower reaction rates.[3] They are more suitable for reactions in more polar solvents like DMF or when the amine substrate is particularly reactive.
Solvent Choice: The Reaction Environment
Aprotic solvents are the standard choice for this reaction to prevent solvolysis of the highly reactive iMOC-I. The selection is often guided by the solubility of the amine substrate.
-
Dichloromethane (DCM): A common first choice due to its inertness and ease of removal.[2]
-
Acetonitrile (ACN): Another excellent option, particularly for substrates with slightly higher polarity.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are reserved for amines that are poorly soluble in DCM or ACN.[2] It is critical to use anhydrous grades of these solvents, as any residual water can lead to hydrolysis of the iMOC-I.
Temperature Control: Taming an Exothermic Reaction
The N-alkylation reaction is exothermic.[2] Uncontrolled temperature increases can lead to an acceleration of side reactions. The standard protocol involves initiating the reaction at a low temperature and then allowing it to proceed at ambient temperature.
-
Initiation at 0 °C: The reaction is typically started in an ice-water bath to control the initial exotherm upon addition of the iMOC-I.[2]
-
Warming to Room Temperature: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred until completion.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of a Primary or Secondary Amine
This protocol provides a general method for the selective mono-alkylation of a primary or secondary amine using iMOC-I and a non-nucleophilic base.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (iMOC-I) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.25 eq)
-
Anhydrous Dichloromethane (DCM) (to achieve a concentration of 0.1-0.5 M)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add DIPEA (1.25 eq) to the solution and stir until a homogeneous mixture is formed.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
iMOC-I Addition: Prepare a solution of iMOC-I (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using silica gel column chromatography to obtain the pure N-alkylated product.
-
References
Application Notes and Protocols: Iodomethyl Isopropyl Carbonate in the Preparation of Acyloxymethyl Ethers
Introduction: The Role of Acyloxymethyl Ethers in Modern Drug Development
The strategic modification of active pharmaceutical ingredients (APIs) to enhance their therapeutic properties is a cornerstone of drug development. Acyloxymethyl (ACOM) ethers represent a highly effective class of prodrugs, designed to mask polar functional groups such as carboxylic acids and phenols. This masking transiently increases the lipophilicity of the parent drug, which can significantly improve its oral bioavailability, membrane permeability, and overall pharmacokinetic profile.[1][2] Upon administration, the ACOM ether linkage is designed to be cleaved by endogenous enzymes (e.g., esterases), releasing the active drug at the desired site of action.
Iodomethyl isopropyl carbonate (IP-IOCM) has emerged as a key reagent in this field. As an iodinated alkylating agent, it offers significantly higher reactivity compared to its chloro-analogs, facilitating efficient installation of the isopropoxycarbonyloxymethyl promoiety under milder conditions.[3] This guide provides an in-depth overview of IP-IOCM, its mechanism of action, and detailed protocols for its application in synthesizing ACOM ether prodrugs, tailored for researchers and scientists in pharmaceutical development.
Reagent Profile: this compound (IP-IOCM)
A thorough understanding of the reagent's properties and handling requirements is critical for successful and safe execution of synthetic protocols.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 258841-42-8 | [4] |
| Molecular Formula | C₅H₉IO₃ | |
| Molecular Weight | 244.03 g/mol | |
| Appearance | Colorless to pale yellow liquid | [4] |
| Typical Purity | ≥96% | [4] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, protected from light. | [5] |
Safety and Handling
This compound is a reactive chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: IP-IOCM is classified as a hazardous substance. It is a combustible liquid that can cause severe skin irritation and serious eye damage.[4] Inhalation may lead to respiratory irritation.
-
Required PPE: Always handle IP-IOCM in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]
-
Handling Precautions: The reagent is sensitive to moisture.[8] Use anhydrous solvents and flame-dried glassware to prevent hydrolysis and decomposition. Avoid contact with strong acids, bases, and oxidizing agents.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
Mechanism of Action: Nucleophilic Acyl Substitution
The formation of an acyloxymethyl ether using IP-IOCM proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The key to this transformation is the generation of a potent nucleophile from the parent drug, typically a carboxylate or phenoxide anion. This anion then attacks the electrophilic methylene carbon of IP-IOCM. The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of the desired ACOM ether linkage.[9][10]
Caption: General SN2 mechanism for ACOM ether synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common applications of IP-IOCM. Researchers should adapt these procedures based on the specific properties of their substrate.
Protocol 1: Acyloxymethylation of a Carboxylic Acid
This protocol details the conversion of a parent drug containing a carboxylic acid moiety into its corresponding acyloxymethyl ether prodrug.
Workflow Diagram:
Caption: Workflow for the synthesis of an ACOM ether from a carboxylic acid.
Materials:
-
Carboxylic acid-containing API (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), suspend the carboxylic acid substrate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: The use of NaH ensures the complete and irreversible formation of the highly nucleophilic carboxylate anion. The reaction is exothermic and produces H₂ gas, necessitating slow addition at reduced temperature.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.2 eq) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash sequentially with water and brine. Causality Note: The washing steps remove residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure acyloxymethyl ether.[1]
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Advanced Protocol 2: Chemoselective O-Acyloxymethylation of a Phenolic API
Multifunctional molecules, such as those containing both phenolic and amine groups (e.g., certain tryptamines), present a significant chemoselectivity challenge.[3][11] Direct alkylation often yields a mixture of N- and O-alkylated products with very low yields of the desired compound.[11][12] A protection-alkylation-deprotection strategy is a field-proven method to overcome this.
Case Study: Psilocin Derivatives Direct acyloxymethylation of psilocin results in yields of the desired O-ACOM ether as low as 2-3%.[3][12] By first protecting the more nucleophilic indole nitrogen, the yield can be improved more than six-fold.[3]
| Synthesis Strategy | Reported Yield of O-ACOM Ether | Reference |
| Direct Alkylation | 2-3% | [3] |
| Protection-Based Strategy | >18% (over 3 steps) | [3] |
Procedure:
-
N-Protection: Selectively protect the competing nucleophilic site. For an indole nitrogen, reaction with 1-(benzyloxycarbonyl)imidazole (Cbz-imidazole) in the presence of a non-nucleophilic base like DBU effectively installs a Cbz protecting group.[3]
-
O-Alkylation:
-
Dissolve the N-protected substrate in an anhydrous THF/DMF solvent mixture and cool to -50 °C.
-
Add NaH (1.5 eq) and stir for 15-30 minutes to generate the phenoxide. Causality Note: Low temperature is crucial to prevent side reactions and potential degradation of sensitive substrates.[3]
-
Add this compound (1.5 eq) and allow the reaction to proceed for 2-5 hours, warming to room temperature.[3]
-
-
Purification of Intermediate: After an aqueous work-up, purification of the N-protected ACOM ether may be challenging. Standard silica gel chromatography can fail. Reverse-phase chromatography (e.g., on a C18 column) has proven effective for isolating these sensitive intermediates.[3][11]
-
Deprotection: Remove the protecting group under mild conditions. For a Cbz group, catalytic hydrogenolysis (H₂, Pd/C) in a solvent like ethyl acetate efficiently yields the final O-acyloxymethylated product without cleaving the labile ACOM ether linkage.[3]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Decomposed IP-IOCM reagent.2. Incomplete deprotonation of the substrate.3. Presence of moisture in the reaction.4. Lack of chemoselectivity. | 1. Use fresh reagent from a properly stored batch.2. Ensure stoichiometry of the base is correct; consider a stronger base if necessary.3. Use freshly distilled anhydrous solvents and flame-dried glassware.4. Implement a protecting group strategy (see Protocol 2). |
| Difficult Purification | 1. Product is unstable on silica gel.2. Co-elution of product with impurities. | 1. Attempt purification on a different stationary phase like Florisil or alumina.2. Utilize reverse-phase (C18) column chromatography.[3][11] |
| Reaction Stalls | 1. Insufficient reactivity of the nucleophile.2. Low reaction temperature. | 1. Convert the substrate to a more reactive salt (e.g., cesium carbonate is often more effective than sodium or potassium salts).[13]2. If the substrate and product are thermally stable, gently heat the reaction mixture (e.g., to 40-60 °C). |
Conclusion
This compound is a highly effective and reactive reagent for the synthesis of acyloxymethyl ether prodrugs. Its application enables the conversion of polar carboxylic acids and phenols into more lipophilic moieties, offering a valuable tool for overcoming pharmacokinetic challenges in drug development. While the underlying SN2 mechanism is straightforward, successful application, particularly with complex and multifunctional APIs, requires careful attention to reaction conditions, anhydrous techniques, and strategic use of protecting groups to ensure high chemoselectivity and yield. The protocols and insights provided herein serve as a comprehensive guide for researchers to leverage the full potential of this important synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmaceutical properties of N-acyloxymethyl prodrugs of Allop with potential anti-trypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | 258841-42-8 [sigmaaldrich.com]
- 5. 258841-42-8|this compound|BLD Pharm [bldpharm.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 11. Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cleavage of the "Iodomethyl Isopropyl Carbonate" (IPM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Iodomethyl Isopropyl Carbonate (IPM) Group in Phenol Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1] Phenolic hydroxyl groups, due to their inherent acidity and nucleophilicity, often require temporary masking to prevent undesired side reactions. The this compound (IPM) group has emerged as a valuable tool for the protection of phenols, offering a unique cleavage profile that distinguishes it from more conventional protecting groups.
The IPM group is an acetal-type protecting group, analogous in some respects to the more common Methoxymethyl (MOM) ether. However, the presence of the iodine atom on the methylene bridge introduces a key point of reactivity, rendering the IPM group susceptible to specific, mild cleavage conditions that leave other protecting groups intact. This attribute is particularly advantageous in the synthesis of complex molecules with multiple sensitive functionalities.
This guide provides a detailed exploration of the cleavage of the IPM protecting group from phenols, with a focus on reductive methods. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to effectively utilize this versatile protecting group in their synthetic endeavors.
Mechanism of Reductive Cleavage: A Single-Electron Transfer Pathway
The cleavage of the IPM protecting group is most effectively achieved under reductive conditions, exploiting the inherent reactivity of the carbon-iodine bond. The most common and practical method involves the use of activated zinc dust. The generally accepted mechanism proceeds through a single-electron transfer (SET) from the metal surface to the σ* orbital of the C-I bond, leading to its reductive cleavage.
Caption: Proposed mechanism for the reductive cleavage of an IPM-protected phenol using zinc.
The key steps of the proposed mechanism are:
-
Single-Electron Transfer (SET): An electron is transferred from the zinc metal to the iodomethyl group of the IPM-protected phenol, forming a transient radical anion.
-
Fragmentation: The radical anion rapidly fragments, cleaving the weak carbon-iodine bond to generate an oxygen-substituted alkyl radical and an iodide anion.
-
Formation of an Organozinc Intermediate: The alkyl radical can then react with another zinc species to form a more stable organozinc intermediate.
-
Hydrolysis and Decomposition: Upon aqueous workup, the organozinc species is hydrolyzed to yield a hemiacetal-like intermediate. This intermediate is unstable and readily decomposes to release the free phenol, formaldehyde, and iodide.
This reductive cleavage pathway offers excellent chemoselectivity, as it does not rely on harsh acidic or basic conditions that might compromise other sensitive functional groups within the molecule.
Experimental Protocols for IPM Cleavage
The following protocols provide detailed, step-by-step methodologies for the reductive cleavage of IPM-protected phenols. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
Protocol 1: Zinc-Mediated Reductive Cleavage
This is the most common and cost-effective method for the removal of the IPM group. The activation of zinc is crucial for achieving high yields and reasonable reaction times.
Materials:
-
IPM-protected phenol
-
Activated zinc dust (See note on activation)
-
Acetic acid (glacial)
-
Methanol or Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
A Note on Zinc Activation: Commercial zinc dust can have a passivated surface of zinc oxide, which reduces its reactivity. Activation is highly recommended. A common method involves stirring the zinc dust in dilute HCl for a few minutes, followed by washing with deionized water, ethanol, and finally diethyl ether, then drying under vacuum.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the IPM-protected phenol (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or THF (a typical concentration is 0.1-0.2 M).
-
Addition of Acetic Acid: Add glacial acetic acid (2.0-5.0 eq). The acid serves to protonate the intermediate species and maintain a slightly acidic environment.
-
Addition of Activated Zinc: Add activated zinc dust (5.0-10.0 eq) portion-wise to the stirring solution. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove excess zinc. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (or dichloromethane) and deionized water.
-
Carefully neutralize the aqueous layer by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude phenol.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Caption: General workflow for the zinc-mediated cleavage of the IPM protecting group.
Protocol 2: Samarium(II) Iodide-Mediated Reductive Cleavage
Samarium(II) iodide (SmI₂) is a powerful, yet mild, one-electron reducing agent that can also be employed for the cleavage of the IPM group.[2][3][4][5][6] This method is particularly useful for substrates that are sensitive to the slightly acidic conditions of the zinc-mediated protocol.
Materials:
-
IPM-protected phenol
-
Samarium(II) iodide solution in THF (commercially available or freshly prepared)
-
Tetrahydrofuran (THF), anhydrous
-
tert-Butanol
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of the IPM-protected phenol (1.0 eq) in anhydrous THF to a Schlenk flask.
-
Addition of Proton Source: Add tert-butanol (2.0-4.0 eq) to the solution.
-
Addition of SmI₂: Cool the solution to 0 °C in an ice bath. Slowly add a 0.1 M solution of samarium(II) iodide in THF (2.2-2.5 eq) via syringe until the characteristic deep blue or green color persists.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Quenching and Workup:
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of potassium sodium tartrate. This will chelate the samarium salts and aid in their removal.
-
Allow the mixture to warm to room temperature and stir until the color dissipates.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Data and Considerations
| Parameter | Zinc-Mediated Cleavage | Samarium(II) Iodide-Mediated Cleavage |
| Reagents | Activated Zinc dust, Acetic Acid | Samarium(II) Iodide, tert-Butanol |
| Cost | Low | High |
| Conditions | Mildly acidic, Room temp to 50°C | Neutral/Anhydrous, 0°C to Room temp |
| Scalability | Highly scalable | Less suitable for large-scale synthesis |
| Workup | Filtration and extraction | Chelation and extraction |
| Advantages | Inexpensive, readily available reagents | Extremely mild, high chemoselectivity |
| Disadvantages | Requires zinc activation, slightly acidic | Air-sensitive, expensive reagent |
Troubleshooting and Expert Insights
-
Incomplete Reaction (Zinc method): If the reaction stalls, the most likely culprit is inactive zinc. Ensure the zinc is freshly activated. Additional portions of zinc and acetic acid can also be added. Gentle heating can also facilitate the reaction.
-
Low Yields: Low yields can result from incomplete reaction or product degradation. If the substrate is acid-sensitive, consider using the samarium(II) iodide method. Ensure the workup is performed promptly after reaction completion.
-
Side Reactions: The liberated formaldehyde can potentially react with the deprotected phenol or other nucleophilic sites on the substrate, especially under acidic conditions. A rapid and efficient workup can minimize this.
-
Orthogonality: The reductive cleavage of the IPM group is orthogonal to many other protecting groups, such as silyl ethers (TBDMS, TIPS), benzyl ethers, and Boc carbamates, which are stable under these conditions. However, other reducible functional groups, such as nitro groups or some alkenes, may be affected. Careful consideration of the substrate's functional group tolerance is essential.
Conclusion
The this compound (IPM) protecting group offers a valuable strategy for the protection of phenols in organic synthesis. Its unique susceptibility to reductive cleavage, particularly with activated zinc, provides a mild and chemoselective deprotection method that complements the existing arsenal of protecting group chemistries. By understanding the underlying mechanism and following robust protocols, researchers can confidently employ the IPM group to navigate the challenges of complex molecule synthesis.
References
Selective Deprotection of Isopropyl Carbonate Esters: A Detailed Guide for Researchers
In the landscape of multistep organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount. The isopropyl carbonate (i-PrOC) group has emerged as a valuable tool for the protection of hydroxyl and amino functionalities. Its stability to a range of synthetic conditions, coupled with its susceptibility to selective cleavage, offers a strategic advantage in the synthesis of complex molecules. This guide provides an in-depth exploration of the selective deprotection of isopropyl carbonate esters, focusing on the underlying chemical principles, detailed protocols, and the strategic context of its application.
The Isopropyl Carbonate Protecting Group: A Strategic Choice
The selection of a protecting group is a critical decision in synthetic planning. The isopropyl carbonate group offers a unique combination of stability and selective lability. Unlike the more acid-sensitive tert-butyl carbonate (Boc) group, the isopropyl carbonate is more robust towards mildly acidic conditions. Furthermore, it is stable to catalytic hydrogenation conditions typically used to remove benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, making it an excellent candidate for orthogonal protection strategies.[1]
The cleavage of the O-isopropyl bond is typically achieved under conditions that favor the formation of a stable isopropyl cation, a key mechanistic feature that underpins its selective removal in the presence of other protecting groups that do not form stable carbocations, such as methyl or ethyl esters.[1]
Lewis Acid-Mediated Deprotection: The Workhorse Method
The most reliable and widely employed method for the selective cleavage of isopropyl carbonates is through the action of Lewis acids. Among these, aluminum chloride (AlCl₃) has proven to be particularly effective.
Mechanism of Deprotection
The deprotection mechanism is predicated on the coordination of the Lewis acid to the carbonyl oxygen of the carbonate, which enhances the electrophilicity of the carbonyl carbon and polarizes the O-isopropyl bond. This is followed by the departure of the isopropyl group as a stable secondary carbocation, which is subsequently quenched. The resulting carbamic or carbonic acid derivative is unstable and readily decarboxylates to furnish the free amine or alcohol.
Caption: Mechanism of Lewis Acid-Mediated Deprotection.
Experimental Protocol: Aluminum Chloride in Nitromethane
This protocol is adapted from the work of Chee and coworkers and has been demonstrated to be effective for a range of substrates.[1]
Materials:
-
Isopropyl carbonate-protected substrate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitromethane (CH₃NO₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the isopropyl carbonate-protected substrate (1.0 equiv) in nitromethane (or a mixture of nitromethane and dichloromethane) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (4.0 equiv) portion-wise to the stirred solution. Caution: The addition of AlCl₃ can be exothermic.
-
Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Field-Proven Insights:
-
The use of at least 4 equivalents of AlCl₃ is crucial for the reaction to proceed to completion.[1]
-
Nitromethane is the solvent of choice; other solvents such as ethyl acetate, acetonitrile, diethyl ether, and tetrahydrofuran are not effective.[1]
-
The reaction can be performed in a non-anhydrous solvent and under an air atmosphere, which simplifies the experimental setup.[1]
Orthogonal Deprotection with AlCl₃
A key advantage of the AlCl₃ method is its selectivity for the isopropyl carbonate group in the presence of other common protecting groups.
| Protecting Group | Stability to AlCl₃/CH₃NO₂ |
| Methyl ester | Stable |
| Ethyl ester | Stable |
| tert-Butyl ester | Labile |
| Benzyl ether (Bn) | Stable |
| Benzyloxycarbonyl (Cbz) | Stable |
| tert-Butoxycarbonyl (Boc) | Labile |
| Silyl ethers (TBS, TIPS) | Generally stable, but can be labile depending on the substrate and reaction conditions. |
Note: While generally stable, the compatibility of silyl ethers should be evaluated on a case-by-case basis, as Lewis acidity can promote their cleavage.
Alternative Deprotection Strategies
While the AlCl₃ method is robust, the strong Lewis acidity may not be suitable for all substrates. The development of alternative, milder methods is an ongoing area of research.
Other Lewis Acids
Other Lewis acids such as zinc bromide (ZnBr₂) and tin(IV) chloride (SnCl₄) have been reported for the cleavage of carbamates and may have applicability to isopropyl carbonates, potentially offering different selectivity profiles.[2][3] These methods often require anhydrous conditions and may proceed at a slower rate than with AlCl₃.
Protic Acids
While isopropyl carbonates are generally more stable to acid than Boc groups, they can be cleaved with strong protic acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at elevated temperatures. The selectivity of this approach is highly substrate-dependent and may not be suitable for molecules containing other acid-labile protecting groups.
Comparative Data for Deprotection Methods
The following table summarizes representative examples of the selective deprotection of isopropyl carbonates.
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Isopropyl N-phenylcarbamate | AlCl₃ (4 eq) | CH₃NO₂ | 0 - rt | 1 | 95 | [1] |
| Diisopropyl 1,3-propanediyl dicarbonate | AlCl₃ (8 eq) | CH₃NO₂ | 0 - rt | 1 | 92 | [1] |
| Isopropyl 4-nitrobenzoate | AlCl₃ (4 eq) | CH₃NO₂ | 50 | 3 | 90 | [1] |
| Isopropyl N-(benzyloxycarbonyl)glycinate | AlCl₃ (4 eq) | CH₃NO₂ | 0 - rt | 1 | 94 | [1] |
Conclusion
The selective deprotection of isopropyl carbonate esters is a valuable transformation in modern organic synthesis. The aluminum chloride-mediated method provides a reliable and selective protocol that is tolerant of many other common protecting groups. Understanding the underlying mechanism, based on the formation of a stable isopropyl cation, allows researchers to make informed decisions when designing synthetic routes. As the demand for milder and more selective synthetic methods continues to grow, the development of alternative deprotection strategies for isopropyl carbonates will undoubtedly remain an active area of investigation, further expanding the synthetic chemist's toolkit.
References
Application Notes and Protocols: Iodomethyl Isopropyl Carbonate in Organic Synthesis with a Theoretical Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of iodomethyl isopropyl carbonate, detailing its known applications in organic synthesis, particularly in the development of antiviral prodrugs. While a standardized protocol for its use in solid-phase peptide synthesis (SPPS) is not established in the current scientific literature, this guide presents a theoretical framework for its potential application as an N-terminal protecting group. This theoretical exploration is grounded in the fundamental principles of peptide chemistry and the known reactivity of haloalkyl carbonates. We will delve into the mechanistic rationale, propose a hypothetical protocol, and discuss the potential advantages and challenges of such an approach.
Introduction: Understanding this compound
This compound (IPMIC), with the CAS number 258841-42-8, is a haloalkyl carbonate that has found utility as a reactive intermediate in organic synthesis.[1][2] Its structure, featuring a reactive iodomethyl group attached to an isopropyl carbonate moiety, makes it a potent alkylating agent. This reactivity has been primarily exploited in the field of medicinal chemistry for the synthesis of prodrugs, where it can be used to mask polar functional groups, such as phosphates, to enhance drug delivery and bioavailability.[3][4][5]
Despite its utility in other areas of organic synthesis, a comprehensive review of the scientific literature and patent databases reveals no established protocols for the application of this compound in solid-phase peptide synthesis (SPPS). SPPS relies on a repertoire of well-characterized protecting groups and linkers that offer orthogonal stability and selective cleavage conditions.[6] While IPMIC's reactivity profile suggests potential for such applications, it remains an unexplored area.
The following sections will first detail the established use of this compound and then present a theoretical application in SPPS, providing a foundation for researchers who may wish to explore this novel chemistry.
Established Application: Synthesis of Nucleotide Prodrugs
The primary documented use of this compound is in the synthesis of nucleotide prodrugs.[3][4][5] In this context, it serves as a key reagent for the alkylation of the phosphate group of a nucleotide. This modification transiently masks the negative charge of the phosphate, facilitating the molecule's passage across cell membranes. Once inside the cell, the carbonate ester is designed to be cleaved by intracellular enzymes, releasing the active nucleotide.
A notable example is its use in the synthesis of analogs of antiviral drugs. The general reaction involves the treatment of a nucleotide with this compound in the presence of a suitable base.[5]
Theoretical Application in Solid-Phase Peptide Synthesis (SPPS)
While not a conventional reagent in SPPS, the chemical properties of this compound suggest a plausible, albeit theoretical, role as a protecting group for the α-amino group of amino acids. Carbonate-based protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), are cornerstones of modern SPPS, highlighting the utility of this functional group in peptide chemistry.
Proposed Role: The "Ipoc" N-Terminal Protecting Group
We propose the hypothetical use of this compound to introduce an "isopropyloxycarbonylmethyl" (Ipoc) protecting group onto the N-terminus of a peptide. The introduction of this group would render the N-terminal amine nucleophilically inactive, allowing for the selective activation and coupling of the C-terminus of the next amino acid in the sequence.
Mechanistic Rationale
The introduction of the "Ipoc" group would proceed via a nucleophilic substitution reaction, where the primary amine of the N-terminal amino acid attacks the electrophilic carbon of the iodomethyl group, displacing the iodide ion.
The cleavage of the proposed "Ipoc" group would likely require conditions that are orthogonal to the standard side-chain protecting groups and the resin linker. Based on the chemistry of other carbonate protecting groups, cleavage could potentially be achieved under specific basic or nucleophilic conditions.
Hypothetical Protocols
Disclaimer: The following protocols are purely theoretical and have not been experimentally validated. They are intended to serve as a starting point for researchers interested in exploring the use of this compound in SPPS.
Table: Proposed Reaction Conditions for the "Ipoc" Group
| Step | Reagents and Conditions | Purpose |
| Protection (Introduction of "Ipoc") | This compound (1.5 eq.), Diisopropylethylamine (DIPEA, 2.0 eq.), in Dimethylformamide (DMF) | To protect the N-terminal amine of the growing peptide chain. |
| Deprotection (Cleavage of "Ipoc") | 20% Piperidine in DMF (Standard Fmoc cleavage conditions might be explored first) OR a soft nucleophile like thiophenol in the presence of a mild base. | To deprotect the N-terminal amine for the next coupling step. |
Detailed Hypothetical Protocol for "Ipoc" Protection and Deprotection in SPPS
Materials:
-
Fmoc-protected amino acid loaded resin
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Solvents for washing (e.g., DMF, DCM)
Workflow:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the first amino acid. Wash the resin thoroughly with DMF.
-
"Ipoc" Protection (Hypothetical):
-
Dissolve this compound (1.5 equivalents relative to resin loading) in DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Add the solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM and dry a small sample for reaction monitoring (e.g., Kaiser test).
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF).
-
Add the activated amino acid to the resin and couple for the recommended time.
-
Wash the resin thoroughly with DMF.
-
-
"Ipoc" Deprotection (Hypothetical):
-
Treat the resin with the chosen deprotection solution (e.g., 20% piperidine in DMF or a solution of a soft nucleophile).
-
Agitate for a predetermined time (optimization would be required).
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 4 and 5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA with scavengers).[7][8]
Visualizing the Hypothetical Workflow
Diagram: Proposed "Ipoc" Protection and Deprotection Cycle
Caption: Hypothetical SPPS cycle using the "Ipoc" protecting group.
Diagram: Proposed Chemical Reactions
Caption: Proposed chemical reactions for "Ipoc" protection and deprotection.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.[1] It is classified as a combustible liquid and can cause skin and serious eye irritation.[1] May cause respiratory irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Perspectives
This compound is a valuable reagent in medicinal chemistry, particularly for the synthesis of prodrugs. While its application in solid-phase peptide synthesis is not yet established, its chemical properties suggest a potential, unexplored role as a novel N-terminal protecting group. The hypothetical "Ipoc" group presented in these notes offers a starting point for research into expanding the toolbox of protecting groups for SPPS. Experimental validation of the proposed protection and deprotection conditions is necessary to determine the viability of this approach. Further research could also explore its use in the development of novel linkers for solid-phase synthesis.
References
- 1. Iodomethyl propan-2-yl carbonate | C5H9IO3 | CID 15870216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US20120264709A1 - Nucleotide and oligonucleotide prodrugs - Google Patents [patents.google.com]
- 5. US9809616B2 - Pyrimidine nucleosides and their monophosphate prodrugs for the treatment of viral infections and cancer - Google Patents [patents.google.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Iodomethyl Isopropyl Carbonate
Welcome to the technical support center for the synthesis of iodomethyl isopropyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your synthetic outcomes. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying chemical principles for effective problem-solving.
I. Overview of this compound Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves a two-step process:
-
Formation of Chloromethyl Isopropyl Carbonate: The reaction of isopropyl chloroformate with paraformaldehyde.
-
Halogen Exchange (Finkelstein Reaction): The conversion of the chloromethyl intermediate to the desired iodomethyl product using an iodide salt.
Successful synthesis with high yield and purity hinges on careful control of reaction conditions and a thorough understanding of potential side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common frustration that can stem from several factors throughout the two-step synthesis. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Incomplete Formation of Chloromethyl Isopropyl Carbonate (CMIC):
-
Cause: Insufficient reaction time or suboptimal temperature for the reaction between isopropyl chloroformate and paraformaldehyde.
-
Solution: Monitor the reaction progress using Gas Chromatography (GC) to ensure the complete consumption of starting materials. A patented method suggest[1]s a reaction temperature between 10-40°C.
-
-
Inefficient Halogen[2] Exchange (Finkelstein Reaction):
-
Cause: The Finkelstein reaction is an equilibrium process. If the equilibrium is not[3] driven towards the product, the conversion of the chloro-intermediate to the iodo-product will be low.
-
Solution:
-
Choice of Solvent: Use a solvent in which the iodide salt (e.g., sodium iodide) is soluble, but the resulting chloride salt (e.g., sodium chloride) is not. Acetone is a classic solvent for this purpose, as the precipitation of NaCl drives the reaction forward. Ethyl acetate has also be[3]en used effectively.
-
Excess Iodi[4]de Salt: Employing a molar excess of the iodide salt can shift the equilibrium towards the desired product.
-
-
-
Side Reactions: [5] * Cause: The presence of moisture can lead to the hydrolysis of chloroformates and the final product.
-
Product Loss During Workup and Purification:
-
Cause: this compound can be sensitive to prolonged heating during distillation.
-
Solution: Utilize vacuum distillation to purify the product at a lower temperature, minimizing thermal decomposition.
-
Troubleshooting Workfl[4]ow for Low Yield:
Caption: A workflow diagram for troubleshooting low yield.
Q2: I am observing significant impurities in my final product. What are they and how can I prevent their formation?
A2: Impurities can compromise the quality of your final product and complicate downstream applications. Understanding their origin is key to prevention.
Common Impurities and Prevention Strategies:
| Impurity | Potential Source | Prevention Strategy |
| Unreacted Chloromethyl Isopropyl Carbonate | Incomplete Finkelstein reaction. | - Ensure sufficient reaction time for the halogen exchange. - Use a molar excess of sodium iodide. - Consider the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to accelerate the reaction. |
| Di-isopropyl Carbon[4]ate | Side reaction of isopropyl chloroformate. | - Maintain precise stoi[7]chiometric control of reactants. - Optimize reaction conditions to favor the formation of the desired product. |
| Isopropyl Alcohol | Hydrolysis of isopropyl chloroformate or the final product due to moisture. | - Conduct all reactions[7] under strictly anhydrous conditions. - Use dry solvents a[6]nd reagents. |
Q3: The Finkelstein reaction seems to be very slow or stalls. What can I do to improve the reaction rate?
A3: A sluggish Finkelstein reaction can be a bottleneck. Here are some strategies to enhance the reaction kinetics:
-
Increase the Reaction Temperature: Gently heating the reaction mixture can increase the rate of this SN2 reaction. A refluxing temperature of 75-80°C in ethyl acetate has been reported to be effective.
-
Use a Phase-Transfe[4]r Catalyst: Catalysts like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the iodide ion from the solid phase (if not fully dissolved) to the organic phase where the reaction occurs, thereby increasing the reaction rate.
-
Ensure Efficient St[4]irring: Vigorous stirring is crucial, especially in heterogeneous mixtures, to maximize the contact between reactants.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the formation of chloromethyl isopropyl carbonate?
A1: While the reaction between isopropyl chloroformate and paraformaldehyde can proceed without a catalyst, certain catalysts can improve the reaction efficiency and yield. Alkyl imidazole ionic liquids have been reported as effective catalysts for this transformation.
Q2: What are the recom[2]mended storage conditions for this compound?
A2: this compound should be stored in a cool, dark place under an inert atmosphere. It is recommended to store it in a freezer at temperatures below -20°C to minimize degradation.
Q3: What analytical te[8]chniques are best for monitoring the reaction and assessing final product purity?
A3: Gas Chromatography (GC) is the primary method for both monitoring the progress of the reaction and determining the purity of the final product. Nuclear Magnetic Resonanc[4]e (NMR) spectroscopy can be used to confirm the structure of the product.
Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A4: Yes, safety is paramount.
-
Isopropyl Chloroformate: This is a corrosive and volatile liquid with a pungent odor. It is toxic by inhalation[9], ingestion, and skin absorption. Always handle it in a wel[9]l-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Paraformaldehyde: This is a flammable solid and can be a source of formaldehyde, which is a suspected carcinogen and respiratory irritant. Avoid creating dust and h[10]andle it in a fume hood.
-
This compound: This compound is also an irritant. Standard laboratory safety practices should be followed.
IV. Experimental Protocols
Protocol 1: Synthesis of Chloromethyl Isopropyl Carbonate (CMIC)
This protocol is based on general synthetic methods.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a suitable solvent such as methylene chloride.
-
Reagent Addition: Add paraformaldehyde (1.0 molar equivalent) to the flask, followed by the slow addition of isopropyl chloroformate (1.02 molar equivalents).
-
Reaction: Stir th[2]e mixture at a controlled temperature, for example, between 10-40°C.
-
Monitoring: Monit[2]or the reaction's progress by GC until the starting materials are consumed.
-
Workup: Once the reaction is complete, the crude product can be purified by vacuum distillation.
Reaction Scheme for CMIC Synthesis:
Caption: Synthesis of CMIC from isopropyl chloroformate and paraformaldehyde.
Protocol 2: Synthesis of this compound (Finkelstein Reaction)
This protocol is adapted from a patented method.
-
Reaction Setup: [4]In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the crude chloromethyl isopropyl carbonate in ethyl acetate.
-
Reagent Addition: Add sodium iodide (e.g., 1.2 molar equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring for a specified time (e.g., 3 hours).
-
Monitoring: Monit[4]or the reaction progress by GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with an aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash with a saturated aqueous solution of sodium chloride (brine).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound as a liquid.
Finkelstein Reaction M[4]echanism:
Caption: The SN2 mechanism of the Finkelstein reaction.
V. References
-
Wikipedia. Finkelstein reaction. --INVALID-LINK--
-
Google Patents. (CN106365997A) Preparation method of 1-iodoethylisopropylcarbonate. --INVALID-LINK--
-
BenchChem. Technical Support Center: Synthesis of Chloromethyl Isopropyl Carbonate (CMIC). --INVALID-LINK--
-
BenchChem. Troubleshooting low conversion rates in carbamate synthesis. --INVALID-LINK--
-
Organic Syntheses. 4,5-Diiodo-1H-imidazole. --INVALID-LINK--
-
Organic Chemistry Portal. Finkelstein Reaction. --INVALID-LINK--
-
Biosynth. This compound. --INVALID-LINK--
-
BenchChem. Technical Support Center: Chloromethyl Isopropyl Carbonate (CMIC) Synthesis. --INVALID-LINK--
-
Google Patents. (CN103922938A) Method for synthesizing chloromethyl isopropyl carbonate. --INVALID-LINK--
-
Google Patents. (CN104844459A) Chloromethyl isopropyl carbonate preparation method. --INVALID-LINK--
-
The National Academies Press. Chloroformates Acute Exposure Guideline Levels. --INVALID-LINK--
-
PubChem. Isopropyl chloroformate. --INVALID-LINK--
-
BenchChem. Technical Support Center: Synthesis of Chloromethyl Isopropyl Carbonate (CMIC). --INVALID-LINK--
-
University of Wollongong. WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF). --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 258841-42-8 [sigmaaldrich.com]
- 9. Isopropyl chloroformate | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
Side reactions of "Iodomethyl isopropyl carbonate" with nucleophiles
Welcome to the technical support guide for Iodomethyl Isopropyl Carbonate (IMIC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent electrophile. IMIC is an invaluable reagent for introducing the isopropyloxycarbonyloxymethyl (iPOCM) moiety, a common strategy in prodrug synthesis to enhance properties like solubility and bioavailability.[1][2] However, its high reactivity necessitates a nuanced understanding to mitigate side reactions.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Core Concepts: Understanding the Reactivity of IMIC
This compound is a primary alkyl iodide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[3] The core mechanism involves a backside attack by a nucleophile on the electrophilic methylene carbon, displacing the iodide ion, which is an excellent leaving group.[4][5] The success of this reaction hinges on maximizing the rate of the desired SN2 pathway while minimizing competing side reactions.
General SN2 Reaction with IMIC
References
- 1. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
"Iodomethyl isopropyl carbonate" stability in different solvents
A Guide to Understanding and Managing Stability in Experimental Solvents
Welcome to the technical support guide for Iodomethyl Isopropyl Carbonate (IMIC). This resource is designed for researchers, scientists, and drug development professionals who utilize IMIC as a reactive intermediate in their synthetic workflows. Given its reactivity, understanding and controlling the stability of IMIC in various solvents is paramount to achieving reproducible and successful experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting advice for specific issues, and validated protocols to help you navigate the challenges of working with this versatile but sensitive reagent.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature of IMIC stability.
Q1: I just received my order of this compound (IMIC). What are the immediate signs of decomposition I should look for?
Answer: Upon receipt and during storage, you should assess the physical state of your IMIC. A pure sample is typically a liquid. Key indicators of degradation are primarily visual and olfactory:
-
Color Change: Fresh, high-purity IMIC should be a colorless to very pale yellow liquid. The development of a distinct yellow or brown color is a strong indicator of decomposition, likely due to the formation of elemental iodine (I₂), which is intensely colored.
-
Gas Evolution: Decomposition can release gaseous byproducts like carbon dioxide.[1] Be cautious when opening a container that has been stored for a long time, as pressure may have built up inside.
-
Precipitation: The formation of solid precipitates can indicate the presence of impurities or degradation products.
-
Acrid Odor: While IMIC itself has a characteristic odor, a sharp, acidic smell may suggest the formation of hydrogen iodide (HI) gas, a result of hydrolysis.[1]
Proper storage is critical to prevent these changes. Manufacturer recommendations often include storing IMIC in a freezer at temperatures under -20°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Q2: What is the primary chemical mechanism responsible for IMIC degradation in the presence of common laboratory solvents?
Answer: The instability of this compound is rooted in the chemical structure of the iodomethyl group. The molecule is highly susceptible to nucleophilic substitution reactions , primarily following an SN2 mechanism. Iodide (I⁻) is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and prone to attack by even weak nucleophiles.
The two most common degradation pathways are:
-
Hydrolysis/Solvolysis: In the presence of protic solvents like water or alcohols, the solvent molecule itself acts as a nucleophile. This reaction, known as solvolysis (or hydrolysis if the solvent is water), breaks down the IMIC.[1] Carbonate esters, in general, are susceptible to hydrolysis, which can be catalyzed by both acids and bases.[2][3]
-
Reaction with Nucleophilic Impurities: Many common solvents can contain or generate nucleophilic impurities. For example, dimethyl sulfoxide (DMSO) can contain water or dimethyl sulfide, while amines or other basic impurities in solvents can readily attack IMIC.
Below is a diagram illustrating the general mechanism of nucleophilic attack on IMIC.
Caption: Fig. 1: General Nucleophilic Decomposition Pathway of IMIC.
Q3: How does my choice of solvent directly impact the stability of IMIC during an experiment?
Answer: Solvent selection is arguably the most critical factor in controlling IMIC stability. Solvents can be broadly categorized by their properties, each having a different effect on IMIC's shelf-life in solution.
-
Aprotic Non-Polar Solvents (e.g., Toluene, Heptane, Dichloromethane): These are generally the best choice for preserving IMIC. They are non-nucleophilic and do not participate in solvolysis. However, you must ensure they are rigorously dried, as even trace amounts of water can initiate hydrolysis. Solubility of IMIC is generally good in these solvents.
-
Aprotic Polar Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class offers a trade-off. While they are excellent at dissolving a wide range of reagents, they must be of the highest purity and anhydrous grade.
-
Acetonitrile & THF: Good choices, provided they are anhydrous. THF can form explosive peroxides and should be handled with care.
-
DMF & DMSO: Use with extreme caution. These solvents are hygroscopic (readily absorb moisture from the air) and can contain nucleophilic impurities from their own degradation (e.g., dimethylamine in DMF). They can accelerate IMIC decomposition if not perfectly pure and dry.
-
-
Protic Solvents (e.g., Water, Methanol, Ethanol, Isopropanol): These solvents are highly problematic and should be avoided for storing IMIC or as reaction solvents unless the solvolysis is the intended reaction. They are nucleophilic and will readily react with IMIC, leading to its rapid degradation.
Q4: I'm using IMIC as an intermediate for a prodrug synthesis. Which solvents are recommended for this application?
Answer: For prodrug synthesis, where you are reacting IMIC with a specific nucleophile (like the hydroxyl or carboxyl group of a drug molecule), the goal is to have your target molecule react faster than the solvent or any impurities.
-
Recommended Solvents: Anhydrous acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are excellent starting points. They provide good solubility for many organic molecules without being reactive themselves.
-
Reaction Conditions:
-
Always use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Consider running the reaction at reduced temperatures (e.g., 0 °C or -20 °C) to slow the rate of any potential side reactions or degradation.
-
Add the IMIC to the reaction mixture last, after your drug molecule and any non-nucleophilic base (e.g., potassium carbonate) are already in the solvent. This minimizes the time IMIC spends in solution before it can react.
-
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a reaction involving IMIC. | 1. IMIC Degradation: The IMIC may have degraded in the bottle before use or in the reaction solvent before it could react with your substrate. 2. Solvent-Induced Decomposition: The chosen solvent (or impurities within it) is reacting with the IMIC faster than your substrate. | 1. Verify IMIC Purity: Before starting, run a quick purity check on your IMIC using GC or qNMR.[4] Use a fresh, properly stored bottle if purity is low. 2. Switch to a More Inert Solvent: Change the solvent to anhydrous dichloromethane or toluene. 3. Optimize Reaction Kinetics: Run the reaction at a lower temperature and add the IMIC dropwise to the mixture containing your nucleophile. |
| Inconsistent results or poor reproducibility between batches. | 1. Variable IMIC Purity: You may be using different lots of IMIC, or the same lot that has degraded over time. 2. Moisture Contamination: Inconsistent levels of moisture in your solvents or from the atmosphere are leading to variable rates of hydrolysis. | 1. Standardize Reagents: Use IMIC from a single, fresh lot. Aliquot the reagent into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock to air. 2. Strict Anhydrous Technique: Use freshly dried solvents for every experiment. Dry glassware in an oven and cool under a stream of inert gas. |
| The reaction mixture turns dark brown and a precipitate forms. | 1. Extensive Decomposition: Significant degradation of IMIC has occurred, releasing a large amount of iodine (I₂), which is brown in concentrated solutions. 2. Side Reactions: The released iodide or hydrogen iodide may be catalyzing other unwanted side reactions. | 1. Stop the Reaction: This reaction is unlikely to be successful. 2. Re-evaluate Conditions: Your reaction conditions (solvent, temperature, impurities) are too harsh for IMIC. Re-design the experiment using a more inert solvent and lower temperature. Consider adding a non-nucleophilic acid scavenger like proton sponge to neutralize any generated HI. |
Quantitative Data & Summary
The stability of IMIC is highly dependent on the solvent class. The following table summarizes the expected relative stability and key considerations.
| Solvent Class | Example Solvents | Relative Stability | Key Considerations & Risks |
| Aprotic Non-Polar | Toluene, Heptane, Dichloromethane | High | Must be anhydrous. Low polarity may limit the solubility of some reaction substrates. |
| Aprotic Polar | Acetonitrile, THF | Moderate to High | Strictly requires anhydrous grade. THF can form peroxides. |
| Aprotic Polar (Hygroscopic) | DMF, DMSO | Low to Moderate | High Risk. Prone to moisture absorption and can contain nucleophilic impurities. Use only if absolutely necessary and with the highest purity available. |
| Protic | Water, Methanol, Ethanol | Very Low | Not Recommended. These solvents are nucleophilic and will actively degrade IMIC via solvolysis.[1][2] |
Experimental Protocols
Protocol 1: Workflow for a Comparative Solvent Stability Study
This protocol outlines a general method to compare the stability of IMIC in different solvents using HPLC or GC analysis.
Caption: Fig. 2: Experimental Workflow for IMIC Stability Assessment.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of IMIC (e.g., 100 mg/mL) in a high-purity, inert solvent like anhydrous toluene.
-
Sample Preparation: In separate, sealed vials, add a small volume of the IMIC stock solution to a known volume of each test solvent to achieve the desired final concentration (e.g., 1 mg/mL).
-
Time Zero (t=0) Sample: Immediately after preparation, remove an aliquot from each vial, quench the degradation (e.g., by diluting into a cold, non-reactive mobile phase), and analyze it by HPLC or GC. This is your 100% reference point.
-
Incubation: Store the vials under controlled temperature conditions (e.g., 25 °C), protected from light.
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), remove and analyze aliquots as described in step 3.
-
Data Analysis: Calculate the percentage of IMIC remaining at each time point relative to the t=0 sample by comparing the peak areas from the chromatograms.
Protocol 2: Purity and Impurity Quantification by Gas Chromatography (GC-FID)
This method is adapted from established protocols for the related compound, Chloromethyl Isopropyl Carbonate (CMIC), and is suitable for routine purity checks of IMIC.[4]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 230°C at a rate of 15°C/min.
-
Final Hold: Hold at 230°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Preparation: Accurately prepare a solution of IMIC in a suitable, high-purity solvent (e.g., anhydrous toluene or dichloromethane) at a concentration of approximately 5 mg/mL.
-
Injection: Inject 1 µL of the prepared sample.
-
Quantification: Purity is typically calculated using the area percent method, where the area of the IMIC peak is divided by the total area of all peaks in the chromatogram. For precise quantification of impurities, reference standards would be required.
References
Technical Support Center: Byproducts in "Iodomethyl Isopropyl Carbonate" Mediated Reactions
Welcome to the technical support center for iodomethyl isopropyl carbonate mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound (IMIC) as a reagent, with a specific focus on understanding and mitigating byproduct formation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and purity of your reactions.
Section 1: Troubleshooting Guide - Unraveling Reaction Complexities
This section addresses specific issues that may arise during this compound mediated reactions, providing insights into the root causes and offering practical solutions.
Issue 1: Low Yield of the Desired Prodrug and Presence of Multiple Unidentified Spots on TLC
Question: I am performing an esterification of a carboxylic acid-containing drug molecule with this compound, but I am observing a low yield of my target compound and multiple byproducts on my TLC plate. What are the likely causes and how can I optimize the reaction?
Answer: This is a common challenge in IMIC-mediated reactions, often stemming from several factors related to the reagent's stability and reactivity.
Probable Causes:
-
Decomposition of this compound: IMIC can be sensitive to moisture and elevated temperatures.[1] Decomposition can lead to the formation of various reactive species that contribute to byproduct formation. Visual signs of degradation include a color change from clear to pale yellow and an increase in viscosity.[1]
-
Side Reactions with the Starting Material: The iodide in IMIC is a good leaving group, making the iodomethyl group highly electrophilic. This can lead to undesired alkylation at other nucleophilic sites on your drug molecule, if present.
-
Hydrolysis of the Product: The resulting isopropyloxocarbonyloxymethyl (IPCOM) ester (the prodrug) may be susceptible to hydrolysis under the reaction or workup conditions, especially if acidic or basic conditions are not carefully controlled.
Troubleshooting & Optimization Strategies:
-
Reagent Quality and Handling:
-
Verify Purity: Always use high-purity this compound. Its purity can be assessed by methods like Gas Chromatography (GC) or quantitative Nuclear Magnetic Resonance (qNMR).[2]
-
Proper Storage: Store IMIC under an inert atmosphere (e.g., argon or nitrogen) at recommended low temperatures (e.g., in a freezer under -20°C) to minimize decomposition.
-
Fresh is Best: Use freshly opened or recently purchased reagent for critical reactions.
-
-
Reaction Condition Optimization:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the carboxylic acid without competing as a nucleophile.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate both the desired reaction and byproduct formation.[3]
-
Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. The presence of water can lead to hydrolysis of IMIC and the product.[1]
-
-
Workup and Purification:
-
Mild Quenching: Quench the reaction with a mild aqueous solution, avoiding strong acids or bases that could degrade the product.
-
Prompt Extraction: Immediately extract the product into a suitable organic solvent after quenching.
-
Chromatography: Utilize column chromatography for purification. A gradient elution might be necessary to separate the desired product from closely related byproducts.[4]
-
Issue 2: Formation of a Symmetrical Carbonate Byproduct
Question: In the mass spectrum of my crude reaction mixture, I observe a peak corresponding to the mass of di(isopropyl) carbonate. How is this byproduct forming?
Answer: The formation of di(isopropyl) carbonate is indicative of a side reaction pathway involving the carbonate moiety of IMIC.
Mechanistic Insight:
This byproduct can arise from the decomposition of this compound or through a transesterification-like process, especially if there are nucleophilic species present that can attack the carbonyl carbon of the carbonate.
Mitigation Strategies:
-
Control Stoichiometry: Use a minimal excess of this compound. A large excess can increase the likelihood of side reactions.
-
Temperature Management: As with other side reactions, lower temperatures can disfavor the formation of this byproduct.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent oxidative side reactions that might contribute to the degradation of the reagent and formation of byproducts.
Issue 3: Presence of an Isopropyl Ester Byproduct
Question: I have identified a byproduct that appears to be the isopropyl ester of my starting carboxylic acid. What is the mechanism for its formation?
Answer: The formation of an isopropyl ester suggests a nucleophilic attack by the isopropoxy group, either from isopropanol present as an impurity or from the breakdown of the carbonate.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Action |
| Isopropanol Impurity | The isopropanol used in the synthesis of IMIC may be present as an impurity and can directly esterify the carboxylic acid.[5] | Use highly purified this compound. |
| Decomposition of IMIC | Decomposition of IMIC can release isopropanol, which can then react with the starting material.[1] | Follow strict storage and handling procedures for IMIC. |
| Reaction with Base | Certain bases could potentially catalyze the esterification with trace isopropanol. | Choose a non-nucleophilic base and ensure anhydrous conditions. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
This compound is primarily used as an alkylating agent to introduce the isopropyloxycarbonyloxymethyl (IPCOM) promoiety onto a drug molecule, typically at a carboxylic acid or a hydroxyl group. This is a common strategy in prodrug synthesis to improve the oral bioavailability of a parent drug.[6][7]
Q2: Why is the iodo- derivative used instead of the chloro- or bromo- analogs?
Iodide is a better leaving group than bromide or chloride. This makes this compound a more reactive alkylating agent, allowing the reaction to proceed under milder conditions and often with higher yields compared to its chloro or bromo counterparts.[5][8]
Q3: What are the typical solvents and bases used in these reactions?
Commonly used solvents are polar aprotic solvents like DMF, DMSO, or acetonitrile, which can dissolve the carboxylate salt of the drug. The choice of base is crucial; non-nucleophilic bases such as cesium carbonate or a hindered organic base are often employed to deprotonate the carboxylic acid without competing in the alkylation reaction.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to the starting material and a reference standard of the product (if available), you can track the consumption of the starting material and the formation of the product and byproducts.[4]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Esterification using this compound
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid-containing drug (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF).
-
Deprotonation: Add a non-nucleophilic base (e.g., Cs2CO3, 1.2 eq.) to the solution and stir at room temperature for 30 minutes.
-
Alkylation: Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 1: General Reaction Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20160289161A1 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. oaji.net [oaji.net]
- 6. KR20110017885A - Carbonate prodrugs and how to use them - Google Patents [patents.google.com]
- 7. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Iodomethyl Isopropyl Carbonate Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The use of iodomethyl isopropyl carbonate (IPMIC) as a reagent to install the isopropoxycarbonyloxymethyl (IPCOM) promoiety is a cornerstone of modern prodrug design. This strategy aims to enhance the pharmacokinetic properties of parent drug molecules, ultimately improving their therapeutic index. However, the inherent reactivity of IPMIC and the potential lability of the resulting carbonate ester can introduce significant challenges during product purification. This technical support center provides a comprehensive guide in a question-and-answer format to troubleshoot common issues encountered during the purification of these valuable compounds, ensuring the isolation of high-purity materials critical for preclinical and clinical advancement.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate in my reaction mixture when using this compound?
Understanding the potential impurity profile is the first step in developing a robust purification strategy. Reactions involving IPMIC, a highly reactive alkylating agent, can generate a variety of byproducts and impurities through several pathways.
Common Impurities and Their Origins:
| Impurity/Byproduct | Chemical Structure | Origin and Rationale |
| Unreacted Starting Material | Varies | Incomplete reaction due to insufficient equivalents of IPMIC, suboptimal reaction temperature, or short reaction time. |
| Unreacted IPMIC | CC(C)OC(=O)OCI | Excess reagent used to drive the reaction to completion. Its high reactivity can also lead to decomposition. |
| Isopropyl Alcohol | CC(C)O | Hydrolysis of the isopropyl carbonate moiety of either the product or unreacted IPMIC, often during aqueous workup. |
| Formaldehyde/Paraformaldehyde | CH₂O / (CH₂O)n | The -CH₂- linker is susceptible to cleavage under certain conditions, releasing formaldehyde. |
| Iodide Salts (e.g., NaI, KI) | NaI, KI | Formed from the iodide leaving group upon successful alkylation of the parent drug. |
| Di-alkylation Product | Varies | If the parent drug has multiple nucleophilic sites, a second molecule of IPMIC can react, leading to a di-IPCOM derivative. |
| Hydrolysis Product of the Prodrug | Varies | The carbonate ester linkage of the desired product can be cleaved by water, especially under acidic or basic conditions, regenerating the parent drug. |
Troubleshooting Guide
Issue 1: My target compound is degrading on the silica gel column during flash chromatography.
This is one of the most common challenges faced during the purification of carbonate-containing prodrugs. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of the labile carbonate ester linkage, leading to significant product loss.
Troubleshooting Workflow:
Caption: Decision tree for addressing on-column product degradation.
Detailed Steps:
-
Neutralize the Silica Gel: The acidity of the silica gel can be attenuated by pre-treating it with a weak base. Triethylamine (TEA) is commonly used for this purpose. A detailed protocol is provided below. This simple step often preserves the integrity of acid-sensitive compounds.[1][2][3][4]
-
Alternative Stationary Phases: If degradation persists even on neutralized silica, a change in the stationary phase is warranted.
-
Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for acid-sensitive compounds.[1][5]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This avoids the acidic environment of normal-phase silica and can be highly effective for purifying polar to moderately non-polar compounds.[1]
-
-
Minimize Residence Time: The longer the compound is in contact with the stationary phase, the greater the opportunity for degradation. Using a slightly more polar eluent to hasten the elution of the product can be beneficial.
Issue 2: My product co-elutes with an unknown impurity.
Co-elution typically occurs when an impurity has a polarity very similar to that of the desired product. In the context of IPMIC reactions, this is often a di-alkylation product or a regioisomer.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane/methanol.
-
Gradient Elution: A shallow gradient, where the polarity of the eluent is increased slowly over time, can often resolve closely eluting spots.
-
-
Change the Stationary Phase: As mentioned previously, switching from silica to alumina or a C18 reverse-phase column can alter the selectivity of the separation and may resolve the co-eluting species.[1][5]
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. A systematic screening of different solvents or solvent mixtures can identify conditions where the desired product crystallizes out, leaving the impurity in the mother liquor.
Issue 3: I am experiencing low product recovery after the aqueous workup.
Low recovery after an aqueous workup can be due to product degradation in the aqueous phase or partitioning of the product into the aqueous layer.
Troubleshooting Steps:
-
Control the pH: The carbonate ester linkage can be susceptible to hydrolysis under both acidic and basic conditions.[6] It is advisable to use a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) for the wash instead of plain water or strong acids/bases.
-
Use Brine: Washing with a saturated sodium chloride solution (brine) can decrease the solubility of the organic product in the aqueous phase, thus improving extraction efficiency into the organic layer. Brine also helps to break up emulsions.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
This protocol describes the deactivation of acidic sites on silica gel using triethylamine.[3][4]
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).
-
Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1-2% by volume.
-
Equilibrate: Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
Pack the Column: Pack your chromatography column with the neutralized silica slurry as you normally would.
-
Flush the Column: Before loading your sample, flush the packed column with 2-3 column volumes of your starting mobile phase (without the added triethylamine) to remove any excess base.
-
Load and Elute: Load your crude product and proceed with the chromatography.
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study can help you understand the stability of your prodrug under various stress conditions and anticipate potential degradation products.[7][8][9][10]
-
Prepare Stock Solutions: Prepare stock solutions of your purified prodrug in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light in a photostability chamber.
-
-
Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS to identify and quantify the degradation products. This information will be invaluable for developing a purification strategy that avoids these conditions.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. Release from polymeric prodrugs: linkages and their degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies | Leukocare [relaunch2020.leukocare.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Optimization of Reaction Time for Iodomethyl Isopropyl Carbonate Alkylation
Welcome to the technical support center for the optimization of alkylation reactions using Iodomethyl Isopropyl Carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into this crucial chemical transformation. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the fundamental principles that govern reaction efficiency, empowering you to troubleshoot and optimize your experiments effectively.
The O-alkylation of phenols and alcohols with reagents like this compound is a key step in the synthesis of many pharmaceutical compounds, particularly in the creation of prodrugs where the isopropyl carbonate moiety can enhance bioavailability. The efficiency of this SN2 reaction is paramount, and slow or incomplete conversions can significantly hinder development timelines. This guide provides a structured approach to diagnosing issues and systematically optimizing your reaction for speed and yield.
Section 1: Troubleshooting Guide
This section addresses the most common and specific problems encountered during the alkylation process.
Q1: My alkylation reaction is extremely slow or has completely stalled. What are the primary causes?
A stalled reaction is a frequent issue that can almost always be traced back to one of four factors: insufficient nucleophilicity, poor reagent quality, solvent effects, or temperature.
-
Inadequate Deprotonation: The core of this reaction is a potent nucleophile, typically a phenoxide or alkoxide ion.[1] If your substrate's hydroxyl group is not fully deprotonated, the reaction rate will be drastically reduced. This is often due to an inappropriate choice of base. For phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, but for less acidic alcohols or sterically hindered substrates, a stronger base like sodium hydride (NaH) may be necessary. Cesium carbonate (Cs₂CO₃) is an excellent, though more expensive, alternative that often accelerates reactions due to its high solubility in organic solvents and the formation of a highly reactive "naked" phenoxide.[2]
-
Reagent Degradation: this compound is a reactive alkylating agent and can be sensitive to moisture and light. Its analog, chloromethyl isopropyl carbonate, is known to be moisture-sensitive and can hydrolyze.[3] If the reagent has been stored improperly or for an extended period, it may have partially decomposed. Verify the purity of your starting material via NMR or GC if degradation is suspected.
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., water, ethanol, isopropanol) can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that shields it from attacking the electrophile and dramatically slowing the reaction.[1] The use of polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone is highly recommended as they solvate the counter-ion but leave the nucleophile free and reactive.[2][4]
-
Low Temperature: While some highly reactive systems work at room temperature, many alkylations require heating to proceed at a reasonable rate. If your reaction is sluggish at ambient temperature, incrementally increasing the heat to 50-80°C can often provide the necessary activation energy.[2]
Q2: I'm observing a low yield of my desired O-alkylated product, but my starting material is gone. What are the likely side reactions?
The disappearance of starting material without a high yield of the target product points toward competing reaction pathways or product degradation.
-
C-Alkylation vs. O-Alkylation: For phenolic substrates, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (at the ortho and para positions).[1][5] While O-alkylation is generally kinetically favored, certain conditions can promote C-alkylation, leading to isomeric impurities that can be difficult to separate.[6][7] The choice of solvent is a key determinant; polar aprotic solvents strongly favor O-alkylation, whereas protic solvents can increase the proportion of the C-alkylated product.[1]
-
Polyalkylation: If your substrate has multiple reactive sites, or if the product itself can be further alkylated, you may be forming di- or tri-alkylated species.[8] This can be mitigated by carefully controlling the stoichiometry, often by using a slight excess of the nucleophilic substrate relative to the this compound.
-
Decomposition: As mentioned, the alkylating agent can decompose. Furthermore, the product itself might be unstable under the reaction conditions, especially if prolonged heating is required. Monitor the reaction by TLC or LCMS not only for the disappearance of starting material but also for the appearance of the desired product and any new, unidentified spots.
Q3: My reaction is messy and shows multiple spots on TLC. How can I improve selectivity for the O-alkylated product?
A lack of clean conversion is usually a selectivity issue. The key is to create conditions that overwhelmingly favor the desired SN2 pathway.
-
Optimize the Base/Solvent System: This is the most critical factor for selectivity in phenol alkylations. A combination like Cesium Carbonate in Acetonitrile is often highly effective at promoting clean and fast O-alkylation.[2] This system maximizes the reactivity of the oxygen nucleophile while minimizing side reactions.
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Unnecessary heat can provide the activation energy for undesired pathways. Consider starting at room temperature and only heating if the reaction does not proceed.
-
Consider the Leaving Group: You are using an iodomethyl derivative, which contains an excellent leaving group (I⁻).[4] This is beneficial for reaction speed and generally does not require harsh conditions that could lead to side reactions. If you were using a less reactive chloro- or bromo- derivative, higher temperatures would be needed, potentially compromising selectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of alkylation with this compound?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base removes the acidic proton from the hydroxyl group of your substrate (an alcohol or phenol) to generate a highly nucleophilic alkoxide or phenoxide anion. This anion then attacks the electrophilic carbon atom of the iodomethyl group, displacing the iodide ion, which is an excellent leaving group. This single concerted step forms the new C-O bond, yielding the desired ether product.
Q2: How do I choose the right base for my substrate?
The choice of base depends on the pKa of your substrate's hydroxyl group.
-
Phenols (pKa ≈ 10): Relatively weak inorganic bases are usually sufficient. Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are excellent choices.[2]
-
Aliphatic Alcohols (pKa ≈ 16-18): These are much less acidic and require a stronger base to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice. Potassium tert-butoxide (t-BuOK) can also be used.
-
Sensitive Substrates: For molecules with base-sensitive functional groups, milder organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or non-nucleophilic bases like proton sponge could be considered, although they may result in longer reaction times.
Q3: What is the best solvent for this reaction and why?
Polar aprotic solvents are strongly recommended. Acetonitrile (MeCN), Dimethylformamide (DMF), and Acetone are ideal choices. These solvents can dissolve the ionic intermediates but do not form strong hydrogen bonds with the nucleophile.[4] This leaves the nucleophile "exposed" and highly reactive, accelerating the desired SN2 reaction and favoring O-alkylation over C-alkylation for phenols.[1]
Q4: What is the effect of temperature on reaction rate and selectivity?
According to the Arrhenius equation, increasing the temperature will almost always increase the reaction rate. A common rule of thumb is that the rate roughly doubles for every 10°C increase. However, this is not without trade-offs. Higher temperatures can also accelerate side reactions, such as C-alkylation or decomposition of the reagent or product, thereby reducing selectivity and overall yield. The optimal temperature is one that provides a practical reaction time (e.g., 2-12 hours) while minimizing impurity formation.
Q5: What are the primary safety precautions for handling this compound?
-
Handling: Handle in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[9][11]
-
Reactivity: It is a reactive alkylating agent. Avoid contact with skin and eyes.[12] It is likely sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[3] Avoid contact with strong acids, bases, and oxidizing agents.[13]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. Seek medical attention in case of significant exposure.[9]
Section 3: Experimental Protocols for Optimization
Protocol 1: Baseline Reaction for Alkylation of a Phenolic Substrate
This protocol provides a robust starting point for your optimization experiments.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the phenolic substrate (1.0 eq).
-
Solvent and Base: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Add pulverized and dried potassium carbonate (K₂CO₃, 1.5 eq).
-
Stirring: Stir the suspension vigorously for 15-20 minutes at room temperature to allow for phenoxide formation.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.
Protocol 2: Systematic Optimization of Reaction Time
If the baseline reaction is slow, vary one parameter at a time to identify the optimal conditions.
-
Base Evaluation:
-
Set up three parallel reactions using the baseline protocol.
-
Reaction A: K₂CO₃ (1.5 eq)
-
Reaction B: Cs₂CO₃ (1.5 eq)
-
Reaction C: NaH (60% dispersion in oil, 1.2 eq) - Note: Use DMF or THF as the solvent for NaH and add it carefully at 0°C.
-
Monitor all three reactions at the same temperature and compare their completion times. Cesium carbonate is expected to provide the fastest conversion.[2]
-
-
Solvent Evaluation:
-
Using the best base identified in the previous step, set up three parallel reactions.
-
Reaction A: Acetonitrile (MeCN)
-
Reaction B: Dimethylformamide (DMF)
-
Reaction C: Acetone
-
Monitor all reactions at the same temperature. DMF often accelerates SN2 reactions due to its high polarity but can be difficult to remove during workup.
-
-
Temperature Evaluation:
-
Using the optimal base and solvent combination, set up three parallel reactions at different temperatures.
-
Reaction A: Room Temperature (20-25°C)
-
Reaction B: 50°C
-
Reaction C: 80°C (refluxing MeCN)
-
Compare the time to completion versus the impurity profile at each temperature to find the best balance of speed and cleanliness.
-
Section 4: Data-Driven Insights
The table below summarizes the expected effects of key parameters on the alkylation reaction.
| Parameter | Options | Impact on Reaction Time | Key Considerations |
| Base | K₂CO₃, Cs₂CO₃, NaH | Strong Impact: Cs₂CO₃ > NaH > K₂CO₃ | Match base strength to substrate pKa. Cs₂CO₃ is highly effective but costly. NaH requires an inert atmosphere and careful handling. |
| Solvent | MeCN, DMF, Acetone | Moderate Impact: DMF ≥ MeCN > Acetone | Polar aprotic solvents are essential. Avoid protic solvents (e.g., alcohols, water) which inhibit the reaction.[1] |
| Temperature | 20°C to 80°C | Strong Impact: Higher temperature significantly reduces time | Balance reaction speed with potential for side reactions and decomposition. Start low and increase as needed. |
| Concentration | 0.1 M to 1.0 M | Minor Impact: More concentrated may be slightly faster | Very high concentrations can lead to solubility issues or poor stirring. 0.1-0.5 M is a good range. |
| Leaving Group | I > Br > Cl | Fixed (Iodide): Iodide is an excellent leaving group, promoting a fast reaction. | The choice of an iodo- derivative already provides a significant kinetic advantage over chloro- or bromo- analogs.[4] |
Section 5: Optimization Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting and optimizing your alkylation reaction time.
Caption: Workflow for troubleshooting and optimizing slow alkylation reactions.
Section 6: References
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews. (Link not available)
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. --INVALID-LINK--
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - 1-Iodoethyl isopropyl carbonate. ChemicalBook. --INVALID-LINK--
-
1-Iodoethyl isopropyl carbonate Safety Data Sheets(SDS). LookChem. --INVALID-LINK--
-
Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. --INVALID-LINK--
-
SAFETY DATA SHEET - Chloromethyl Isopropyl Carbonate. Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET - Chloromethyl Isopropyl Carbonate. TCI Chemicals. --INVALID-LINK--
-
Alkylation of phenol: a mechanistic view. PubMed. --INVALID-LINK--
-
CAS NO. 258841-42-8 | this compound. Arctom. (Link not available)
-
MATERIAL SAFETY DATA SHEET - Chloromethyl Isopropyl Carbonate. Santa Cruz Biotechnology. --INVALID-LINK--
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH. --INVALID-LINK--
-
What Is the Mechanism of Phenol Alkylation?. Exporter China. --INVALID-LINK--
-
This compound | 258841-42-8. Biosynth. --INVALID-LINK--
-
Preventing decomposition of chloromethyl isopropyl carbonate during storage. BenchChem. --INVALID-LINK--
-
Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. (Link not available)
-
Alkylation of phenols. Google Patents. --INVALID-LINK--
-
Alkylation, Oxidation and Reaction of Phenols. YouTube. --INVALID-LINK--
-
Phenol reaction. Unknown Source. (Link not available)
-
Process for the alkylation of phenols. Google Patents. --INVALID-LINK--
-
(PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. --INVALID-LINK--
-
Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry (RSC Publishing). --INVALID-LINK--
-
Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. PubMed Central. --INVALID-LINK--
-
Alkylation Reactions | Development, Technology. Mettler Toledo. --INVALID-LINK--
-
Alkylation catalyst and method for making alkylated phenols. Google Patents. --INVALID-LINK--
-
Phenol Alkylation using Cs2CO3 as base. Hive Novel Discourse. --INVALID-LINK--
-
Process for alkoxylation of phenols. Google Patents. --INVALID-LINK--
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. lookchem.com [lookchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Minimizing impurities in Tenofovir synthesis with "Iodomethyl isopropyl carbonate"
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Tenofovir, with a specific focus on minimizing impurities when using alkylating agents like Iodomethyl Isopropyl Carbonate (or its more common chloro-analogue). Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and causality behind common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of Tenofovir Disoproxil Fumarate (TDF)?
A1: Impurities in TDF can arise from several sources throughout the synthetic process.[1][2] These are broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.[3] A common example is the regioisomeric impurity formed during the initial alkylation of adenine, where the alkyl group attaches to the N7 position instead of the desired N9 position.[4]
-
Degradation Products: TDF can degrade under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[1]
-
Reagent-Related Impurities: The reagents used in the synthesis, such as chloromethyl isopropyl carbonate (CMIC), can themselves be a source of impurities or participate in side reactions that generate them.[5][6]
Q2: Is this compound the same as Chloromethyl Isopropyl Carbonate (CMIC)?
A2: While chemically similar, they are not the same. Chloromethyl isopropyl carbonate (CMIC) is the more commonly cited reagent in the literature for the synthesis of Tenofovir Disoproxil.[4][7][8] this compound would be a more reactive analogue due to the better leaving group ability of iodide compared to chloride. While this could potentially lower reaction temperatures or times, it might also lead to different impurity profiles due to its higher reactivity. For the purpose of this guide, we will focus on the principles of the reaction using the widely documented CMIC, as these principles are directly applicable to its iodo-counterpart.
Q3: What are the regulatory concerns regarding CMIC in TDF synthesis?
A3: Regulatory agencies, including the European Medicines Agency (EMA) and the World Health Organization (WHO), have raised concerns about the mutagenic potential of chloromethyl isopropyl carbonate (CMIC).[6] This means that residual levels of this reagent in the final Active Pharmaceutical Ingredient (API) must be strictly controlled to a very low limit.[6] This underscores the importance of optimizing the synthesis and purification processes to minimize its presence.
Q4: Which analytical techniques are best for identifying and quantifying impurities in Tenofovir synthesis?
A4: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling. The most common and effective techniques are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for separating, identifying, and quantifying Tenofovir and its various impurities.[1][9][10]
-
Mass Spectrometry (LC-MS): When coupled with HPLC or UPLC, mass spectrometry is invaluable for the structural elucidation of unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated impurities.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the esterification of Tenofovir (PMPA) with agents like CMIC.
Issue 1: High Levels of Mono-POC Tenofovir Impurity
The presence of significant amounts of the mono-esterified intermediate (Mono-POC Tenofovir) indicates an incomplete reaction.
Causality: The esterification of the phosphonic acid group of Tenofovir is a two-step process. Incomplete reaction can be due to insufficient reagent, suboptimal reaction conditions, or poor solubility of the starting material.
Troubleshooting Protocol:
-
Reagent Stoichiometry:
-
Reaction Time and Temperature:
-
Base and Solvent System:
-
Problem: Poor solubility of the Tenofovir salt in the reaction medium.
-
Solution:
-
Data Presentation: Effect of Reaction Temperature on Product Stability
| Reaction Temperature (°C) | Product Stability (Relative) | Notes |
| 70 | Lower | Increased degradation of the final product observed. |
| 60 | Moderate | A good balance between reaction rate and stability. |
| 50 | High | Maximizes product stability, though may require longer reaction times.[8] |
Issue 2: Formation of Carbamate and Other Side-Product Impurities
The generation of impurities like Tenofovir Disoproxil Carbamate can occur due to side reactions involving the purine ring or degradation of the CMIC reagent.
Causality: CMIC can be unstable under alkaline, high-temperature conditions and may degrade to form reactive species like formaldehyde.[5] These can then react with the amino group of the adenine base in Tenofovir to form carbamate or other impurities.[3][8]
Troubleshooting Protocol:
-
Addition of a Phase Transfer Catalyst:
-
Problem: Sluggish reaction requiring harsh conditions that promote impurity formation.
-
Solution: The addition of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can enhance the reaction rate, allowing for lower reaction temperatures and minimizing the formation of degradation-related impurities.[5][8]
-
-
Use of an Auxiliary Agent/Scavenger:
-
Controlled Reagent Addition:
-
Problem: Localized high concentrations of CMIC and base leading to side reactions.
-
Solution: Add the CMIC dropwise to the reaction mixture rather than all at once.[7] This maintains a lower, more controlled concentration of the alkylating agent throughout the reaction.
-
Experimental Workflow for Minimizing Side-Product Impurities
Caption: Optimized workflow for the synthesis of high-purity Tenofovir Disoproxil Fumarate (TDF).
Issue 3: Low Yield and Product Decomposition During Workup
Low overall yield can be a result of an incomplete reaction, but also significant product loss during the isolation and purification steps.
Causality: The ester linkages in TDF are susceptible to hydrolysis, especially in the presence of water and residual base at elevated temperatures. Traditional aqueous workups can lead to product decomposition.
Troubleshooting Protocol:
-
Nonaqueous Workup:
-
Problem: Product hydrolysis during aqueous extraction.
-
Solution: Implement a nonaqueous workup to remove the solvent (e.g., NMP) and residual base.[8] This can involve adding a non-polar solvent like cyclohexane to extract the impurities, followed by removal of the cyclohexane phase.[8] This minimizes the product's exposure to water.
-
-
Temperature Control During Isolation:
-
Problem: Thermal degradation during solvent removal.
-
Solution: Concentrate the reaction mixture under reduced pressure at a controlled temperature (e.g., 50-55°C) to avoid thermal decomposition of the product.[7]
-
-
Optimized Crystallization:
-
Problem: Poor recovery during the final crystallization step.
-
Solution: After forming the free base, dissolve it in a suitable solvent like isopropanol and add fumaric acid.[7] Control the cooling rate during crystallization to maximize the yield of the desired fumarate salt.
-
Logical Relationship of Impurity Formation
Caption: Pathways for the formation of TDF and key impurities from Tenofovir (PMPA) and CMIC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 6. The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 7. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical method validation for tenofovir alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted Iodomethyl Isopropyl Carbonate (IMIC) from Reaction Mixtures
Welcome to the technical support resource for drug development professionals and research scientists. This guide provides in-depth, field-proven strategies for the effective removal of unreacted Iodomethyl Isopropyl Carbonate (IMIC), a highly reactive alkylating agent, from complex reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the purification of reaction mixtures containing IMIC.
Question 1: What are the key chemical properties of IMIC that dictate the purification strategy?
Answer: Understanding the physicochemical properties of this compound (IMIC) is the foundation for designing an effective removal strategy. Its behavior is primarily governed by its reactivity and solubility.
IMIC is a potent electrophilic alkylating agent, a characteristic conferred by the iodomethyl group. The carbon-iodine bond is highly polarized and susceptible to nucleophilic attack, making the iodine a good leaving group. This inherent reactivity is the primary tool we exploit for its removal via quenching. Furthermore, like its chloro-analogue, IMIC is expected to be readily soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and possess very limited solubility in water.[1][]
However, this reactivity also makes IMIC unstable. It is sensitive to moisture, which can cause hydrolysis, and may degrade upon exposure to light or elevated temperatures.[3] Therefore, purification methods must be chosen to minimize the potential for decomposition of both the reagent and the desired product.
Table 1: Summary of this compound Properties
| Property | Value | Source(s) |
| CAS Number | 258841-42-8 | |
| Molecular Formula | C₅H₉IO₃ | |
| Molecular Weight | 244.03 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage Conditions | Inert atmosphere, protect from light, store at low temperatures (-20°C to 8°C) | [] |
| Key Hazards | Causes skin irritation, serious eye damage, and respiratory irritation |
Question 2: My reaction is complete. How do I neutralize the excess IMIC before workup?
Answer: The most effective initial step is to "quench" the excess IMIC by converting it into a more benign, water-soluble species. This is achieved by adding a mild nucleophile to the reaction mixture that will selectively react with the remaining IMIC.
For an iodo-compound, an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is an excellent quenching agent. The thiosulfate anion is a soft nucleophile that rapidly and irreversibly displaces the iodide via an Sₙ2 reaction. The resulting organic thiosulfate salt is highly polar and readily extracted into the aqueous phase during a subsequent liquid-liquid workup. This step also serves to remove any elemental iodine (I₂), which often forms as a colored impurity from the decomposition of iodide-containing reagents.[4]
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool it to room temperature or below (0-5°C) to moderate the quenching reaction.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.
-
Add Quenching Solution: Slowly add the sodium thiosulfate solution to the stirring reaction mixture. An excess is recommended (typically 1.5-2.0 equivalents relative to the initial amount of IMIC).
-
Stir: Allow the biphasic mixture to stir vigorously for 15-30 minutes. The disappearance of any yellow or brown color is a good visual indicator that elemental iodine has been reduced and removed.
-
Proceed to Extraction: The mixture is now ready for a standard liquid-liquid extractive workup.
Question 3: What is the standard extractive workup procedure to remove quenched IMIC and other impurities?
Answer: Liquid-liquid extraction is the most common and robust method for the initial purification. It leverages the differential solubility of your desired product (organic-soluble) and the quenched IMIC byproducts, salts, and other water-soluble materials (aqueous-soluble).
The core principle is to wash the organic layer containing your product with a series of aqueous solutions, each designed to remove a specific class of impurity.
-
Transfer to Separatory Funnel: After quenching (Protocol 1), transfer the entire mixture to a separatory funnel. If needed, add more of the primary organic solvent to ensure a sufficient volume for efficient separation.
-
First Wash (Thiosulfate): Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Second Wash (Bicarbonate): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer. This wash neutralizes any acidic byproducts that may have formed, such as from hydrolysis of the carbonate.[5] Shake, vent, separate, and discard the aqueous layer.
-
Third Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic solvent and aids in breaking up any emulsions that may have formed.[5] Separate and discard the aqueous layer.
-
Drying: Drain the organic layer into a clean flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl. The drying agent is sufficient when it no longer clumps together.
-
Isolation: Filter the mixture to remove the drying agent. The resulting filtrate contains your product in the organic solvent, which can now be removed by rotary evaporation to yield the crude product.
Question 4: My product is still impure after extraction. When is column chromatography the right choice, and what are the risks?
Answer: Column chromatography is a high-resolution purification technique used when simpler extraction is insufficient. It is ideal for separating compounds with similar solubility but different polarities. However, given that iodinated compounds can be unstable, care must be taken.[6] The primary risk is the decomposition of your product or residual IMIC on the acidic surface of standard silica gel.
Before committing your entire batch, it is crucial to perform a small-scale stability test. This involves exposing a small amount of your crude material to the proposed stationary phase and eluent to check for degradation before running a full column.[6]
-
Prepare Slurries: In two separate small vials, place a small amount (~200 mg) of silica gel and neutral alumina, respectively. Add 1-2 mL of your proposed eluent (e.g., a mixture of hexane and ethyl acetate) to each to create a slurry.
-
Spot Crude Mixture: Dissolve a small sample of your crude product in a minimal amount of eluent.
-
Expose to Stationary Phase: Add a few drops of the crude solution to each slurry.
-
Incubate: Stir or swirl the vials for 30 minutes to simulate the contact time on a column.
-
Analyze: Filter the slurries through a small plug of cotton. Analyze the filtrate from each vial by TLC or LC-MS and compare it to the original crude material. Look for the appearance of new spots or a significant decrease in the product spot, which would indicate decomposition.
-
Select Phase: Choose the stationary phase that shows minimal to no product degradation. Neutral alumina is often a milder alternative to silica gel for sensitive compounds.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellow/Brown color persists in organic layer after workup. | Insufficient quenching of I₂ or IMIC. | Repeat the wash with 10% aqueous sodium thiosulfate solution until the organic layer is colorless. |
| Emulsion forms during extraction. | High concentration of salts or amphiphilic byproducts. | Add a small amount of brine (sat. aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire mixture through a pad of Celite®. |
| Low product yield after purification. | 1. Product has some water solubility.2. Product degraded on silica gel column.3. Incomplete reaction. | 1. Back-extract the combined aqueous layers with fresh organic solvent.2. Switch to a less acidic stationary phase like neutral alumina or consider an alternative purification method.3. Monitor reaction progress by TLC or LCMS to ensure full conversion before workup. |
| Product is contaminated with a non-polar impurity. | Formation of a byproduct with similar polarity to your product. | Use flash column chromatography for separation. A less polar eluent system may be required to achieve better resolution. |
References
- 1. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Reaction Progress Analysis of Iodomethyl Isopropyl Carbonate Synthesis: HPLC vs. GC and NMR
For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is fundamental to optimizing yields, ensuring purity, and understanding mechanistic pathways. The synthesis of Iodomethyl Isopropyl Carbonate, a key intermediate for various pharmaceutical compounds, is no exception. Selecting the appropriate analytical technique to monitor its formation is a critical decision that directly impacts process control and final product quality.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the real-time analysis of this reaction. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a clear comparative framework to guide your selection.
The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most ubiquitous technique in pharmaceutical analysis for its robustness, versatility, and high resolving power in separating components of a liquid mixture.[1] For monitoring the conversion of a starting material to this compound, HPLC allows for the direct quantification of reactants, products, and byproducts over time.
Principle of Separation
The most common HPLC mode for compounds of moderate polarity like this compound is Reversed-Phase (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[2][3] Separation occurs based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds have less affinity for the non-polar column, eluting first, while less polar compounds are retained longer. By monitoring the peak area of the reactant decreasing and the product peak area increasing, a kinetic profile of the reaction can be constructed.[4]
Causality in Method Design
The success of an HPLC method hinges on the careful selection of its parameters.
-
Stationary Phase (Column): A C18 (octadecyl) column is the standard choice for its strong hydrophobicity and wide applicability. This provides sufficient retention for the moderately non-polar this compound, allowing for good separation from more polar starting materials or impurities.
-
Mobile Phase: A gradient of water and acetonitrile is often preferred over an isocratic method for reaction monitoring. A gradient allows for the efficient elution of both early-eluting polar compounds and later-eluting non-polar compounds within a single run, providing a comprehensive snapshot of the reaction mixture.
-
Detector: this compound lacks a strong UV chromophore. Therefore, detection can be challenging. Analysis at a low UV wavelength (e.g., <210 nm) is possible, but baseline noise from solvents can be an issue.[5] A more universal detector, such as a Refractive Index Detector (RID), is a viable alternative, though it is less sensitive and incompatible with gradient elution.[6] For this guide, we focus on a low-wavelength UV approach, which is common in many labs.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Deionized Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction vessel. Immediately quench the reaction by diluting it in a known volume (e.g., 900 µL) of cold mobile phase (initial conditions: 70:30 Water:Acetonitrile) in an HPLC vial. Vortex to mix before injection.
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC-based reaction monitoring.
Alternative Methods: A Comparative Perspective
While HPLC is a powerful tool, other techniques offer unique advantages that may be better suited for specific analytical goals. We will explore two primary alternatives: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a premier technique for analyzing volatile and semi-volatile compounds that are thermally stable.[7] Since many alkyl halides and related carbonates are amenable to GC analysis, it stands as a strong alternative for monitoring this reaction.[8][9] The synthesis of the related compound, chloromethyl isopropyl carbonate, is frequently monitored by GC.[10][11]
Principle of Separation
In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a long, thin column (stationary phase). Separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A Flame Ionization Detector (FID) is commonly used, which combusts the eluting organic compounds and detects the resulting ions, providing a signal proportional to the mass of carbon.
Causality in Method Design
-
Column Choice: A mid-polar column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), is often selected for analyzing alkyl halides and polar organics.[6][9] This phase provides good selectivity for a wide range of compounds.
-
Injector and Detector Temperature: The injector must be hot enough to rapidly vaporize the sample without causing thermal degradation.[12] The detector is kept even hotter to prevent condensation and ensure efficient combustion of the analytes.
-
Oven Program: A temperature ramp is used to first separate highly volatile compounds at a lower temperature, then increase the temperature to elute less volatile, higher boiling point compounds like the product.
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injection: 1 µL, with a split ratio of 20:1.
-
Sample Preparation: At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction vessel. Immediately dilute with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) in a GC vial. If an internal standard is used for quantification, it should be added to the dilution solvent.
GC Analysis Workflow Diagram
Caption: Workflow for GC-based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a uniquely powerful method that provides detailed structural information about molecules in solution.[7] It is non-destructive and inherently quantitative (qNMR) under the right conditions, allowing for reaction monitoring without the need for chromatographic separation.[13][14]
Principle of Analysis
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, allowing chemists to map out the structure of a molecule. For reaction monitoring, specific peaks corresponding to the reactant and product are identified. The integral (area) of each peak is directly proportional to the number of nuclei contributing to it. By tracking the change in these integrals over time, one can directly measure the conversion rate.[15]
Causality in Method Design
-
Solvent Choice: The reaction must be run in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid a large, overwhelming solvent signal in the ¹H spectrum.
-
Internal Standard: For accurate quantification, a stable, non-reactive internal standard with a simple spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene) is added at a known concentration.
-
Acquisition Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification. This delay should be at least 5 times the longest T₁ relaxation time of the nuclei being measured to ensure complete relaxation between scans, making the peak integrals directly proportional to concentration.
Experimental Protocol: ¹H-NMR Method
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent suitable for the reaction chemistry (e.g., Chloroform-d).
-
Internal Standard: Add a known quantity of a suitable internal standard to the reaction mixture before initiation.
-
Reaction Setup: The reaction can be run directly in an NMR tube for continuous monitoring, or aliquots can be taken and measured. For continuous monitoring, the NMR tube is placed in the spectrometer, and spectra are acquired at set time intervals.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans (NS): 4-8 (depending on concentration).
-
Relaxation Delay (D1): 20-30 seconds (must be optimized).
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
Data Processing: Process the arrayed spectra. Phase and baseline correct the spectra consistently. Integrate the characteristic peaks for the reactant, product, and internal standard. Calculate the concentration of each species relative to the known concentration of the internal standard.
NMR Analysis Workflow Diagram
Caption: Workflow for NMR-based reaction monitoring.
Comparative Performance Analysis
The choice between HPLC, GC, and NMR depends on the specific requirements of the analysis, available equipment, and the nature of the chemical system.
| Feature | HPLC-UV | GC-FID | NMR Spectroscopy |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Nuclear magnetic resonance |
| Sensitivity | Moderate to High (ng-µg) | Very High (pg-ng) | Low (µg-mg) |
| Selectivity | High (based on chromatography) | Very High (based on chromatography) | High (based on chemical shift) |
| Speed/Throughput | Moderate (10-20 min/sample) | Fast (5-15 min/sample) | Fast per scan, slow for quantification due to long delays |
| Sample Prep | Quenching and dilution required | Dilution required; derivatization sometimes needed | Minimal; reaction often in deuterated solvent |
| Information | Quantitative (concentration) | Quantitative (concentration) | Quantitative & Structural |
| Destructive? | Yes (sample consumed) | Yes (sample combusted) | No (sample is recoverable) |
| Key Advantage | Robust, versatile, widely available | Excellent for volatile impurities, very high sensitivity | Provides structural confirmation, non-destructive |
| Key Limitation | Requires analyte to be soluble and have a chromophore (or use universal detector) | Analyte must be volatile and thermally stable | Low sensitivity, requires deuterated solvents |
Synthesizing the Data: Making an Informed Choice
-
For Routine Process Monitoring and QC: HPLC is often the best choice. It is a robust, reliable, and well-understood technique that provides accurate quantification of major components.[1][16] Its ability to handle a wide range of polarities makes it ideal for analyzing complex reaction mixtures.
-
For Detecting Volatile Impurities and Byproducts: GC-FID is superior. Its high sensitivity and resolving power for volatile compounds make it the gold standard for detecting residual starting materials, solvents, or low-boiling point byproducts that might be missed by HPLC.[8][9]
-
For Mechanistic Studies and Structural Elucidation: NMR is unparalleled. The ability to observe all proton-containing species simultaneously without separation provides a true, unbiased view of the reaction mixture.[13][17] It is the best tool for identifying unknown intermediates and confirming the structure of products in real-time.
By understanding the fundamental principles and practical advantages of each technique, researchers can confidently select the optimal analytical strategy to monitor the synthesis of this compound, leading to more efficient process development and higher quality products.
References
- 1. wjpmr.com [wjpmr.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hawach.com [hawach.com]
- 4. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV Cutoff [macro.lsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asahilab.co.jp [asahilab.co.jp]
- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of "Iodomethyl Isopropyl Carbonate" Adducts
In the fields of chemical biology and drug development, the precise identification and quantification of covalent interactions between small molecules and proteins are critical for advancing our understanding of biological systems and developing novel therapeutics. This guide offers an in-depth, experience-driven comparison of mass spectrometry (MS)-based strategies for the characterization of protein adducts formed by iodomethyl isopropyl carbonate (IMPC), a reactive electrophile used in covalent labeling studies.
The Significance of Covalent Probes and the Role of IMPC
Covalent chemical probes are invaluable tools for identifying and characterizing protein targets. By forming a stable, covalent bond with a specific amino acid residue, these probes enable robust downstream analysis, which is particularly useful for targets that are difficult to study with traditional reversible inhibitors.
This compound (IMPC) is an electrophilic reagent designed to covalently modify nucleophilic amino acid residues on proteins. Its utility lies in its specific reactivity profile. A comprehensive analysis of these modifications is essential for confirming on-target engagement and identifying potential off-target effects. Mass spectrometry is the premier analytical technique for this purpose, providing the sensitivity and precision needed to pinpoint the exact site of modification.[1][2]
The Chemistry of IMPC Adduct Formation
IMPC functions as an SN2-type electrophile. The iodine atom acts as an excellent leaving group, which facilitates nucleophilic attack by amino acid side chains. The primary targets on a protein are the side chains of cysteine, methionine, tryptophan, tyrosine, and histidine, with reactivity influenced by the local protein microenvironment and the pKa of the residue.[3]
The reaction proceeds as follows:
Protein-Nucleophile + I-CH₂-O-C(=O)-O-CH(CH₃)₂ → [Protein-Nucleophile-CH₂-O-C(=O)-O-CH(CH₃)₂]⁺ + I⁻
This covalent modification results in a specific mass shift of +116.0470 Da due to the addition of the isopropoxycarbonylmethyl group. This precise mass addition is the key signature detected in mass spectrometry experiments.
Figure 1: Reaction of IMPC with a protein nucleophile. This diagram illustrates the covalent modification of a protein by IMPC, resulting in a specific mass addition.
Mass Spectrometry Workflows for IMPC Adduct Analysis
The successful identification of IMPC adducts depends on a well-designed mass spectrometry workflow. Two primary strategies are employed: the "bottom-up" (peptide-centric) approach and the "top-down" (intact protein) approach.
Bottom-Up Proteomics: The Standard for Site Identification
This is the most widely used method for identifying modification sites.[4][5][6] The fundamental principle involves digesting the adducted protein into smaller peptides, which are more suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Protein Labeling:
-
Incubate the target protein with IMPC in a suitable buffer.
-
Rationale: The concentrations and incubation time should be optimized to achieve detectable labeling without causing protein precipitation.
-
Quench the reaction with a reagent like dithiothreitol (DTT) to consume excess IMPC.
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein to ensure complete digestion.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteine residues with iodoacetamide (IAM).
-
Rationale: Alkylating all cysteines with IAM (+57.0215 Da) ensures that any observed mass shift of +116.0470 Da on a cysteine is unequivocally from IMPC.
-
-
Proteolytic Digestion:
-
Add a protease, such as trypsin, to digest the protein into peptides.
-
Rationale: Trypsin cleaves at specific amino acid residues (lysine and arginine), generating peptides of an ideal size for LC-MS/MS analysis.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction method to remove contaminants that can interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) strategy to select peptide ions for fragmentation (MS/MS).[7]
-
-
Data Analysis:
-
Search the MS/MS data against a protein sequence database using software like MaxQuant or Mascot.[8]
-
Specify the mass of the IMPC adduct (+116.0470 Da) as a variable modification on potential target residues.
-
Figure 2: Bottom-up proteomics workflow for IMPC adduct analysis. This flowchart outlines the key steps from a labeled protein to the identification of the specific modification site.
Top-Down Proteomics: Assessing Adduct Stoichiometry
Top-down proteomics involves the analysis of intact proteins, providing a global view of all modifications on a single molecule.[9][10][11][12] This approach is particularly powerful for determining the stoichiometry of labeling (i.e., the number of IMPC molecules bound to a single protein).[13]
-
Protein Labeling and Purification:
-
Label the protein as in the bottom-up protocol.
-
Thoroughly purify the labeled protein to remove non-covalently bound reagents.
-
-
Mass Spectrometry Analysis:
-
Introduce the intact protein into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR instrument).[14]
-
Acquire a high-resolution full MS spectrum.
-
-
Data Analysis:
-
Deconvolute the charge state envelope to determine the protein's neutral mass.
-
Compare the mass of the labeled protein to an unlabeled control to determine the number of IMPC adducts.
-
Comparison of Bottom-Up and Top-Down Approaches
| Feature | Bottom-Up Proteomics | Top-Down Proteomics |
| Primary Goal | Identification of modification site | Determination of modification stoichiometry |
| Sensitivity | High | Moderate |
| Protein Size | No practical upper limit | Generally < 70 kDa[12] |
| Instrumentation | Widely available | Requires specialized high-resolution MS |
| Key Advantage | Pinpoints the exact modified amino acid | Provides a "bird's eye" view of all modifications on the intact protein[11] |
| Key Limitation | Loses information about combinations of modifications on a single protein[13] | Does not identify the specific site of modification |
Comparison with Alternative Covalent Labeling Reagents
IMPC is one of several electrophilic reagents used for covalent labeling. The choice of reagent depends on the specific research question.
| Reagent | Reactive Group | Mass Shift (Da) | Primary Target Residues | Key Features |
| This compound (IMPC) | Iodomethyl | +116.0470 | Cys, His, Met, Tyr, Trp[3] | Broader reactivity profile for novel site discovery. |
| Iodoacetamide (IAM) | Iodoacetyl | +57.0215 | Cys | Highly selective for cysteine residues. |
| N-ethylmaleimide (NEM) | Maleimide | +125.0477 | Cys | Highly selective for cysteine residues. |
| Acrylamide | Michael Acceptor | +71.0371 | Cys | Tunable reactivity. |
Conclusion
Mass spectrometry-based analysis of IMPC adducts is a robust method for characterizing the interactions between small molecules and proteins. The bottom-up proteomics workflow is the standard for identifying the precise sites of modification, which is crucial for drug design and target validation.[15] When combined with top-down analysis for determining labeling stoichiometry, a comprehensive understanding of the covalent modification can be achieved. As mass spectrometry technologies continue to improve, so will our ability to analyze complex covalent modifications with greater detail and sensitivity.
References
- 1. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolytic modification and reactivity of amino acid residues serving as structural probes for protein footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 5. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding protein modifications using top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The emerging process of Top Down mass spectrometry for protein analysis: biomarkers, protein-therapeutics, and achieving high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drownlab.com [drownlab.com]
- 14. Top-down MS of post-translationally modified proteins | Mass Spectrometry Resource [bumc.bu.edu]
- 15. Bottom-Up MS-Based PTM Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to GC-MS for Purity Assessment of Iodomethyl Isopropyl Carbonate
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Iodomethyl isopropyl carbonate, a key reagent in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its reactive nature necessitates a robust analytical method to identify and quantify potential impurities that could impact downstream reactions and the final drug product's safety profile. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, juxtaposed with alternative analytical techniques. The methodologies described herein are grounded in established principles of analytical chemistry and validated against internationally recognized guidelines to ensure scientific integrity.
The Criticality of Purity Profiling for this compound
This compound is a reactive alkylating agent. Impurities can arise from its synthesis, degradation, or improper storage. Potential impurities might include residual starting materials, by-products from side reactions, or degradants. The presence of these impurities, even at trace levels, can have significant consequences, including altered reaction kinetics, the formation of undesired by-products in the API synthesis, and the introduction of potentially genotoxic impurities into the final drug product. Therefore, a highly sensitive and specific analytical method is paramount.
GC-MS: A Powerful Tool for Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier technique for the analysis of volatile and semi-volatile compounds, making it inherently suitable for the purity assessment of this compound.[1] The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Diagram of the GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Experimental Protocol: A Validated GC-MS Method
This section details a step-by-step GC-MS method for the purity assessment of this compound. The choices behind each parameter are explained to provide a clear understanding of the method's design. This method is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[2][3][4][5]
Instrumentation and Consumables
| Parameter | Specification | Rationale |
| Gas Chromatograph | Equipped with a split/splitless injector and a mass selective detector (MSD). | Standard instrumentation for robust and reproducible analysis of volatile compounds. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. | A non-polar column providing good separation for a wide range of compounds based on boiling point. The "ms" designation indicates low bleed, which is crucial for sensitive MS detection.[6] |
| Carrier Gas | Helium, 99.999% purity. | Inert carrier gas providing good chromatographic efficiency. |
| Sample Vials | 2 mL amber glass vials with PTFE-lined septa. | Amber glass protects potentially light-sensitive compounds, and PTFE-lined septa prevent contamination. |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate, GC grade. | Solvents that effectively dissolve the analyte and are compatible with the GC system. |
| Internal Standard (IS) | e.g., 1,4-Dichlorobenzene or a suitable non-reactive compound with a distinct retention time. | An IS is crucial for accurate quantification, compensating for variations in injection volume and instrument response. |
Chromatographic Conditions
| Parameter | Setting | Justification |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and impurities without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for the main component. The split ratio can be optimized based on sample concentration. |
| Injection Volume | 1 µL | A standard volume for capillary GC, minimizing potential for band broadening. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points, from volatile impurities to the main analyte and less volatile by-products. |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for a 0.25 mm ID column, providing a balance between analysis time and separation efficiency. |
Mass Spectrometer Conditions
| Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns, aiding in compound identification through library matching.[7] |
| Ion Source Temperature | 230 °C | A standard temperature that promotes efficient ionization while minimizing thermal degradation within the source. |
| Quadrupole Temperature | 150 °C | Maintains a stable and clean mass analyzer. |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates extensive and consistent fragmentation for library searching. |
| Mass Range | m/z 40-400 | A broad mass range to capture fragments of the parent compound and potential low and high molecular weight impurities. |
| Scan Mode | Full Scan | Allows for the identification of unknown impurities by capturing the entire mass spectrum of eluting peaks. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from entering the mass spectrometer, which could damage the detector and filament. |
Sample and Standard Preparation
-
Standard Preparation : Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This yields a concentration of approximately 1 mg/mL.
-
Internal Standard Stock Solution : Prepare a stock solution of the internal standard at a concentration of approximately 1 mg/mL in the same solvent.
-
Working Standard Solution : Transfer 1.0 mL of the standard solution and 1.0 mL of the internal standard stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Sample Preparation : Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Sample Solution : Transfer 1.0 mL of the sample solution and 1.0 mL of the internal standard stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.
Data Analysis and Quantification
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all integrated peaks (excluding the solvent and internal standard peaks). For the quantification of specific impurities, a calibration curve should be prepared using certified reference standards of those impurities. The identification of unknown impurities can be tentatively achieved by comparing their mass spectra with a commercial library (e.g., NIST).
Method Validation: Ensuring Trustworthiness
A self-validating system is crucial for any analytical protocol.[2][3] The developed GC-MS method must undergo validation in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4][5]
| Validation Parameter | Acceptance Criteria | Significance |
| Specificity | The method should be able to resolve the main analyte peak from potential impurities and degradation products. Peak purity analysis should be performed. | Demonstrates that the method is free from interference, ensuring accurate quantification.[3][8] |
| Linearity | A linear relationship between concentration and response should be established over a defined range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.99.[9] | Confirms that the method provides results that are directly proportional to the concentration of the analyte.[2] |
| Accuracy | The closeness of the test results to the true value. Determined by spike/recovery studies at multiple concentration levels. Recovery should typically be within 98-102%. | Establishes the trueness of the method.[3] |
| Precision | Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be ≤ 2%.[10] | Demonstrates the consistency and reproducibility of the method.[2] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | LOD is the lowest amount of analyte that can be detected. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. Determined based on signal-to-noise ratio (LOD ≥ 3:1, LOQ ≥ 10:1). | Defines the sensitivity of the method for detecting and quantifying trace impurities.[8] |
| Robustness | The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp). | Ensures the reliability of the method during routine use under slightly varying conditions.[2] |
Logical Relationship in Method Validation
Caption: Interdependencies of analytical method validation parameters.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, other methods can also be employed for the purity assessment of this compound. The choice of method depends on the specific analytical need, available instrumentation, and the nature of the impurities being targeted.
| Technique | Principle | Advantages | Disadvantages |
| GC-FID (Flame Ionization Detection) | Separation by GC with detection based on the ionization of organic compounds in a hydrogen flame.[11] | Robust, reliable, and provides a wide linear range. Less expensive than MS. Good for routine purity assays where impurity identification is not the primary goal. | Does not provide structural information for impurity identification. Less sensitive than MS for many compounds. |
| HPLC (High-Performance Liquid Chromatography) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile impurities.[12] Can be coupled with various detectors (e.g., UV, RI, MS). | This compound lacks a strong UV chromophore, necessitating a universal detector like a Refractive Index Detector (RID), which has lower sensitivity and is not compatible with gradient elution.[11] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | A primary analytical method that provides quantitative results without the need for a specific reference standard for the analyte.[11] | Provides absolute purity determination and structural information about impurities. Non-destructive. | Lower throughput and requires a high-field NMR spectrometer, which is a significant capital investment. May have lower sensitivity for trace impurities compared to GC-MS. |
Conclusion: The Recommended Approach
For a comprehensive purity assessment of this compound, GC-MS is the recommended technique . Its combination of high-resolution separation and definitive mass spectrometric identification provides an unparalleled level of detail regarding the impurity profile. This is particularly crucial in a pharmaceutical context where the identification and control of potentially harmful impurities are of utmost importance.
While GC-FID can be a cost-effective alternative for routine quality control once the impurity profile is well-established, it lacks the confirmatory power of MS. HPLC may be a complementary technique for analyzing non-volatile impurities, but its utility for the primary analyte is limited by detection challenges. qNMR, while powerful for absolute purity determination, may not be practical for high-throughput screening.
Ultimately, a robust and well-validated GC-MS method, as detailed in this guide, provides the necessary scientific rigor and trustworthiness to ensure the quality and safety of this compound used in pharmaceutical manufacturing.
References
- 1. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ijpsr.com [ijpsr.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. resolvemass.ca [resolvemass.ca]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. benchchem.com [benchchem.com]
- 12. ncesr.unl.edu [ncesr.unl.edu]
A Comparative Guide to Alkylating Agents in Prodrug Synthesis: Iodomethyl vs. Chloromethyl Isopropyl Carbonate
For drug development professionals, the selection of a promoiety—a molecular fragment used to transiently modify a drug's properties—is a critical decision that directly impacts a candidate's pharmacokinetic profile. Among the most versatile promoieties are acyloxymethyl groups, which are frequently used to mask polar functional groups like phenols, carboxylic acids, and amines, thereby enhancing membrane permeability and oral bioavailability. The reactivity of the alkylating agent used to install this moiety is paramount. This guide provides an in-depth, data-supported comparison of two common reagents for this purpose: Iodomethyl Isopropyl Carbonate (IMIC) and Chloromethyl Isopropyl Carbonate (CMIC).
We will explore the fundamental principles governing their reactivity, present comparative data, and provide actionable experimental protocols to guide researchers in making an informed choice for their specific application.
The Underlying Principle: The Halogen's Role in Reactivity
The utility of both IMIC and CMIC lies in their ability to act as electrophiles in nucleophilic substitution reactions, specifically SN2 reactions. The core of their reactivity difference is found in the nature of the halogen atom, which functions as the leaving group.
In an SN2 reaction, a nucleophile (such as a deprotonated phenol on a drug molecule) attacks the electrophilic carbon, displacing the leaving group. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[1][2]
The hierarchy of leaving group ability among halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This is because iodide (I⁻) is the conjugate base of a very strong acid (hydroiodic acid, HI, pKa ≈ -10), making it a very weak and stable base.[2] Chloride (Cl⁻), the conjugate base of HCl (pKa ≈ -7), is also a good leaving group but is a stronger base than iodide and thus departs less readily.[2][3]
Kinetically, the weaker carbon-iodine (C-I) bond (bond energy ≈ 238 kJ/mol) compared to the stronger carbon-chlorine (C-Cl) bond (≈ 339 kJ/mol) results in a lower activation energy for the SN2 transition state.[4] This translates directly to a faster reaction rate for the iodinated reagent under identical conditions.[4]
Comparative Reactivity & Experimental Consequences
The theoretical superiority of iodide as a leaving group manifests in significant practical differences in the laboratory. While direct kinetic comparisons for IMIC and CMIC are sparse in literature, the well-established principles of SN2 reactions allow for a robust comparative summary.
| Parameter | This compound (IMIC) | Chloromethyl Isopropyl Carbonate (CMIC) | Rationale & Field Insights |
| Relative Reactivity | Very High | Moderate | The superior leaving group ability of iodide makes IMIC a much more potent electrophile.[2][4] |
| Typical Reaction Temp. | 0 °C to Room Temperature | Room Temperature to 60 °C+ | The higher activation barrier for displacing chloride often necessitates heating to achieve reasonable reaction rates.[4] |
| Catalyst Requirement | Generally not required. | Often requires a catalyst (e.g., NaI, KBr) for efficient reaction. | For less reactive nucleophiles, CMIC reactions are often accelerated by an in situ Finkelstein reaction, where a catalytic amount of iodide displaces the chloride to form the more reactive iodo-intermediate.[1][5][6] |
| Reaction Time | Minutes to a few hours. | Several hours to overnight. | The faster kinetics of the IMIC reaction lead to significantly shorter completion times.[4] |
| Substrate Scope | Ideal for sensitive or sterically hindered nucleophiles. | Best for robust, unhindered nucleophiles. | Milder conditions required for IMIC preserve sensitive functional groups elsewhere in the molecule that might be degraded by heat. |
| Stability & Handling | More sensitive to light and heat; may require storage at 2-8°C. Potential for slow decomposition.[7] | More stable for long-term storage at room temperature. | Alkyl iodides are generally less stable than their corresponding chlorides and can discolor over time due to the release of trace I₂.[7] |
| Synthesis Route | Typically synthesized from CMIC via the Finkelstein reaction (e.g., with NaI in acetone).[5][8] | Synthesized from isopropanol and chloromethyl chloroformate or similar precursors.[9][10][11] | CMIC is the common precursor, making IMIC a value-added, higher-reactivity reagent.[12] |
Experimental Protocols: O-Alkylation of a Model Phenol
To illustrate the practical differences, we present parallel protocols for the O-alkylation of 2-naphthol, a common model substrate. The choice of base, solvent, and temperature reflects the differing reactivity of the two agents.
Protocol 3.1: O-Alkylation using this compound (IMIC)
-
Rationale: The high reactivity of IMIC allows for the use of a mild base and room temperature conditions, ensuring a clean and rapid conversion. Acetone is an excellent solvent choice as it facilitates SN2 reactions and allows for easy removal during workup.
-
Methodology:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.0 eq, e.g., 500 mg), potassium carbonate (K₂CO₃, 1.5 eq), and 15 mL of anhydrous acetone.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 3.2: O-Alkylation using Chloromethyl Isopropyl Carbonate (CMIC)
-
Rationale: The lower reactivity of CMIC necessitates more forcing conditions. Heat is applied to overcome the higher activation energy. The addition of a catalytic amount of sodium iodide (NaI) is a crucial field-proven technique; it performs an in situ Finkelstein reaction, converting a small amount of CMIC to the much more reactive IMIC, which then carries out the alkylation.[5][13] N,N-Dimethylformamide (DMF) is used as it is a polar aprotic solvent that is stable at higher temperatures and effectively solubilizes the reagents.
-
Methodology:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-naphthol (1.0 eq, e.g., 500 mg), potassium carbonate (K₂CO₃, 1.5 eq), sodium iodide (NaI, 0.1 eq), and 15 mL of anhydrous DMF.
-
Stir the suspension and add Chloromethyl Isopropyl Carbonate (1.2 eq).
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Stir the reaction at 60 °C. Monitor the reaction progress by TLC every 2-3 hours. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) to remove DMF, followed by brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the pure product.
-
Conclusion and Recommendations
The choice between this compound and Chloromethyl Isopropyl Carbonate is a classic trade-off between reactivity, cost, and stability.
-
Choose this compound (IMIC) when working with precious, complex, or temperature-sensitive substrates. Its high reactivity allows for mild, rapid, and clean reactions, often leading to higher yields and fewer side products. It is the superior choice for ensuring success with challenging alkylations.
-
Choose Chloromethyl Isopropyl Carbonate (CMIC) for large-scale syntheses involving robust and simple nucleophiles where cost is a primary driver. While it requires harsher conditions (heat, longer reaction times, and potentially a catalyst), its higher stability and lower cost make it an attractive option for less demanding applications.[12][14]
By understanding the fundamental chemical principles and aligning them with the specific demands of the target molecule and project goals, researchers can confidently select the optimal reagent to advance their drug development programs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Leaving Groups [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chloromethyl isopropyl carbonate | 35180-01-9 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. youtube.com [youtube.com]
- 14. nbinno.com [nbinno.com]
A Comparative Guide to Analytical Methods for Detecting Iodomethyl Isopropyl Carbonate Impurities
Introduction: The Criticality of Impurity Profiling for Iodomethyl Isopropyl Carbonate
This compound (IMIC) is a crucial reagent and intermediate in the synthesis of various pharmaceutical compounds, particularly antiviral prodrugs. As an alkylating agent, IMIC and its potential impurities can be reactive and may be classified as potentially mutagenic.[1] Therefore, rigorous analytical control to ensure the purity of IMIC and to detect and quantify any impurities is paramount for the safety, quality, and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of IMIC and detecting its impurities. We will delve into the technical intricacies of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with universal detectors, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document will provide not only the experimental protocols but also the scientific rationale behind the selection of each technique, empowering researchers and drug development professionals to make informed decisions for their specific analytical challenges.
Understanding the Impurity Landscape of this compound
A thorough understanding of the potential impurities is the foundation of a robust analytical strategy. Impurities in IMIC can originate from starting materials, byproducts of the synthesis, or degradation products. While a definitive list of impurities for IMIC is not extensively published, we can infer a likely impurity profile based on common synthetic routes, such as the reaction of chloromethyl isopropyl carbonate with an iodide salt.[2]
Potential Impurities in this compound:
-
Starting Materials: Unreacted chloromethyl isopropyl carbonate (CMIC), residual isopropanol.
-
Byproducts: Di-isopropyl carbonate, formaldehyde, and products of side reactions involving the iodide source.
-
Degradation Products: Isopropyl alcohol and other products from hydrolysis.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Given the potential mutagenicity of alkylating agents like IMIC and its precursors, regulatory bodies mandate strict control of such impurities, often to parts-per-million (ppm) levels.[3]
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for high sensitivity for trace impurities or the necessity for absolute purity determination without a specific reference standard.
| Technique | Principle | Typical Purity Assay (%) | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass spectrometric detection.[4] | > 99.0 | ~0.03 - 0.38 ppm for alkyl halides[2] | High sensitivity and selectivity for volatile and semi-volatile impurities; provides structural information for impurity identification.[4] | Not suitable for non-volatile or thermally labile impurities; requires derivatization for some compounds. |
| HPLC-CAD | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with universal detection based on charged aerosol detection.[5] | > 98.0 | ~0.4 µg/mL (equivalent to 0.02% for a 2 mg/mL sample)[6] | Suitable for non-volatile and semi-volatile impurities; universal detection for non-chromophoric compounds.[5] | Lower sensitivity than GC-MS for volatile compounds; response can be non-linear over a wide range.[7] |
| ¹H-qNMR | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[8] | > 98.5 | Analyte dependent, typically in the mg range.[2] | Primary ratio method providing absolute purity without a specific analyte standard; provides structural information for impurity identification.[8] | Lower sensitivity for trace impurities compared to chromatographic methods; requires a high-field NMR spectrometer.[2] |
Experimental Protocols and Methodologies
The following protocols are provided as a guide and are based on established methods for analogous compounds like chloromethyl isopropyl carbonate and other alkyl halides.[2][9] Optimization and validation are essential for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for the determination of the purity of this compound and for quantifying volatile impurities such as residual solvents and starting materials.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (MS).
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 220°C.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Diluent: Dichloromethane or another suitable solvent.
Sample Preparation:
-
Accurately weigh and dissolve the IMIC sample in the diluent to a known concentration (e.g., 10 mg/mL).
-
For trace analysis, a more concentrated solution may be necessary, and for quantification of the main component, a more dilute solution is recommended.
Quantification:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks (100% method), assuming a similar response factor for all impurities.
-
For accurate quantification of specific impurities, calibration curves should be prepared using certified reference standards of those impurities. The MS allows for selective ion monitoring (SIM) for enhanced sensitivity and selectivity.
Workflow for GC-MS Analysis of IMIC:
Caption: Workflow for GC-MS analysis of IMIC impurities.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Non-Volatile Impurities
Due to the lack of a strong UV chromophore in this compound, a universal detector like a Charged Aerosol Detector (CAD) is required for HPLC analysis.[5] This method is particularly suitable for non-volatile impurities that are not amenable to GC analysis.
Instrumentation:
-
HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example:
-
Gradient: 5% to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
CAD Nebulizer Temperature: 35°C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the IMIC sample in the initial mobile phase composition or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm filter before injection.
Quantification:
-
Purity can be estimated by the area percentage of the main peak. However, CAD response can be non-linear, and it's recommended to use a calibration curve for accurate quantification.[7]
-
For unknown impurities, quantification is often performed relative to the main peak, assuming a similar response factor, which is a reasonable starting point for CAD.[5]
Workflow for HPLC-CAD Analysis of IMIC:
Caption: Workflow for HPLC-CAD analysis of IMIC impurities.
Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) for Absolute Purity Determination
¹H-qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from this compound to that of a certified internal standard.[8] This technique is invaluable as it does not require a reference standard of IMIC itself.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with high purity and a simple spectrum with signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, DMSO-d₆).
Sample Preparation:
-
Accurately weigh a specific amount of the IMIC sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of IMIC and a signal from the internal standard.
Quantification:
The purity of IMIC can be calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Logical Relationship in qNMR Purity Calculation:
Caption: Logical inputs for qNMR absolute purity calculation.
Conclusion and Recommendations
The choice of analytical methodology for this compound impurity profiling is contingent upon the specific analytical objective.
-
For comprehensive profiling of volatile and semi-volatile impurities with high sensitivity and the ability to identify unknown peaks, GC-MS is the method of choice. Its capability for structural elucidation is invaluable during process development and troubleshooting.
-
When non-volatile impurities are of concern and for routine quality control where a universal detection method is advantageous, HPLC with Charged Aerosol Detection (CAD) offers a robust solution. Its applicability to a wide range of compounds without the need for a chromophore makes it a versatile tool.
-
For the definitive determination of absolute purity without the need for a specific IMIC reference standard, quantitative ¹H-NMR (qNMR) is unparalleled. It serves as an excellent orthogonal technique to verify the results obtained from chromatographic methods.
In a regulated environment, a combination of these techniques provides a comprehensive and robust analytical package for the quality control of this compound. For instance, GC-MS can be used to control residual solvents and volatile byproducts, while HPLC-CAD can monitor non-volatile impurities and degradation products. qNMR can then be employed to provide an accurate, absolute purity value for the batch release.
It is imperative to reiterate that the provided protocols are illustrative and must be thoroughly validated for their intended use according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, specificity, and robustness.
References
- 1. benchchem.com [benchchem.com]
- 2. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix [morressier.com]
- 3. psecommunity.org [psecommunity.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rssl.com [rssl.com]
- 8. agilent.com [agilent.com]
- 9. GC-MS Analysis of Lithium Ion Battery Electrolyte Solvents [sigmaaldrich.com]
- 10. shimadzu.com [shimadzu.com]
A Senior Application Scientist's Guide to Isopropyl Carbonate Cleavage: Enzymatic Precision vs. Chemical Force
In the landscape of synthetic organic chemistry, particularly within drug development, the strategic use of protecting groups is paramount. The isopropyl carbonate group is a common shield for hydroxyl functionalities, valued for its stability under various conditions. However, the true test of any protecting group lies in its efficient and selective removal. The choice of cleavage method—enzymatic or chemical—is a critical decision point that can significantly influence yield, purity, and the overall elegance of a synthetic route.
This guide provides an in-depth comparison of these two deprotection philosophies. We will move beyond mere protocols to explore the underlying mechanisms and causal factors that should guide your experimental design, ensuring that your choice is not just a matter of procedure, but of informed scientific strategy.
Part 1: The Biocatalytic Approach: Enzymatic Cleavage
The use of enzymes for deprotection represents a paradigm shift towards greener and more selective chemistry.[1] This approach leverages the exquisite specificity of nature's catalysts to perform targeted transformations under remarkably mild conditions.
Expertise & Experience: The Rationale for Biocatalysis
Why choose an enzyme? The primary driver is selectivity . In the context of a complex molecule with multiple sensitive functional groups (e.g., other esters, amides, or stereocenters), a chemical approach can be akin to using a sledgehammer where a scalpel is needed. Enzymes, particularly hydrolases like lipases and esterases, offer unparalleled chemo-, regio-, and enantioselectivity.[2][3] They operate in aqueous systems at or near neutral pH and ambient temperatures, preserving delicate molecular architectures that would be compromised by harsh acids or bases.[1][4]
The mechanism hinges on the enzyme's active site. For a hydrolase, a catalytic triad (commonly Ser-His-Asp) initiates a nucleophilic attack on the carbonate's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the deprotected alcohol and an acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the enzyme for the next catalytic cycle.
Trustworthiness: A Self-Validating Enzymatic Protocol
The following protocol is designed to be robust and adaptable. The key to trustworthiness in biocatalysis is rigorous control of reaction parameters and accurate monitoring.
Experimental Protocol: Lipase-Catalyzed Cleavage of an Isopropyl Carbonate
-
Substrate Preparation: Dissolve the isopropyl carbonate-protected substrate (1.0 eq) in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, acetone) to ensure solubility. Causality: Many organic substrates have poor aqueous solubility; a co-solvent ensures the substrate is available to the enzyme without denaturing it. A concentration of <10% v/v is recommended.
-
Buffer System: Add the substrate solution to a buffered aqueous solution (e.g., 50 mM potassium phosphate buffer, pH 7.4). The total reaction volume should be sufficient to fully dissolve/suspend the substrate and enzyme. Causality: Hydrolases have an optimal pH range for activity and stability. The buffer maintains this pH, preventing denaturation and ensuring consistent catalytic rates.
-
Enzyme Addition: Introduce the selected lipase (e.g., Candida antarctica Lipase B (CALB), free or immobilized, 10-50% w/w of the substrate).[5][6] Causality: Immobilized enzymes are often preferred for scalability as they can be easily recovered and reused, simplifying downstream processing. The enzyme loading is an empirical parameter that balances reaction time with cost.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Causality: Lipases exhibit temperature optima. Excessive heat can lead to denaturation, while too low a temperature will result in slow conversion rates.
-
Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification:
-
If using an immobilized enzyme, filter it off for reuse.
-
Saturate the aqueous phase with NaCl to reduce the solubility of the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography if necessary.
-
Visualization: Enzymatic Cleavage Workflow
Caption: Generalized workflow for enzymatic deprotection of isopropyl carbonates.
Part 2: The Conventional Approach: Chemical Cleavage
Chemical methods for carbonate cleavage are workhorses in organic synthesis, prized for their speed, broad applicability, and predictability for simpler substrates. These reactions rely on overwhelming the bond's stability with potent chemical reagents.
Expertise & Experience: The Rationale for Chemical Methods
The choice of a chemical method is often dictated by the need for speed and its effectiveness on robust molecules that lack sensitive functionalities. The two primary mechanistic routes are acid- and base-catalyzed hydrolysis.
-
Base-Catalyzed Saponification: This is the most common method, typically employing a strong base like sodium hydroxide or potassium carbonate.[5] The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[7][8] The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the isopropoxide anion as the leaving group. The reaction is effectively irreversible because the resulting carboxylic acid (from the carbonate) is immediately deprotonated by the base to form a resonance-stabilized carboxylate, which is unreactive towards the alkoxide.[9][10]
-
Acid-Catalyzed Hydrolysis: In this method, a strong acid (e.g., HCl, TFA) protonates the carbonyl oxygen.[9] This protonation dramatically increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like water. This pathway is reversible and can be slower than base-catalyzed cleavage.[9]
-
Lewis Acid-Catalyzed Cleavage: Reagents like aluminum chloride (AlCl₃) can also be used. The Lewis acid coordinates to the carbonyl oxygen, achieving a similar activation to protonation, often allowing for cleavage under milder or non-aqueous conditions.[11]
Trustworthiness: A Self-Validating Chemical Protocol
The following protocol for base-catalyzed cleavage is a standard, reliable procedure. Its trustworthiness comes from the irreversible nature of the final deprotonation step, which drives the reaction to completion.
Experimental Protocol: Base-Catalyzed Cleavage of an Isopropyl Carbonate
-
Substrate Dissolution: Dissolve the isopropyl carbonate-protected substrate (1.0 eq) in a suitable solvent such as methanol (MeOH) or a tetrahydrofuran (THF)/water mixture. Causality: The solvent must be able to dissolve both the substrate and the basic reagent and be stable under the reaction conditions. Alcohols like methanol can participate in transesterification but for hydrolysis, a water-containing system is necessary.
-
Reagent Addition: Add an aqueous solution of a strong base (e.g., 2 M NaOH, 2-5 eq) to the substrate solution. Causality: A stoichiometric excess of base is required to drive the hydrolysis and to neutralize the carbonic acid byproduct, ensuring the reaction goes to completion.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat (e.g., 50 °C) to increase the reaction rate. Causality: Heating provides the necessary activation energy to overcome the stability of the carbonate ester, leading to faster cleavage.
-
Monitoring: Track the disappearance of the starting material by TLC or HPLC.
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully neutralize the excess base by adding a dilute acid (e.g., 1 M HCl) until the solution is pH ~7. Causality: Neutralization is critical to quench the reaction and ensure the final product is in its neutral form for efficient extraction.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography as needed.
Visualization: Chemical Cleavage Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. betterenzyme.com [betterenzyme.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Reaction Pathways in Carbonates and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Profile of Iodomethyl Isopropyl Carbonate in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Iodomethyl Isopropyl Carbonate in Modern Synthesis
This compound ((i-PrO)C(O)OCH₂I) has emerged as a valuable electrophile for the introduction of the isopropoxycarbonyloxymethyl moiety onto nucleophilic substrates. This functional group is of particular interest in medicinal chemistry as it can form a labile ester linkage that is susceptible to enzymatic or chemical hydrolysis in vivo, making it an excellent choice for creating prodrugs of pharmaceuticals containing carboxylic acid, phenol, or amine functionalities. The primary advantage of this strategy is the ability to mask polar functional groups, thereby enhancing membrane permeability and oral bioavailability of the parent drug.
The reactivity of this compound is central to its utility. As an alkylating agent, its efficacy is determined by the kinetics of nucleophilic substitution reactions. Understanding these kinetics, especially in comparison to other haloalkyl carbonates and traditional alkylating agents, is paramount for reaction optimization, impurity profiling, and the rational design of drug delivery systems.
Mechanistic Underpinnings: A Kinetic Perspective
The primary reaction pathway for this compound with a nucleophile (Nu⁻) is a bimolecular nucleophilic substitution (Sₙ2) reaction. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
Rate = k[ (i-PrO)C(O)OCH₂I ] [ Nu⁻ ] [1][2]
The key to the enhanced reactivity of this compound lies in the nature of the leaving group. Iodide (I⁻) is an excellent leaving group due to its large atomic radius, high polarizability, and the stability of the resulting iodide anion in solution. This contrasts significantly with other halides.
Comparative Kinetic Analysis: this compound vs. Alternatives
The choice of an alkylating agent is a critical decision in synthesis design. Below, we compare the kinetic profile of this compound with its chloro-analogue and a traditional alkylating agent, methyl iodide.
Iodomethyl vs. Chloromethyl Isopropyl Carbonate
The primary difference between iodomethyl and chloromethyl isopropyl carbonate is the leaving group ability of the halide. Iodide is a significantly better leaving group than chloride. This is due to the lower bond strength of the C-I bond compared to the C-Cl bond and the greater stability of the I⁻ anion in solution compared to Cl⁻.
A patent describing the synthesis of 1-iodoethylisopropylcarbonate from 1-chloroethylisopropylcarbonate highlights this reactivity difference. The conversion is achieved by reacting the chloro-compound with sodium iodide, a classic Finkelstein reaction, which is driven by the precipitation of sodium chloride in a suitable solvent.[1] This demonstrates the thermodynamic favorability of replacing the chloride with an iodide, which in turn facilitates faster subsequent nucleophilic attack.
| Feature | This compound | Chloromethyl Isopropyl Carbonate |
| Leaving Group | Iodide (I⁻) | Chloride (Cl⁻) |
| C-X Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Excellent | Good |
| Relative Reaction Rate | Fast | Moderate |
| Stability | Less stable, light-sensitive | More stable |
| Cost | Generally higher | Generally lower |
Table 1: Qualitative Comparison of Iodomethyl and Chloromethyl Isopropyl Carbonate.
This compound vs. Methyl Iodide
Methyl iodide is a classic, highly reactive Sₙ2 substrate. The primary difference between methyl iodide and this compound is the steric hindrance around the electrophilic carbon and the electronic effects of the carbonate group.
The isopropoxycarbonyloxymethyl group is significantly bulkier than a methyl group. This increased steric hindrance can slow down the rate of nucleophilic attack compared to methyl iodide. However, the electron-withdrawing nature of the adjacent carbonate group can also influence the electrophilicity of the methylene carbon, though this effect is generally less dominant than the leaving group ability and steric factors in Sₙ2 reactions.
| Feature | This compound | Methyl Iodide |
| Electrophilic Carbon | Methylene (-CH₂-) | Methyl (-CH₃) |
| Steric Hindrance | Higher | Lower |
| Relative Reaction Rate | Generally Slower | Generally Faster |
| Application | Prodrug synthesis | General methylation |
| Product | Isopropoxycarbonyloxymethyl ether | Methyl ether |
Table 2: Qualitative Comparison of this compound and Methyl Iodide.
Practical Considerations: Stability and Handling
A crucial aspect of working with reactive alkylating agents is their stability. This compound is known to be less stable than its chloromethyl counterpart. It is sensitive to light and moisture and should be stored under an inert atmosphere at low temperatures (typically 2-8°C) to prevent decomposition.[3]
Decomposition can lead to the formation of iodine, which can color the sample, and other byproducts that can complicate reactions and purification. The corresponding chloromethyl isopropyl carbonate is more robust but still requires careful handling to avoid hydrolysis.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in a typical esterification reaction to form a prodrug and for a comparative kinetic study.
Protocol for the Synthesis of an Isopropoxycarbonyloxymethyl Ester Prodrug
This protocol describes the esterification of a generic carboxylic acid.
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF) is added a mild base (e.g., cesium carbonate or potassium carbonate, 1.2 eq.).
-
Reaction: The mixture is stirred at room temperature for 30 minutes to form the carboxylate salt. This compound (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired isopropoxycarbonyloxymethyl ester.
Protocol for a Comparative Kinetic Study
This protocol outlines a method to compare the reaction rates of this compound and chloromethyl isopropyl carbonate.
-
Reactant Solutions: Prepare stock solutions of a nucleophile (e.g., sodium phenoxide in methanol), this compound, and chloromethyl isopropyl carbonate of known concentrations in a suitable solvent (e.g., methanol).
-
Reaction Initiation: In a thermostated reaction vessel, initiate the reaction by mixing the nucleophile solution with the alkylating agent solution.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of a solvent in which the reactants and products are stable).
-
Analysis: Analyze the quenched samples by a suitable analytical technique (e.g., HPLC or GC) to determine the concentration of the starting material and/or product.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined.
-
Comparison: Compare the determined rate constants for the reactions with this compound and chloromethyl isopropyl carbonate to quantify the difference in their reactivity.
Conclusion
This compound is a highly effective reagent for the synthesis of isopropoxycarbonyloxymethyl-derivatized prodrugs. Its enhanced reactivity, stemming from the excellent leaving group ability of iodide, allows for milder reaction conditions compared to its chloro-analogue. However, this increased reactivity is accompanied by decreased stability, necessitating careful handling and storage. When compared to traditional alkylating agents like methyl iodide, this compound offers the ability to install a functional promoiety at the cost of increased steric hindrance and potentially slower reaction rates. The choice of alkylating agent will, therefore, depend on a balance of desired reactivity, stability, cost, and the specific synthetic goal. A thorough understanding of the kinetic profiles of these reagents is essential for the successful development of robust and efficient synthetic methodologies in the pharmaceutical sciences.
References
A Senior Application Scientist's Guide to the Comparative Stability of Carbonate-Based Protecting Groups
For researchers, scientists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Carbonate-based protecting groups are a versatile class, widely employed to temporarily mask the reactivity of amines, alcohols, and other functional groups. Their utility, however, is not uniform; each protecting group exhibits a unique stability profile that dictates its suitability for a given synthetic strategy. This in-depth technical guide provides a comparative analysis of the most common carbonate-based protecting groups, supported by experimental data and mechanistic insights to empower you in designing robust and efficient synthetic routes.
The Principle of Orthogonal Protection: A Strategic Imperative
In the synthesis of complex molecules, it is often necessary to deprotect one functional group in the presence of others. This demands an orthogonal protecting group strategy , where each group can be removed under specific conditions that do not affect the others.[1][2] The carbonate protecting groups discussed herein offer a diverse range of cleavage conditions—acidic, basic, hydrogenolytic, and metal-catalyzed—providing a powerful toolkit for orthogonal protection schemes.[3][4]
Comparative Stability and Cleavage Mechanisms
The stability of a carbonate protecting group is intrinsically linked to the chemical nature of its constituent parts and the mechanism by which it is cleaved. Understanding these mechanisms is paramount to predicting their behavior in a complex chemical environment.
tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its broad stability to bases, nucleophiles, and catalytic hydrogenation.[5]
Stability Profile:
-
Acidic Conditions: Highly labile. Cleavage is readily achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] It is generally stable to weak acids, though prolonged exposure can lead to deprotection.
-
Basic Conditions: Exceptionally stable, making it orthogonal to base-labile groups like Fmoc.[3]
-
Reductive Conditions: Stable to catalytic hydrogenation (e.g., H₂/Pd/C), a key feature for orthogonality with the Cbz group.[5]
Mechanism of Acid-Catalyzed Cleavage: The deprotection proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. This cation is typically scavenged to prevent side reactions.[5]
Caption: Acid-catalyzed cleavage of the Boc group.
Benzyloxycarbonyl (Cbz or Z): The Classic Hydrogenolysis-Labile Group
Introduced in the 1930s for peptide synthesis, the Cbz group remains a staple in organic synthesis due to its stability to both acidic and basic conditions, with cleavage achieved under neutral hydrogenolysis conditions.[5]
Stability Profile:
-
Acidic Conditions: Generally stable, though can be cleaved by strong acids like HBr in acetic acid.
-
Basic Conditions: Stable.
-
Reductive Conditions: Labile to catalytic hydrogenation (e.g., H₂/Pd/C).[5]
Mechanism of Hydrogenolytic Cleavage: The cleavage occurs through the reductive cleavage of the benzylic C-O bond on the surface of a palladium catalyst, generating the unstable carbamic acid which spontaneously decarboxylates to yield the free amine and toluene.
References
- 1. fiveable.me [fiveable.me]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
Safety Operating Guide
Mastering the Handling of Iodomethyl Isopropyl Carbonate: A Guide to Essential Safety and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
The effective and safe use of reactive chemical intermediates is fundamental to advancing drug discovery and development. Iodomethyl isopropyl carbonate, a key reagent in organic synthesis, presents specific handling challenges due to its chemical properties. This guide provides an in-depth, experience-driven framework for its safe management, from initial handling to final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard: The Chemical Profile of this compound
This compound (C₅H₉IO₃) is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1] Its role as an alkylating agent, while valuable in synthesis, is the primary source of its hazard. Alkylating agents can react with biological macromolecules, which is why minimizing direct exposure is paramount.
Key Hazard Information:
| Hazard Type | GHS Classification | Implication for Handling |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Prolonged or repeated contact can lead to inflammation and dermatitis.[1] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Direct contact can result in severe and potentially irreversible damage to the eyes.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract.[1] |
| Flammability | H227: Combustible liquid | While not highly flammable, it can ignite with a source of ignition.[1] |
Understanding these hazards is the first step in developing a robust safety protocol. The following sections will detail the necessary personal protective equipment (PPE) and procedures to mitigate these risks.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. Each component is chosen to address a specific hazard identified in the chemical's profile.
Primary Engineering Controls: Your Work Environment
Before considering wearable PPE, ensure the primary work environment is designed to minimize exposure.
-
Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood. This is the most critical engineering control to prevent the inhalation of vapors.
-
Emergency Equipment: An accessible and recently tested eyewash station and safety shower are mandatory in the immediate vicinity of the work area.
Essential Personal Protective Equipment
The following PPE is required for any procedure involving this compound:
-
Hand Protection: Wear chemical-impermeable gloves.[2] Nitrile or neoprene gloves are generally recommended for handling alkylating agents. It is crucial to double-glove, with the inner glove tucked under the cuff of the lab coat and the outer glove covering the cuff. This provides an additional barrier and simplifies the safe removal of contaminated outer gloves. Gloves must be inspected for any signs of degradation or puncture before each use.[3]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. However, due to the risk of serious eye damage[1], it is highly recommended to use a full-face shield in conjunction with safety goggles. This provides a broader area of protection against splashes.
-
Body Protection: A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, consider a chemically resistant apron worn over the lab coat.
-
Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, methodical workflow is crucial for safety.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure all necessary reagents and equipment are present to avoid leaving the designated area unnecessarily.
-
Have appropriate waste containers clearly labeled and within reach inside the fume hood.
-
-
Donning PPE: Follow the sequence outlined in the diagram above.
-
Chemical Handling:
-
Post-Procedure:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Follow the doffing procedure detailed in the diagram to remove PPE, minimizing the risk of cross-contamination.
-
Emergency Response: Managing Spills and Exposures
Preparedness is key to effectively managing unforeseen incidents.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
| Small Spill (in fume hood) | Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into a suitable, sealed container for disposal.[2] |
| Large Spill | Evacuate the immediate area and alert laboratory personnel. Prevent the spill from entering drains.[2] Contact your institution's environmental health and safety department immediately. |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The primary disposal method is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[2]
-
Environmental Precaution: Under no circumstances should this compound or its waste be discharged into sewer systems or the general environment.[2]
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
